molecular formula C10H8BrNO B1374806 5-Bromo-7-methoxyquinoline CAS No. 1126824-44-9

5-Bromo-7-methoxyquinoline

カタログ番号: B1374806
CAS番号: 1126824-44-9
分子量: 238.08 g/mol
InChIキー: OXTZDFDSYUFWNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-7-methoxyquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-bromo-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-7-5-9(11)8-3-2-4-12-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTZDFDSYUFWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310952
Record name 5-Bromo-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126824-44-9
Record name 5-Bromo-7-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126824-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-7-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-7-methoxyquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-7-methoxyquinoline, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. While direct literature on this specific isomer is sparse, this document consolidates its known properties and presents a robust, scientifically-grounded framework for its synthesis, characterization, and strategic application. We delve into a proposed two-step synthesis pathway, predict its spectral characteristics, detail its key reactivity in palladium-catalyzed cross-coupling reactions, and explore its potential as a scaffold for the development of novel chemical entities. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of the substituted quinoline core.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, is designated a "privileged structure" in medicinal chemistry.[1] Its rigid, aromatic framework is a common feature in a vast array of pharmacologically active compounds, demonstrating activities ranging from anticancer and antimalarial to anti-inflammatory and antiviral.[2][3] The functionalization of the quinoline core at various positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This compound (Figure 1) is a strategically designed intermediate. It features two distinct functional handles:

  • A bromo group at the C-5 position, which is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the facile installation of diverse aryl, heteroaryl, or alkyl substituents.

  • A methoxy group at the C-7 position, which modulates the electronic properties of the ring system and can serve as a potential site for future modification via ether cleavage.

This guide will provide the core technical knowledge required to synthesize, handle, and strategically utilize this versatile building block.

Core Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented in Table 1. This data is essential for experimental planning, safety assessment, and analytical characterization.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 1126824-44-9[4]
Molecular Formula C₁₀H₈BrNO[4]
Molecular Weight 238.08 g/mol [4]
Physical Form Solid[5]
Boiling Point 329.0 ± 22.0 °C (at 760 mmHg, predicted)[5]
SMILES COC1=CC2=C(C=CC=N2)C(=C1)Br[4]
InChI Key OXTZDFDSYUFWNS-UHFFFAOYSA-N[4]

Table 1. Core physicochemical properties of this compound.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • GHS Pictogram: GHS07 (Exclamation Mark).

Refer to the material safety data sheet (MSDS) from the supplier for complete safety and disposal information.

Synthesis Pathway and Experimental Protocols

While a dedicated, peer-reviewed synthesis of this compound has not been prominently reported, its preparation can be logically achieved via a two-step sequence starting from 3,5-dibromoaniline. This pathway involves a classical Skraup quinoline synthesis followed by a nucleophilic aromatic substitution (SNAr).

Synthesis_Workflow cluster_0 Step 1: Skraup Reaction cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Purification A 3,5-Dibromoaniline B 5,7-Dibromoquinoline A->B Glycerol, H₂SO₄ Nitrobenzene, FeSO₄ C Mixture: This compound 7-Bromo-5-methoxyquinoline B->C Sodium Methoxide (NaOMe) MeOH/DMF D This compound (Target Product) C->D Column Chromatography

Diagram 1. Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 5,7-Dibromoquinoline via Skraup Reaction

The Skraup reaction is a powerful method for constructing the quinoline core from an aniline derivative.[6] It involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and finally an acid-catalyzed cyclization and oxidation.

Causality: The use of 3,5-dibromoaniline as the starting material directly installs the bromine atoms at the required C-5 and C-7 positions of the resulting quinoline ring. Nitrobenzene serves as the oxidant for the final aromatization step, and ferrous sulfate (FeSO₄) is added to moderate the often exothermic and vigorous nature of the reaction.[3][6]

Step-by-Step Methodology:

  • Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid.

  • Addition of Reactants: To the stirred sulfuric acid, add anhydrous ferrous sulfate, followed by the slow, portion-wise addition of 3,5-dibromoaniline.

  • Glycerol Addition: Gently heat the mixture. Slowly add glycerol via the dropping funnel at a rate that maintains a controlled reaction temperature.

  • Oxidant Addition: Once the glycerol addition is complete, add nitrobenzene to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a concentrated base (e.g., NaOH solution) until strongly alkaline, ensuring the temperature is controlled in an ice bath.

  • Extraction: Steam distill the mixture to isolate the crude 5,7-dibromoquinoline or extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The two bromine atoms on the 5,7-dibromoquinoline ring are electron-withdrawing, activating the ring system towards nucleophilic attack. This allows for the substitution of one of the bromine atoms with a methoxide group.

Causality: The reaction with sodium methoxide proceeds via an SNAr mechanism. The methoxide ion attacks one of the carbon atoms bearing a bromine, forming a negatively charged Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing quinoline nitrogen and the remaining bromine atom. Subsequent elimination of a bromide ion restores aromaticity. This reaction typically yields a mixture of the 5-methoxy and 7-methoxy isomers, which must be separated.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 5,7-dibromoquinoline in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of methanol and DMF.

  • Reagent Addition: Add sodium methoxide (NaOMe) to the solution. The reaction may be performed at room temperature or with gentle heating to increase the rate. The use of a copper catalyst (e.g., CuI) may also facilitate the reaction.[7]

  • Reaction: Stir the mixture for several hours until TLC analysis indicates consumption of the starting material.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Extract the product mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Isomer Separation: Concentrate the solvent under reduced pressure. The resulting crude mixture of this compound and 7-Bromo-5-methoxyquinoline must be separated. This is typically achieved by column chromatography on silica gel, eluting with a solvent system such as a hexane/ethyl acetate gradient. The different polarities of the two isomers should allow for their separation.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (in CDCl₃):

  • δ ~ 8.8-9.0 ppm (dd, 1H): This signal corresponds to the proton at the C-2 position (H-2). It is significantly deshielded due to its proximity to the electronegative nitrogen atom and will appear as a doublet of doublets.

  • δ ~ 8.4-8.6 ppm (d, 1H): This signal is assigned to the proton at the C-4 position (H-4). It is also deshielded by the nitrogen and will likely appear as a doublet.

  • δ ~ 7.4-7.6 ppm (dd, 1H): This signal corresponds to the proton at the C-3 position (H-3).

  • δ ~ 7.3-7.5 ppm (d, 1H): This signal is predicted for the proton at the C-8 position (H-8).

  • δ ~ 7.0-7.2 ppm (d, 1H): This signal corresponds to the proton at the C-6 position (H-6), which is shielded by the adjacent methoxy group.

  • δ ~ 3.9-4.1 ppm (s, 3H): This characteristic singlet is assigned to the protons of the methoxy (-OCH₃) group.

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental analysis.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of its C-Br bond, making it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[10][11]

Suzuki-Miyaura Cross-Coupling

This reaction enables the coupling of the quinoline core at the C-5 position with a wide variety of aryl or heteroaryl boronic acids (or their corresponding esters), providing access to a large library of novel biaryl compounds.[12]

Suzuki_Mechanism Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Int1 R¹-Pd(II)L₂-X (Intermediate) Pd0->Int1 R¹-X TM Transmetalation Int2 R¹-Pd(II)L₂-R² (Intermediate) Int1->Int2 R²-B(OR)₂ + Base Int2->Pd0 R¹-R² RE Reductive Elimination R1X R¹-X (this compound) R2B R²-B(OR)₂ (Boronic Acid/Ester) Base Base Product R¹-R² (Coupled Product)

References

5-Bromo-7-methoxyquinoline: A Core Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] The strategic functionalization of the quinoline nucleus is a cornerstone of drug design, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 5-Bromo-7-methoxyquinoline emerges as a particularly valuable intermediate in this context. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability, potentially enhancing its drug-like characteristics.

This guide will illuminate the path from the synthesis of this key intermediate to its potential application in the generation of novel, biologically active compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design. These properties are summarized in the table below.

PropertyValueSource
CAS Number 1126824-44-9[2][3]
Molecular Formula C₁₀H₈BrNO[2][3]
Molecular Weight 238.08 g/mol [2][3]
Appearance White solid[3]
Purity ≥99% (typical)[3]
Storage Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years)[4]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a multi-step process starting from 3,5-dibromoaniline. The following protocol is adapted from established methodologies and is designed for scalability and high purity of the final product.[3]

Synthetic Workflow

The overall synthetic strategy involves a Skraup condensation to form the quinoline core, followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Synthesis_Workflow A 3,5-Dibromoaniline B Skraup Condensation (Glycerol, H₂SO₄, Oxidizing Agent) A->B Step 1 C 5,7-Dibromoquinoline B->C D Nucleophilic Substitution (Sodium Methoxide, Methanol/DMF) C->D Step 2 E This compound & 7-Bromo-5-methoxyquinoline D->E F Column Chromatography E->F Purification G Purified this compound F->G

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5,7-Dibromoquinoline

  • Reaction Setup: In a reaction vessel, combine 3,5-dibromoaniline, glycerol, and 70% sulfuric acid.

  • Addition of Oxidizing Agent: Add sodium m-nitrobenzenesulfonate as the oxidizing agent.

  • Heating: Heat the mixture to 100°C.

  • Reaction Progression: Slowly add glycerol to the heated mixture and continue heating at 140-150°C for 3 hours.

  • Work-up: After cooling, pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic phases over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product to obtain 5,7-dibromoquinoline.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 1L reaction flask, dissolve 5,7-dibromoquinoline (40.0 g, 0.139 mol) in a mixture of methanol (300 mL) and DMF (200 mL).

  • Heating: Heat the solution to 60°C.

  • Addition of Base: Add sodium methoxide (65.5 g, 1.21 mol) to the heated solution.

  • Reaction Time: Maintain the reaction at 60°C for 2 hours.

  • Quenching: Pour the reaction mixture into water.

  • Extraction: Perform a thorough extraction with ethyl acetate.

  • Drying and Concentration: Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate by rotary evaporation.

  • Purification: Purify the resulting mixture by column chromatography using a petroleum ether:ethyl acetate (20:1) eluent system to separate this compound from its isomer, 7-bromo-5-methoxyquinoline.[3]

Application in Drug Discovery: A Versatile Scaffolding Approach

The true utility of this compound lies in its potential as a versatile building block for the synthesis of novel, biologically active molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds with a wide array of boronic acids and esters.[5][6] This opens up a vast chemical space for the exploration of structure-activity relationships (SAR).

Exemplary Workflow: From Building Block to Biological Screening

The following workflow outlines a logical and efficient process for leveraging this compound in a drug discovery campaign, for instance, in the search for new anticancer agents.

Drug_Discovery_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Base) A->B C Library of 5-Aryl/Heteroaryl-7-methoxyquinoline Derivatives B->C D In Vitro Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) C->D E Identification of 'Hit' Compounds D->E F Dose-Response Studies (IC₅₀ Determination) E->F G Target Identification/Validation (e.g., Kinase Inhibition Assays, Apoptosis Assays) F->G H Lead Optimization G->H

Caption: A typical drug discovery workflow utilizing this compound.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with a variety of boronic acids.

  • Reagent Preparation: In a microwave vial, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).

  • Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor to 100-120°C for 30-60 minutes, or alternatively, heat at 80-90°C under conventional heating for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Potential Biological Activities and Mechanism of Action

While direct biological studies on this compound are not extensively reported in the literature, the broader family of quinoline derivatives has demonstrated significant therapeutic potential, particularly as anticancer agents. Many quinoline-based compounds exert their effects by targeting key cellular processes involved in cancer progression.

For instance, certain brominated quinoline derivatives have shown potent antiproliferative activity against various cancer cell lines and have been identified as inhibitors of topoisomerase I, a critical enzyme for DNA replication and repair.[2] Furthermore, other substituted quinolines have been found to act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Derivatives synthesized from this compound could potentially exhibit similar mechanisms of action. A plausible, yet hypothetical, signaling pathway that could be targeted by such derivatives is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Derivative Quinoline Derivative Derivative->PI3K inhibits Derivative->AKT inhibits Derivative->mTORC1 inhibits

References

Synthesis of 5-Bromo-7-methoxyquinoline: An In-depth Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Bromo-7-methoxyquinoline, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic routes, step-by-step experimental protocols, and critical safety considerations. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the chemical principles at play. All protocols are designed to be self-validating systems, and all claims are supported by authoritative references.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted substitution with a bromine atom and a methoxy group, as in this compound, offers synthetic handles for further functionalization and can significantly modulate the physicochemical and pharmacological properties of the molecule. This guide will explore two primary, logically sound synthetic pathways for the preparation of this target compound.

Strategic Decision-Making in Synthetic Route Selection:

The selection of an optimal synthetic route is contingent on several factors including the availability and cost of starting materials, scalability, and the desired purity of the final product. This guide presents two distinct and viable approaches:

  • Route B: Electrophilic Bromination of a Pre-formed Methoxyquinoline. This route prioritizes the early introduction of the methoxy group, followed by a regioselective bromination. This can be a more direct approach if the starting methoxyquinoline is accessible.

The following sections will provide a detailed technical analysis of each route, including mechanistic insights, detailed experimental protocols, and data interpretation.

Synthetic Route A: Skraup Condensation and Subsequent Methoxylation

This synthetic pathway is a two-step process commencing with the synthesis of a dibrominated quinoline intermediate, followed by a selective nucleophilic aromatic substitution to introduce the methoxy group.

Step 1: Synthesis of 5,7-Dibromoquinoline via Skraup Reaction

The Skraup reaction is a powerful method for the synthesis of quinolines, involving the reaction of an aniline with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[1] In this step, 3,5-dibromoaniline is used as the starting material.

Mechanism of the Skraup Reaction:

The reaction proceeds through a series of steps:

  • Dehydration of glycerol by concentrated sulfuric acid to form acrolein.[2]

  • Michael addition of the aniline to acrolein.

  • Acid-catalyzed cyclization of the resulting aldehyde.

  • Dehydration to form a dihydroquinoline intermediate.

  • Oxidation of the dihydroquinoline to the aromatic quinoline.[1]

Skraup_Mechanism

Experimental Protocol: Skraup Synthesis of 5,7-Dibromoquinoline

  • Materials:

    • 3,5-Dibromoaniline

    • Glycerol

    • Concentrated Sulfuric Acid (98%)

    • Sodium m-nitrobenzenesulfonate (oxidizing agent)

    • Ammonia solution

    • Ethyl acetate

    • Crushed ice

    • Anhydrous sodium sulfate

  • Safety Precautions:

    • The Skraup reaction is notoriously exothermic and can be violent if not properly controlled.[3] Conduct the reaction in a well-ventilated fume hood behind a safety shield.

    • Concentrated sulfuric acid is highly corrosive.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

    • 3,5-Dibromoaniline is harmful if swallowed or in contact with skin and causes skin and eye irritation.[4][5]

    • Handle glycerol with care, avoiding contact with skin and eyes.[6]

  • Procedure: [7]

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,5-dibromoaniline and sodium m-nitrobenzenesulfonate.

    • Slowly add 70% sulfuric acid while stirring.

    • Heat the mixture to 100 °C.

    • Carefully add glycerol dropwise to the heated mixture.

    • Increase the temperature to 135 °C and maintain for 3 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a large beaker containing a large amount of crushed ice to quench the reaction.

    • Neutralize the acidic solution by the slow addition of concentrated ammonia solution until the pH reaches approximately 7.

    • Filter the resulting precipitate and wash thoroughly with water.

    • Extract the filtrate with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

In this step, the 5,7-dibromoquinoline is reacted with sodium methoxide. The methoxide ion acts as a nucleophile, displacing one of the bromine atoms. The regioselectivity of this substitution is influenced by the electronic properties of the quinoline ring system.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Materials:

    • 5,7-Dibromoquinoline

    • Sodium methoxide

    • Methanol

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate

  • Safety Precautions:

    • Sodium methoxide is a flammable solid, corrosive, and reacts violently with water.[1][6][8][9] Handle under an inert atmosphere and wear appropriate PPE.

    • 5,7-Dibromoquinoline causes skin and eye irritation and may cause respiratory irritation.[10][11]

  • Procedure: [12]

    • In a round-bottom flask, dissolve 5,7-dibromoquinoline in a mixture of methanol and DMF.

    • Heat the solution to 60 °C.

    • Add sodium methoxide portion-wise to the heated solution and allow the reaction to proceed for 2 hours.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting mixture of this compound and 7-bromo-5-methoxyquinoline is then separated by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system (e.g., 20:1).[12]

Synthetic Route B: Direct Bromination of 7-Methoxyquinoline

This alternative route involves the initial synthesis of 7-methoxyquinoline, followed by a regioselective electrophilic bromination to introduce the bromine atom at the 5-position.

Step 1: Synthesis of 7-Methoxyquinoline

7-Methoxyquinoline can be synthesized via a Skraup reaction using m-anisidine (3-methoxyaniline) as the starting material. The principles and general procedure are similar to those described in Route A, Step 1.

Experimental Protocol: Skraup Synthesis of 7-Methoxyquinoline

  • Materials:

    • m-Anisidine (3-methoxyaniline)

    • Glycerol

    • Concentrated Sulfuric Acid (98%)

    • An oxidizing agent (e.g., nitrobenzene or sodium m-nitrobenzenesulfonate)

    • Sodium hydroxide solution

    • Toluene or other suitable extraction solvent

    • Anhydrous sodium sulfate

  • Safety Precautions:

    • Follow all safety precautions for the Skraup reaction as outlined in Route A.

    • m-Anisidine is toxic and should be handled with care.

    • Nitrobenzene is highly toxic and a potential carcinogen.[13][14][15] If used, extreme caution and appropriate containment measures are necessary. Safer alternatives like sodium m-nitrobenzenesulfonate are recommended.

  • Procedure:

    • Follow the general Skraup reaction procedure as detailed in Route A, Step 1, substituting 3,5-dibromoaniline with m-anisidine.

    • The work-up procedure may involve steam distillation to isolate the crude product.[1]

    • The crude 7-methoxyquinoline can be purified by distillation or column chromatography.

Step 2: Electrophilic Bromination of 7-Methoxyquinoline

The final step in this route is the regioselective bromination of 7-methoxyquinoline. The methoxy group is an activating, ortho-para directing group, while the quinoline nitrogen is deactivating. The interplay of these electronic effects will direct the incoming electrophile.

Mechanism of Electrophilic Aromatic Bromination:

  • Generation of the electrophile (Br+ or a polarized bromine species).

  • Attack of the aromatic ring on the electrophile to form a sigma complex (arenium ion).

  • Deprotonation to restore aromaticity.

Bromination_Mechanism

Experimental Protocol: Electrophilic Bromination

  • Materials:

    • 7-Methoxyquinoline

    • Bromine (Br₂) or N-Bromosuccinimide (NBS)

    • A suitable solvent (e.g., chloroform, acetic acid)

    • Sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Safety Precautions:

    • Bromine is highly toxic, corrosive, and volatile.[16][17][18] Handle liquid bromine with extreme care in a well-ventilated fume hood, wearing appropriate PPE, including heavy-duty gloves.

    • 7-Methoxyquinoline is harmful if swallowed and causes skin and eye irritation.[12][19]

  • Procedure:

    • Dissolve 7-methoxyquinoline in a suitable solvent in a round-bottom flask protected from light.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise with stirring. Alternatively, N-bromosuccinimide can be used as a safer source of electrophilic bromine.[20]

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Data
¹H NMR Aromatic protons in the quinoline ring system and a singlet for the methoxy group protons. The provided data for a mixture containing 7-bromo-5-methoxyquinoline shows a singlet for the methoxy group at 4.025 ppm (in DMSO-d6).[12] The spectrum for this compound would be expected to show distinct signals for the aromatic protons.
¹³C NMR Resonances corresponding to the ten carbon atoms of the bromo-methoxyquinoline structure.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (238.08 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

Conclusion

This technical guide has detailed two robust synthetic strategies for the preparation of this compound. Route A, employing a Skraup reaction followed by nucleophilic substitution, offers a reliable, albeit longer, pathway. Route B, involving direct bromination of 7-methoxyquinoline, presents a more direct approach, with success being highly dependent on the regiocontrol of the bromination step. The choice between these routes will depend on the specific needs and resources of the research laboratory. The provided protocols, coupled with the outlined safety precautions and characterization guidelines, should serve as a valuable resource for chemists undertaking the synthesis of this and related quinoline derivatives.

References

5-Bromo-7-methoxyquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-7-methoxyquinoline for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced chemical synthesis. It delves into the core physicochemical properties, synthesis, and strategic applications of this compound, emphasizing the rationale behind its use and the methodologies for its effective implementation in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

This compound is a halogenated aromatic heterocyclic compound. Its structure, featuring a quinoline core with a bromine atom and a methoxy group at positions 5 and 7 respectively, makes it a valuable and versatile intermediate in organic synthesis.

Molecular Formula and Weight

The fundamental identity of this compound is established by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

PropertyValueSource
Molecular FormulaC₁₀H₈BrNO[1]
Molecular Weight238.08 g/mol [1]
CAS Number1126824-44-9[1]
PubChem CID71238226[1]
Structural Representation and Key Features

The arrangement of functional groups on the quinoline scaffold dictates the molecule's reactivity and potential applications.

  • Quinoline Core: A bicyclic aromatic heterocycle that is a common motif in pharmacologically active compounds.

  • Bromo Group (C5): A versatile functional group that can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This is a primary site for molecular elaboration.

  • Methoxy Group (C7): An electron-donating group that can influence the electronic properties of the quinoline ring system, potentially modulating the reactivity of the molecule and the biological activity of its derivatives. It can also serve as a handle for demethylation to reveal a hydroxyl group, offering another point for derivatization.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. A common synthetic route is outlined below, based on established chemical principles.

Synthetic Pathway

A validated approach to synthesizing this compound involves a two-step process starting from 3,5-dibromoaniline.[2]

SynthesisWorkflow cluster_step1 Step 1: Skraup Condensation cluster_step2 Step 2: Nucleophilic Aromatic Substitution cluster_purification Purification A 3,5-Dibromoaniline + Glycerol B 5,7-Dibromoquinoline A->B H₂SO₄, Oxidizing Agent C 5,7-Dibromoquinoline E Mixture: This compound 7-Bromo-5-methoxyquinoline C->E DMF, 60°C D Sodium Methoxide (NaOMe) D->E DMF, 60°C F Crude Product Mixture G Purified this compound F->G Column Chromatography (Petroleum Ether:Ethyl Acetate 20:1)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5,7-Dibromoquinoline

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, cautiously add 3,5-dibromoaniline and glycerol to a solution of concentrated sulfuric acid.

  • Reagents: An oxidizing agent, such as nitrobenzene or arsenic acid, is typically used in the Skraup synthesis.

  • Reaction: Heat the mixture. The reaction is exothermic and requires careful temperature control.

  • Work-up: After the reaction is complete, cool the mixture and pour it onto ice. Neutralize with a base (e.g., NaOH) to precipitate the crude 5,7-dibromoquinoline.

  • Purification: The crude product is then filtered, washed with water, and can be purified by recrystallization.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 5,7-dibromoquinoline in a suitable solvent such as dimethylformamide (DMF).[2]

  • Reagents: Add sodium methoxide to the solution.

  • Reaction: Heat the mixture to approximately 60°C and allow it to react for several hours.[2] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.[2] Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of this compound and 7-bromo-5-methoxyquinoline, is then purified by column chromatography.[2]

Purification and Characterization
  • Column Chromatography: A silica gel column using an eluent system of petroleum ether and ethyl acetate (e.g., a 20:1 ratio) is effective for separating the desired this compound isomer from the reaction mixture.[2]

  • Expected Analytical Profile:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons. The coupling patterns of the aromatic protons are crucial for confirming the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the ten carbon atoms in the molecule, with the carbon attached to the bromine atom and the methoxy-bearing carbon having characteristic chemical shifts.

    • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the presence of one bromine atom.

Reactivity and Applications in Drug Discovery

The utility of this compound in research and development stems from its capacity to serve as a versatile building block for the synthesis of more complex molecules.

Key Reactions

The bromine atom at the C5 position is the primary site for synthetic transformations.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond. This is a powerful method for introducing aryl or alkyl substituents.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form carbon-nitrogen bonds, introducing amino substituents.

  • Nucleophilic Aromatic Substitution: While the bromine at C5 is the primary site for cross-coupling, the quinoline ring itself can be subject to other transformations, and the methoxy group can be cleaved to a hydroxyl group under appropriate conditions.

Role in Drug Discovery and Medicinal Chemistry

Bromo- and methoxy-substituted quinolines are important scaffolds in medicinal chemistry. While specific applications of this compound are proprietary or in early-stage research, its structural motifs are found in compounds with a range of biological activities. Related brominated quinoline derivatives are used as key intermediates in the synthesis of metal coordination complexes that have been investigated for their antineoplastic activity.

The strategic value of this compound lies in its ability to be readily incorporated into a drug discovery workflow:

  • Scaffold Hopping and Analogue Synthesis: It can be used to create a library of analogues of a lead compound by varying the substituent introduced at the C5 position.

  • Fragment-Based Drug Design: As a substituted quinoline, it can serve as a starting point or a fragment for building more complex molecules that target specific biological macromolecules.

  • Probing Structure-Activity Relationships (SAR): The ease of derivatization allows for a systematic exploration of how different substituents at the C5 position affect the biological activity of a molecule.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 5-bromo-3-methoxyquinoline, can provide guidance on appropriate safety measures.[3]

Hazard Identification

Based on related compounds, this compound should be handled as a potentially hazardous substance with the following potential hazards:

  • Skin Irritation: May cause skin irritation.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3]

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[3]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[3]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

First Aid Measures
  • If on Skin: Wash with plenty of soap and water.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards.

Conclusion

This compound is a chemical intermediate with significant potential for application in drug discovery and materials science. Its synthesis is achievable through established methods, and its reactivity, centered on the versatile bromine handle, allows for extensive molecular elaboration. Proper handling and safety precautions are essential when working with this compound. This guide provides the foundational knowledge for researchers and scientists to effectively and safely utilize this compound in their research and development endeavors.

References

An In-Depth Technical Guide to the Spectral Characterization of 5-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-7-methoxyquinoline is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecular architectures. Unambiguous structural confirmation and purity assessment are paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the principal analytical techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these methods, present an analysis of the expected spectral data, and provide field-proven, step-by-step protocols for data acquisition. This document is intended for researchers, chemists, and quality control specialists engaged in the synthesis and application of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the connectivity and chemical environment of each atom.

Foundational Principles of NMR for Structural Analysis

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electronegative atoms (like N, O, Br) and aromatic rings create distinct magnetic fields that shield or deshield adjacent nuclei, causing their resonance frequencies to shift. Furthermore, spin-spin coupling between non-equivalent neighboring protons results in signal splitting (e.g., doublets, triplets), providing direct evidence of atomic connectivity. For quinoline derivatives, these principles allow for the precise assignment of each proton and carbon in the molecule.[1][2]

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a direct count and connectivity map of the hydrogen atoms. For this compound, we expect six distinct signals: five in the aromatic region corresponding to the quinoline ring protons and one singlet in the aliphatic region for the methoxy group protons.

Expert Interpretation:

  • Methoxy Protons (-OCH₃): This will appear as a sharp singlet, typically around δ 3.9-4.1 ppm, as it has no adjacent protons to couple with.

  • Aromatic Protons (H6, H8): The H6 and H8 protons are singlets (or very narrow doublets due to long-range coupling) because they lack adjacent protons. H8 is expected to be further downfield than H6 due to its proximity to the deshielding influence of the heterocyclic nitrogen atom.

  • Pyridine Ring Protons (H2, H3, H4): These protons form a coupled system. H2, being adjacent to the nitrogen, will be the most downfield of this group. H3 and H4 will show coupling to each other.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H28.8 - 9.0Doublet of doublets (dd)~4.2, 1.61H
H48.4 - 8.6Doublet of doublets (dd)~8.5, 1.61H
H37.5 - 7.7Doublet of doublets (dd)~8.5, 4.21H
H87.7 - 7.9Singlet (s)-1H
H67.1 - 7.3Singlet (s)-1H
-OCH₃3.9 - 4.1Singlet (s)-3H

Note: These are predicted values based on analysis of similar quinoline structures. Actual values may vary slightly based on experimental conditions.[3][4]

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. With ten carbon atoms in unique electronic environments, ten distinct signals are expected.

Expert Interpretation:

  • Methoxy Carbon (-OCH₃): This carbon will appear as a sharp signal in the aliphatic region, typically around δ 55-60 ppm.[5]

  • Aromatic Carbons: The ten carbons of the quinoline ring will resonate in the δ 100-160 ppm range.

    • C-Br (C5) and C-O (C7): These carbons are directly attached to electronegative atoms, which significantly influences their chemical shifts. The C-Br signal is often found further upfield than expected due to the "heavy atom effect."

    • Quaternary Carbons: Carbons that do not bear any protons (C4a, C5, C7, C8a) will typically show signals of lower intensity.

    • Carbons adjacent to Nitrogen (C2, C8a): These carbons are deshielded and will appear at the lower end of the aromatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~150
C3~122
C4~135
C4a~148
C5~115
C6~110
C7~158
C8~125
C8a~141
-OCH₃~56

Note: Assignments are predictive and based on established substituent effects on aromatic systems.[6][7]

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves two primary purposes: confirming the molecular weight and providing a characteristic isotopic signature that validates the presence of bromine.

Principles of Electron Ionization (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique commonly used for stable, relatively small organic molecules.[8] In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺˙).[9][10] This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a fingerprint of the molecule's structure.[11]

Interpreting the Mass Spectrum of this compound

The molecular formula is C₁₀H₈BrNO, with a monoisotopic mass of approximately 236.979 g/mol .[12]

The Bromine Isotopic Signature: A Critical Diagnostic Tool A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[13] Consequently, the molecular ion will appear not as a single peak, but as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

  • M⁺ peak: Corresponds to molecules containing the ⁷⁹Br isotope.

  • [M+2]⁺ peak: Corresponds to molecules containing the ⁸¹Br isotope.

The presence of this 1:1 doublet at the highest m/z region is unambiguous proof of a molecule containing a single bromine atom.[9][13]

Expected Fragmentation: The high energy of EI can cause the molecular ion to fragment. Likely fragmentation pathways for this compound include:

  • Loss of a methyl radical (•CH₃): [M - 15]⁺

  • Loss of a methoxy radical (•OCH₃): [M - 31]⁺

  • Loss of carbon monoxide (CO): [M - 28]⁺

Integrated Analytical Workflow and Protocols

A self-validating analytical workflow ensures the highest confidence in structural assignment. This involves a logical progression from sample preparation to orthogonal data analysis, where NMR and MS results corroborate each other.

Logical Workflow for Structural Confirmation

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_confirm Final Confirmation Prep Weigh 5-10 mg of Sample NMR_Solv Dissolve in 0.6 mL CDCl3 Prep->NMR_Solv MS_Solv Prepare Dilute Solution (e.g., in MeOH or ACN) Prep->MS_Solv NMR_Acq Acquire 1H & 13C Spectra NMR_Solv->NMR_Acq NMR_Proc Process & Analyze Data NMR_Acq->NMR_Proc Confirm Correlate NMR & MS Data Confirm Structure & Purity NMR_Proc->Confirm MS_Acq Acquire EI-MS Spectrum MS_Solv->MS_Acq MS_Proc Analyze M+ and Fragments MS_Acq->MS_Proc MS_Proc->Confirm

Caption: Integrated workflow for unambiguous structural confirmation.

Experimental Protocol: NMR Data Acquisition

This protocol describes a standard method for acquiring high-quality NMR spectra for quinoline derivatives.[1][2]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Transfer: Vortex the vial until the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a ¹H spectrum using a standard pulse program (e.g., zg30), typically with 16-32 scans.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30), acquiring a sufficient number of scans for adequate signal-to-noise (typically 1024 or more).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Analyze chemical shifts, coupling constants, and integrations.

Experimental Protocol: MS Data Acquisition

This protocol outlines a general procedure for EI-MS analysis, often coupled with Gas Chromatography (GC-MS).[14]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or ethyl acetate.

  • Instrumentation:

    • If using GC-MS, inject 1 µL of the solution into the GC inlet. The GC will separate the sample from any impurities before it enters the MS source. Use a temperature program appropriate for the analyte's volatility.

    • If using a direct insertion probe, apply a small amount of the sample solution to the probe tip, allow the solvent to evaporate, and insert the probe into the MS vacuum chamber.

  • Ionization: Utilize a standard EI source with an electron energy of 70 eV.

  • Mass Analysis: Scan a suitable m/z range (e.g., 50-350 amu) to ensure detection of the molecular ion and key fragments.

  • Data Analysis:

    • Identify the molecular ion peak cluster (M⁺ and [M+2]⁺).

    • Confirm that the m/z values correspond to the calculated molecular weight and that the isotopic pattern matches the 1:1 ratio expected for bromine.

    • Identify major fragment ions and propose logical fragmentation pathways.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR spectroscopy and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and the specific chemical environments of each nucleus. Concurrently, EI-MS confirms the compound's molecular weight and provides an unmistakable isotopic signature verifying the presence of the bromine atom. The combined use of these powerful analytical techniques, guided by the robust protocols outlined herein, provides a self-validating system for ensuring the identity, purity, and structural integrity of this important chemical entity.

References

A Proactive Safety Framework for Handling 5-Bromo-7-methoxyquinoline in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

As a Senior Application Scientist, this guide moves beyond mere compliance, embedding a culture of safety and scientific integrity into every procedure involving 5-Bromo-7-methoxyquinoline (CAS No. 1126824-44-9). This document is structured to provide drug development professionals and laboratory researchers with not only the necessary safety protocols but also the scientific rationale behind them, ensuring that safety becomes an intuitive and integral part of the experimental workflow.

This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. While its specific toxicological profile is not exhaustively documented, the available data for closely related bromo-methoxy-substituted quinolines indicates clear hazard classifications that demand rigorous handling protocols. This guide is built upon a synthesis of available safety data for compounds sharing identical hazard warnings, establishing a robust framework for risk mitigation.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of a proactive safety assessment. The Globally Harmonized System (GHS) provides a clear, standardized classification of these hazards.

GHS Hazard Classification

This compound and its analogs are consistently classified with the following hazards:

Hazard ClassHazard StatementGHS CodeSignal Word
Skin Corrosion/IrritationCauses skin irritationH315Warning
Serious Eye Damage/IrritationCauses serious eye irritationH319Warning
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationH335Warning

Source: Synthesized from multiple supplier Safety Data Sheets for analogous compounds.[1][2][3]

The causality behind these classifications stems from the chemical nature of halogenated aromatic heterocycles. These molecules can interact with and disrupt biological membranes and proteins upon contact. This reactivity leads to the observed irritation of the skin, eyes, and respiratory tract—the primary routes of occupational exposure. A comprehensive risk assessment, therefore, must focus on preventing this contact.

Physicochemical Properties for Safety Management
PropertyValueSignificance for Handling
Molecular Formula C₁₀H₈BrNOProvides basic chemical identity.[2][4][5]
Molecular Weight 238.08 g/mol Essential for accurate weighing and solution preparation.[2][4][5]
Physical State SolidAs a solid, the primary inhalation risk is from dust generation.[1]

A Hierarchy of Controls: From System to Individual

The most effective safety strategies prioritize systemic controls over individual actions. This "Hierarchy of Controls" is a self-validating system that builds safety into the environment and procedures, reducing the reliance on personal diligence alone.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood.[6][7][8] This is non-negotiable. The hood's constant airflow contains dust and vapors, preventing respiratory exposure (mitigating H335).

  • Ventilation: The laboratory must be equipped with general ventilation that ensures multiple air changes per hour, preventing the accumulation of fugitive emissions.[3][9]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[3][6][9] Their immediate availability is critical to the first aid protocols for eye and skin contact.

Administrative Controls: Standardizing Safe Practices

These are the procedures and policies that support a safe working environment.

  • Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

  • Designated Area: Clearly demarcate the area within the fume hood where the compound is handled to prevent cross-contamination.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[1][9]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It is the last line of defense when engineering and administrative controls are already in place.

Protection TypeSpecificationRationale and Causality
Eye Protection Chemical safety goggles conforming to EU EN166 or ANSI Z87.1 standards.[2][10]Protects against airborne dust particles and accidental splashes, directly preventing serious eye irritation (H319).
Hand Protection Nitrile rubber gloves.Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation (H315).[2][9] Contaminated gloves must be removed and disposed of properly.
Body Protection Long-sleeved laboratory coat.Protects skin on the arms and torso from contamination.[2][7]
Respiratory Generally not required if work is performed in a fume hood. If dust generation is unavoidable or a hood is unavailable, a NIOSH/MSHA approved respirator with a particulate filter is necessary.[2][10]Prevents the inhalation of dust, which can cause respiratory tract irritation (H335).

Experimental Protocols: Step-by-Step Methodologies

Adherence to validated protocols is crucial for both experimental success and personal safety.

Protocol for Weighing Solid Compound
  • Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Decontamination: Wipe down the analytical balance and the surrounding area inside the fume hood with 70% ethanol.

  • Tare: Place a clean weigh boat on the balance and tare it.

  • Dispensing: Using a dedicated spatula, carefully transfer the desired amount of this compound to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.[9]

  • Closure: Immediately and tightly close the main stock container.[1][3][9]

  • Cleanup: Carefully clean the spatula. Dispose of the weigh boat in the designated solid hazardous waste container.

Protocol for Preparing a Stock Solution
  • Preparation: Weigh the required amount of solid compound following the protocol above.

  • Dissolution: Place the weigh boat containing the compound into the appropriate glassware (e.g., a beaker or flask) inside the fume hood.

  • Solvent Addition: Using a pipette or graduated cylinder, add the desired solvent to the vessel, rinsing the weigh boat to ensure a quantitative transfer.

  • Mixing: Mix the solution using a magnetic stir bar or gentle swirling until the solid is fully dissolved. Keep the container covered with a watch glass or cap to the extent possible.

  • Storage: Transfer the solution to a clearly labeled, sealed storage vessel. The label must include the chemical name, concentration, solvent, date, and your initials.

Emergency Management: A Validating System of Response

A trustworthy safety program includes clear, practiced responses to emergencies.

Spill Response Workflow

cluster_spill Spill Response Workflow Spill Spill Discovered Alert Alert Others in Area Spill->Alert Assess Assess Spill Size (Small vs. Large) Alert->Assess Evacuate Evacuate Area Call Emergency Response Assess->Evacuate Large Contain Contain Spill (Use inert absorbent) Assess->Contain Small Report Report Incident Evacuate->Report Cleanup Collect Material (Use non-sparking tools) Contain->Cleanup Dispose Place in Labeled Hazardous Waste Container Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Decontaminate->Report

Caption: A systematic workflow for managing a chemical spill.

For a small spill (<100 mg), trained personnel should:

  • Ensure the area is well-ventilated (fume hood is on).

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[9]

  • Carefully sweep or scoop the material into a designated hazardous waste container.[1]

  • Wash the spill area with soap and water, followed by a final wipe with 70% ethanol.[11]

First Aid and Exposure Response

Immediate and correct first aid is critical to minimizing harm from exposure.[12]

Exposure RouteFirst Aid ProtocolRationale
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][9][13]Removes the individual from the source of exposure and ensures oxygenation.
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][9][13]Prolonged flushing is necessary to physically remove the chemical from the skin surface and pores, mitigating irritation.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9][13]The most critical action to prevent serious eye damage. The 15-minute duration ensures the chemical is diluted and washed away from the sensitive corneal surface.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]Inducing vomiting can cause further damage to the esophagus. Rinsing helps dilute the chemical in the oral cavity.
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][14]

  • Specific Hazards: Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[2][10]

  • Advice for Firefighters: Wear full protective gear and a self-contained breathing apparatus (SCBA) to prevent inhalation of hazardous combustion products.[1][10][15]

Waste Disposal and Decontamination

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

  • Containers: Use clearly labeled, sealed containers for waste. The label must read "Hazardous Waste" and list the chemical constituents.[7]

  • Disposal: Waste must be disposed of through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[1][2][9] Do not discharge to sewer systems.[16]

References

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Known Biological Activities of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents one of medicinal chemistry's most versatile and privileged structures. Its derivatives have yielded a remarkable breadth of biological activities, leading to the development of cornerstone drugs for a multitude of diseases. This technical guide provides an in-depth exploration of the significant pharmacological activities of quinoline derivatives, intended for professionals in drug discovery and development. We will dissect the core mechanisms of action, present detailed experimental protocols for activity validation, and summarize key structure-activity relationship insights. This document moves beyond a simple listing of activities to explain the causal relationships behind experimental designs and the molecular logic that underpins the therapeutic potential of this remarkable chemical class. The activities covered include the historical antimalarial effects, multifaceted anticancer properties, broad-spectrum antibacterial and antiviral action, and the emerging roles in combating inflammation and neurodegenerative diseases.[1][2][3][4]

Quinoline, a fused bicyclic system comprising a benzene ring and a pyridine ring, is a fundamental building block in both natural products and synthetic pharmaceuticals.[5][6] Its discovery is rooted in the history of medicine with the isolation of quinine from Cinchona bark, an event that marked a turning point in the treatment of malaria.[7][8] The quinoline nucleus is considered a "privileged scaffold" because its structure allows for diverse modifications at multiple positions, enabling the fine-tuning of steric, electronic, and physicochemical properties.[9][10] This versatility allows quinoline derivatives to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids, leading to a vast spectrum of pharmacological effects.[3][11] Its structural rigidity, combined with its ability to engage in hydrogen bonding and π-π stacking interactions, makes it an ideal framework for designing potent and selective therapeutic agents.[6] This guide will explore the key biological activities that make quinoline a continued focus of intensive research.

Antimalarial Activity: The Historical Cornerstone

The fight against malaria is intrinsically linked to quinoline-based drugs, which have been a mainstay of chemotherapy for decades.[1][8] These agents are particularly effective against the blood stages of the Plasmodium falciparum parasite's life cycle.[12]

Mechanism of Action: Inhibition of Heme Detoxification

The primary mechanism of action for many quinoline antimalarials, like chloroquine, involves disrupting the parasite's detoxification of heme.[6][12] Inside its acidic digestive vacuole, the parasite digests host hemoglobin to obtain amino acids.[13] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).[8][13]

Quinoline antimalarials, being weak bases, accumulate to high concentrations within the acidic digestive vacuole.[12] Here, they interfere with hemozoin formation. It is believed they cap the growing faces of the hemozoin crystal, preventing further polymerization.[13] The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death.[8][12]

G cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole (Acidic) Hb Host Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion AA Amino Acids Hb->AA Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Accumulation & Toxicity Quinoline Quinoline Derivative (e.g., Chloroquine) Quinoline->Hemozoin Inhibits Quinoline_entry Quinoline Entry Quinoline_entry->Quinoline

Caption: Mechanism of quinoline antimalarials in the parasite's digestive vacuole.

Table 1: Prominent Quinoline-Based Antimalarial Drugs

DrugClassKey Features
Quinine Quinoline MethanolFirst effective treatment for malaria, isolated from Cinchona bark.[7]
Chloroquine 4-AminoquinolineHighly effective and widely used for decades, but resistance is now widespread.[1][8]
Mefloquine Quinoline MethanolUsed for both treatment and prophylaxis of chloroquine-resistant malaria.[12]
Primaquine 8-AminoquinolineActive against the dormant liver stages (hypnozoites) of P. vivax and P. ovale.[14]
Amodiaquine 4-AminoquinolineOften used in combination therapies to combat resistance.
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This protocol is a standard method for assessing the efficacy of compounds against the erythrocytic stages of P. falciparum. The causality for its design rests on the principle that the SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic genetic material, thus serving as a proxy for parasite proliferation.

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Maintain the culture at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Compound Preparation: Dissolve test quinoline derivatives in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Assay Plate Setup: Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well microtiter plate. Add 100 µL of the diluted compounds to the respective wells. Include wells for positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye. Add 100 µL of this buffer to each well.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Anticancer Activity: A Multifaceted Approach

Quinoline derivatives have emerged as powerful scaffolds for anticancer drug development, exhibiting a wide range of mechanisms to combat cancer cell proliferation and survival.[5] Their planar structure allows them to intercalate into DNA, while various substitutions enable them to bind to the active sites of critical enzymes.[5][6]

Mechanisms of Action:

  • Inhibition of Topoisomerases: Compounds like Camptothecin and its derivatives (e.g., Topotecan, Irinotecan) are classic examples.[6] They stabilize the covalent complex between DNA and topoisomerase I, leading to DNA strand breaks during replication and triggering apoptosis.[6]

  • Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Quinoline derivatives have been designed to inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src/Abl nonreceptor tyrosine kinases.[15][16] This inhibition blocks downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.

  • Induction of Apoptosis and Cell Cycle Arrest: Quinoline compounds can trigger programmed cell death (apoptosis) through multiple routes, such as generating reactive oxygen species (ROS), disrupting mitochondrial function, or modulating the expression of Bcl-2 family proteins.[5][6][15] They can also cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[5][15]

  • Inhibition of Tubulin Polymerization: Similar to vinca alkaloids, some quinoline derivatives can inhibit the polymerization of tubulin into microtubules. This disrupts the formation of the mitotic spindle, arresting cells in mitosis and leading to apoptosis.[15]

G cluster_cell Cancer Cell GrowthFactor Growth Factor ReceptorKinase Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->ReceptorKinase Signaling Signaling Cascade (PI3K/Akt, MAPK) ReceptorKinase->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation DNA DNA DNA_Replication DNA Replication DNA->DNA_Replication Requires Topoisomerase Topoisomerase Topoisomerase I/II Topoisomerase->DNA_Replication Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Apoptosis Apoptosis Quinoline Quinoline Derivative Quinoline->ReceptorKinase Inhibits Quinoline->Topoisomerase Inhibits Quinoline->Microtubules Inhibits Formation Quinoline->Apoptosis Induces

Caption: Multifaceted anticancer mechanisms of quinoline derivatives.

Table 2: Selected Quinoline-Based Anticancer Agents and Their Targets

AgentTarget(s)Mechanism of Action
Camptothecin Topoisomerase IDNA replication disruption, leading to apoptosis.[6]
Lapatinib EGFR, HER2Dual tyrosine kinase inhibitor, blocking downstream signaling.
Cabozantinib VEGFR, MET, RETMulti-tyrosine kinase inhibitor, anti-angiogenic effects.
Bosutinib Src/Abl KinasesInhibition of kinases involved in cell proliferation and survival.[16]
Various Hybrids PI3K/Akt/mTORInhibition of a key survival pathway in many cancers.[3][15]
Experimental Protocol: MTT Cytotoxicity Assay

This is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The choice of this protocol is based on its reliability and high-throughput nature. The underlying principle is the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the quinoline test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Antibacterial Activity: Combating Drug Resistance

Quinoline derivatives are crucial in the fight against bacterial infections. The most famous examples are the fluoroquinolones, a class of broad-spectrum antibiotics.[17] Research continues to explore novel quinoline scaffolds to overcome the challenge of growing antibiotic resistance.[17][18]

Mechanisms of Action:

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is the classic mechanism of fluoroquinolones. These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting their function, quinolones prevent the bacterial cell from dividing and lead to rapid cell death.[19]

  • Dihydrofolate Reductase (DHFR) Inhibition: Some quinoline-2-one derivatives have shown the ability to inhibit DHFR.[20] This enzyme is critical for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and amino acids. Its inhibition halts bacterial growth.

  • Disruption of Lipopolysaccharide (LPS) Transport: In Gram-negative bacteria, some novel quinoline derivatives have been found to block the transport of LPS to the outer membrane by targeting the LptA protein.[21] A compromised outer membrane makes the bacteria more susceptible to other agents and environmental stresses.[21]

Table 3: Representative Antibacterial Quinoline Derivatives

Compound ClassTarget(s)Spectrum of Activity
Fluoroquinolones (e.g., Ciprofloxacin) DNA Gyrase, Topoisomerase IVBroad-spectrum (Gram-positive and Gram-negative).[19]
Quinoline-2-ones Dihydrofolate Reductase (DHFR)Primarily active against multidrug-resistant Gram-positive strains (e.g., MRSA).[20]
Oxazino-quinolines LptA (LPS Transport)Targeted against Gram-negative bacteria.[21]
Bedaquiline Mycobacterial ATP synthaseSpecifically used for multi-drug resistant tuberculosis.[19]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Its selection is based on standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.

  • Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test quinoline compounds in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (bacteria in MHB without any compound) and a negative control well (MHB only, to check for sterility).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

  • (Optional) Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal, subculture 10 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after overnight incubation.

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have been developed as anti-inflammatory agents by targeting several key pharmacological targets in the inflammatory cascade.[22][23][24] The nature and position of substituents on the quinoline ring are critical for determining target specificity and potency.[22][23]

Mechanisms of Action:

  • Cyclooxygenase (COX) Inhibition: Some quinolines containing a carboxylic acid moiety can inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[22][23]

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule that suppresses the activity of many inflammatory cells. By inhibiting PDE4, certain quinoline derivatives increase intracellular cAMP levels, leading to a broad anti-inflammatory effect.[22][23]

  • TNF-α Converting Enzyme (TACE) Inhibition: TACE is responsible for releasing tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. Quinoline-based TACE inhibitors can reduce levels of active TNF-α.[23]

G cluster_cell Inflammatory Cell Stimulus Inflammatory Stimulus Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA via PLA2 COX COX Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation ATP ATP cAMP cAMP ATP->cAMP via AC AC Adenylate Cyclase AMP AMP cAMP->AMP Degradation Anti_Inflammatory Anti-inflammatory Effects cAMP->Anti_Inflammatory PDE4 PDE4 Enzyme PDE4->AMP Quinoline Quinoline Derivative Quinoline->COX Inhibits Quinoline->PDE4 Inhibits

Caption: Key anti-inflammatory targets of quinoline derivatives.

Neuroprotective Activity: A New Frontier

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoline derivatives are being investigated as multifunctional agents to combat these conditions, often acting on multiple targets simultaneously.[9][25][26]

Mechanisms of Action:

  • Cholinesterase Inhibition: In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. Quinoline derivatives can inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing its levels in the brain.[10][25]

  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the breakdown of dopamine. Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. MAO-B inhibition also reduces the production of neurotoxic byproducts.[10][25]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Many quinoline derivatives can scavenge free radicals through mechanisms like hydrogen atom transfer or single electron transfer, protecting neurons from oxidative damage.[9][10][27]

Table 4: Neuroprotective Activities of Quinoline Derivatives

ActivityTarget Enzyme / ProcessTherapeutic Relevance
Cholinesterase Inhibition Acetylcholinesterase (AChE)Alzheimer's Disease[25][27]
MAO-B Inhibition Monoamine Oxidase B (MAO-B)Parkinson's Disease[25][27]
Antioxidant Radical ScavengingGeneral Neuroprotection in AD & PD[9][10]
COMT Inhibition Catechol-O-methyltransferaseParkinson's Disease[10][25]
Experimental Protocol: Ellman's Assay for Acetylcholinesterase (AChE) Inhibition

This colorimetric assay is the gold standard for measuring AChE activity. Its rationale is based on the enzymatic cleavage of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, whose absorbance can be measured spectrophotometrically.

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution: 10 mM in buffer.

    • Acetylthiocholine iodide (ATCI) solution: 10 mM in buffer.

    • AChE enzyme solution (e.g., from electric eel) prepared in buffer.

    • Test compounds and a positive control (e.g., Donepezil) dissolved in DMSO and diluted with buffer.

  • Assay Procedure: In a 96-well plate, add:

    • 25 µL of the test compound solution at various concentrations.

    • 50 µL of phosphate buffer (pH 8.0).

    • 25 µL of AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of DTNB solution followed by 25 µL of the ATCI substrate solution to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis: Determine the rate of reaction (V) for each concentration. Calculate the percentage of inhibition using the formula: [(V_control - V_inhibitor) / V_control] * 100. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Antiviral Activity: A Broad-Spectrum Response

The quinoline scaffold is present in several molecules with proven antiviral activity against a wide range of viruses, including Dengue virus, Zika virus, Hepatitis C, HIV, and coronaviruses.[28][29][30]

Mechanisms of Action:

The antiviral mechanisms of quinolines are diverse and can be virus-specific.

  • Inhibition of Viral Entry: Chloroquine, an antimalarial, is thought to inhibit some viral infections by increasing the pH of endosomes, which prevents the pH-dependent fusion of the virus with the host cell membrane.[29]

  • Inhibition of Viral Enzymes: Derivatives have been designed to inhibit critical viral enzymes. For example, some compounds inhibit the NS5B polymerase of the Hepatitis C virus, while others, like saquinavir, are HIV protease inhibitors containing a quinoline moiety.[29][31]

  • Impairing Viral Protein Accumulation: Some novel quinoline derivatives have been shown to inhibit Dengue virus by impairing the accumulation of the viral envelope glycoprotein.[28][29]

Experimental Protocol: Plaque Reduction Assay

This is a functional assay to quantify the effect of a compound on infectious virus particles. The rationale is that a single infectious viral particle will infect a cell, which will then lyse and infect neighboring cells, creating a localized area of cell death (a "plaque") in a monolayer of host cells. The number of plaques is a direct measure of the number of infectious virus particles.

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for Dengue virus) in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Prepare serial dilutions of the virus stock. Remove the growth medium from the cells and infect the monolayer with a low multiplicity of infection (MOI) calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During the adsorption period, prepare various concentrations of the quinoline test compound in an overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose). The semi-solid overlay prevents the virus from spreading indiscriminately through the medium, ensuring localized plaque formation.

  • Overlay Application: After adsorption, remove the virus inoculum and add the compound-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to develop (typically 3-7 days, depending on the virus).

  • Plaque Visualization: Remove the overlay. Fix the cells with 4% paraformaldehyde. Stain the cell monolayer with a solution of 0.1% crystal violet, which stains living cells purple. Plaques will appear as clear, unstained areas.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ (50% effective concentration) from the dose-response curve.

Conclusion and Future Perspectives

The quinoline nucleus is undeniably a cornerstone of medicinal chemistry, with a rich history and an even more promising future.[32] Its derivatives have provided humanity with essential treatments for malaria, cancer, and bacterial infections.[2][4] The ongoing exploration of this scaffold continues to unveil new therapeutic possibilities in areas like neuroprotection, anti-inflammatory, and antiviral therapies.[11][33] The true strength of the quinoline framework lies in its synthetic tractability and its ability to be tailored as a multi-target-directed ligand. Future research will likely focus on developing highly selective kinase inhibitors, creating novel hybrid molecules that combine the quinoline core with other pharmacophores to overcome drug resistance, and optimizing derivatives for complex diseases where multifunctional agents are required. As our understanding of disease biology deepens, the privileged quinoline scaffold will undoubtedly continue to be a source of innovative and life-saving medicines.

References

A Senior Application Scientist's In-Depth Guide to Sourcing and Qualifying 5-Bromo-7-methoxyquinoline for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is the bedrock of successful and reproducible outcomes. 5-Bromo-7-methoxyquinoline, a key heterocyclic building block, is no exception. Its utility as a scaffold in the synthesis of novel therapeutics, particularly in the realms of oncology and neurodegenerative diseases, necessitates a rigorous approach to sourcing and quality validation. This guide provides a comprehensive technical overview of commercial suppliers, essential quality control protocols, and the critical applications of this versatile compound.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a substituted quinoline, a privileged scaffold in drug discovery due to its presence in numerous approved drugs.[1][2] The quinoline core itself imparts favorable pharmacokinetic properties and provides a rigid framework for the precise spatial orientation of functional groups. The bromine atom at the 5-position and the methoxy group at the 7-position offer distinct and valuable handles for synthetic diversification.

The bromine atom serves as a versatile anchor for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. This synthetic tractability is paramount for constructing libraries of analogues to explore structure-activity relationships (SAR). The methoxy group, a common feature in bioactive molecules, can influence solubility, metabolic stability, and target engagement through hydrogen bonding interactions.

Navigating the Commercial Landscape: A Comparative Analysis of Suppliers

The selection of a commercial supplier for this compound should be a data-driven decision, balancing cost with the more critical parameters of purity, consistency, and the quality of accompanying documentation. Below is a comparative table of representative suppliers. It is important to note that stock levels and pricing are subject to change, and direct inquiry is always recommended.

SupplierProduct NumberPurityAvailable QuantitiesCertificate of Analysis (CoA)
American Elements VariesUp to 99.999%Research and bulk quantitiesAvailable upon request
AK Scientific, Inc. 3775FK (for the tetrahydro- derivative)Not specifiedGram to kilogramAvailable
BLDpharm BD01368949≥97%Gram to kilogramAvailable
Biosynth DFC86076Not specifiedMilligram to gramAvailable
ChemicalBook Aggregates multiple suppliersVariesVariesVaries by supplier
CHINA MIGO INDUSTRIAL CO., LIMITED 1126824-44-999%NegotiableNot specified

Key Supplier Selection Criteria:

  • Purity: For most drug discovery applications, a purity of ≥97% is a minimum requirement. For sensitive assays or late-stage development, higher purity grades (≥99%) are recommended to avoid the confounding effects of impurities.

  • Documentation: A comprehensive Certificate of Analysis (CoA) is non-negotiable. It should include, at a minimum, the compound's identity confirmed by ¹H NMR and/or mass spectrometry, and a purity assessment by HPLC or GC. A Safety Data Sheet (SDS) is also mandatory.

  • Scalability: For projects that may progress to preclinical or clinical development, it is crucial to select a supplier with a proven track record of producing the compound at a larger scale (kilogram to multi-kilogram).

  • Consistency: Batch-to-batch consistency is critical for the reproducibility of experimental results. Inquire about the supplier's quality management system and their ability to provide material from the same batch for a given set of experiments.

Uncompromising Quality: In-Depth Analytical Protocols

Independent verification of the purity and identity of incoming this compound is a cornerstone of good laboratory practice. The following are detailed, step-by-step methodologies for the essential analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous confirmation of the chemical structure of this compound.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength is recommended for optimal resolution.

    • Acquisition Parameters:

      • Pulse sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Number of scans: 16 to 64, depending on the sample concentration.

      • Relaxation delay (d1): 1-2 seconds.

      • Acquisition time: 3-4 seconds.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, coupling patterns, and integration values to confirm that the spectrum is consistent with the structure of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the most common and reliable method for determining the purity of non-volatile organic compounds like this compound.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Detection wavelength: 254 nm.

    • Injection volume: 5-10 µL.

    • Gradient program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-20 min: Hold at 5% A, 95% B

      • 20-22 min: Linear gradient back to 95% A, 5% B

      • 22-27 min: Re-equilibration at 95% A, 5% B

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound.[3]

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Column: A low- to mid-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable.[4]

  • GC Conditions:

    • Inlet temperature: 250 °C.

    • Carrier gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Oven temperature program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5-10 minutes at 280 °C.

    • Injection mode: Split or splitless, depending on the expected concentration of impurities.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 450.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Identify peaks corresponding to impurities by comparing their mass spectra to spectral libraries (e.g., NIST, Wiley).

    • Quantify impurities using an internal or external standard method if required.

Applications in Drug Discovery: A Scaffold for Innovation

The strategic importance of this compound is underscored by its application in the development of novel therapeutics, particularly in the areas of neurodegenerative diseases and oncology.

A Key Building Block for Kinase Inhibitors

The quinoline scaffold is a common feature in many approved kinase inhibitors.[5] this compound serves as a valuable starting material for the synthesis of inhibitors targeting various kinases implicated in cancer and other diseases. The ability to readily modify the 5-position allows for the exploration of interactions within the ATP-binding pocket and surrounding regions of the kinase.

Targeting Neurodegenerative Diseases

There is growing interest in the development of quinoline-based compounds for the treatment of neurodegenerative disorders such as Alzheimer's disease.[6][7][8][9] These compounds can be designed to modulate various targets implicated in the disease pathology, including acetylcholinesterase (AChE) and glycogen synthase kinase 3β (GSK-3β). This compound provides a versatile platform for the synthesis of focused libraries of compounds for screening against these targets.

Below is a conceptual signaling pathway diagram illustrating the role of GSK-3β in a neurodegenerative context, a target for which inhibitors derived from this compound could be developed.

G cluster_0 Upstream Signaling cluster_1 GSK-3β Regulation cluster_2 Downstream Effects Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt activates Wnt_Ligands Wnt Ligands Frizzled_LRP Frizzled/LRP Wnt_Ligands->Frizzled_LRP binds GSK3b_inactive Inactive GSK-3β (Phosphorylated) PI3K_Akt->GSK3b_inactive phosphorylates (inhibits) Frizzled_LRP->GSK3b_inactive inhibits GSK3b_active Active GSK-3β Tau Tau Protein GSK3b_active->Tau phosphorylates Beta_Catenin β-Catenin GSK3b_active->Beta_Catenin phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->Hyperphosphorylated_Tau Beta_Catenin_Degradation β-Catenin Degradation Beta_Catenin->Beta_Catenin_Degradation Gene_Transcription Gene Transcription (Neuronal Survival) Beta_Catenin->Gene_Transcription when not degraded 5_Bromo_7_methoxyquinoline_Derivative This compound -derived Inhibitor 5_Bromo_7_methoxyquinoline_Derivative->GSK3b_active inhibits

Caption: Role of GSK-3β in neurodegeneration and its inhibition.

A Self-Validating System: The Supplier Qualification Workflow

To ensure the consistent quality of this compound, a robust supplier qualification workflow should be implemented. This self-validating system ensures that only high-quality material enters your research and development pipeline.

G Start Identify Potential Suppliers Request_Info Request Quotations, Specifications, and Sample CoAs Start->Request_Info Evaluate_Docs Evaluate Documentation (Purity, Consistency, Completeness) Request_Info->Evaluate_Docs Order_Sample Order Samples from Shortlisted Suppliers Evaluate_Docs->Order_Sample QC_Analysis Perform In-house QC Analysis (NMR, HPLC, GC-MS) Order_Sample->QC_Analysis Compare_Results Compare In-house Data with Supplier CoA QC_Analysis->Compare_Results Decision Approve or Reject Supplier Compare_Results->Decision Approved Approved Supplier List Decision->Approved Data Matches & Meets Specs Rejected Rejected Decision->Rejected Data Discrepancy or Fails Specs

Caption: Supplier qualification workflow for this compound.

Conclusion

This compound is a high-value chemical intermediate with significant potential in modern drug discovery. The success of research and development programs that utilize this scaffold is intrinsically linked to the quality and purity of the starting material. By implementing a rigorous supplier evaluation process, conducting thorough in-house analytical validation, and understanding the synthetic context in which this molecule is employed, researchers can mitigate risks, ensure the reproducibility of their results, and accelerate the discovery of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Specifically, substituted 5-aryl-7-methoxyquinolines are key intermediates in the synthesis of compounds with a wide range of biological activities, including potential use as kinase inhibitors and anti-proliferative agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of C-C bonds, offering a direct route to these valuable arylated quinolines from their halogenated precursors.[2][3]

This document provides a comprehensive guide to the Suzuki coupling of 5-Bromo-7-methoxyquinoline with various arylboronic acids. It is designed to equip researchers with a deep mechanistic understanding, a detailed and field-tested experimental protocol, and a framework for troubleshooting and optimization.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate in the presence of a base.[3] The catalytic cycle, which is central to understanding and optimizing the reaction, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the quinoline and aryl groups, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OH)₂ Base PdII_Aryl_R Ar-Pd(II)L_n-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim Ar-R' RedElim->Pd0 CoupledProduct 5-Aryl-7-methoxyquinoline (Ar-R') RedElim->CoupledProduct ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R'-B(OH)₂) BoronicAcid->Transmetalation caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction. Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂ 3x) setup->inert add_solv_cat Add Degassed Solvent and Palladium Catalyst inert->add_solv_cat react Heat and Stir (80-100 °C, 2-24h) Monitor by TLC/LC-MS add_solv_cat->react workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine react->workup extract Extract Aqueous Layer with EtOAc (3x) workup->extract dry Dry Combined Organic Layers (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated 5-Aryl-7-methoxyquinoline purify->product

References

Application Notes and Protocols for the Functionalization of 5-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] Its rigid bicyclic framework and the presence of a nitrogen heteroatom offer unique electronic and steric properties, making it an ideal scaffold for the design of therapeutic agents and organic electronics.[3][4][5][6] Specifically, functionalized quinolines are integral to the development of kinase inhibitors for oncology, antimalarial drugs, and anti-inflammatory agents.[7]

5-Bromo-7-methoxyquinoline, in particular, represents a versatile building block for chemical diversification. The bromine atom at the C5 position serves as a prime handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methoxy group at the C7 position, being an electron-donating group, influences the reactivity of the quinoline ring system, a factor that must be carefully considered when designing synthetic strategies.

This comprehensive guide provides detailed application notes and protocols for the functionalization of this compound via several key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. Each section will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into the selection of reaction parameters, and provide step-by-step experimental protocols.

Core Functionalization Strategies: A Visual Overview

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Quinoline Products start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira heck Heck Reaction (C-C Bond Formation) start->heck aryl_prod 5-Aryl-7-methoxyquinolines suzuki->aryl_prod Arylboronic acid/ester amino_prod 5-Amino-7-methoxyquinolines buchwald->amino_prod Amine alkynyl_prod 5-Alkynyl-7-methoxyquinolines sonogashira->alkynyl_prod Terminal Alkyne alkenyl_prod 5-Alkenyl-7-methoxyquinolines heck->alkenyl_prod Alkene

Caption: Key Palladium-Catalyzed Functionalization Pathways for this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[8] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.

Mechanistic Rationale and Key Parameters

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for an efficient reaction. For electron-rich substrates like this compound, a palladium(II) precatalyst such as Pd(OAc)₂ or a stable Pd(0) source like Pd(PPh₃)₄ is often effective. The ligand serves to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred.

  • Base: The base plays a crucial role in the transmetalation step by activating the organoboron species.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.

Protocol: Synthesis of 5-Aryl-7-methoxyquinolines

This protocol is adapted from procedures for similar bromoquinoline substrates.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid or ester (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-7-methoxyquinoline.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄Robust and commercially available Pd(0) source.
Ligand PPh₃ (from catalyst)Generally effective for Suzuki couplings.
Base K₂CO₃A moderately strong base, effective in many Suzuki reactions.
Solvent 1,4-Dioxane/Water (5:1)Good for dissolving both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient thermal energy for the reaction to proceed.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[10][11]

Mechanistic Rationale and Key Parameters

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[3]

  • Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, are essential for achieving high yields and broad substrate scope.[12] These ligands promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.

  • Solvent: Anhydrous, aprotic solvents like toluene or THF are typically used to prevent catalyst deactivation.

Protocol: Synthesis of 5-Amino-7-methoxyquinolines

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (2 mL) and stir for 5 minutes.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃A common and effective Pd(0) precursor.
Ligand XPhosA bulky, electron-rich ligand known for its high activity.
Base NaOtBuA strong, non-nucleophilic base suitable for amine deprotonation.
Solvent TolueneAnhydrous, aprotic solvent that is compatible with the reaction.
Temperature 100-110 °CPromotes efficient catalytic turnover.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[13]

Mechanistic Rationale and Key Parameters

The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[14]

  • Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is typically used.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, but other solvents like THF or DMF can also be used.

Protocol: Synthesis of 5-Alkynyl-7-methoxyquinolines

This protocol outlines a general procedure for the Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • CuI (0.06 equivalents)

  • Triethylamine (Et₃N)

  • THF (optional)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous triethylamine (5 mL) (and THF if needed for solubility).

  • Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

  • Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂A stable and effective palladium(II) precatalyst.
Cu Cocatalyst CuIFacilitates the formation of the copper acetylide.
Base/Solvent Et₃NActs as both the base and a solvent.
Temperature Room temp to 70 °CMild conditions are often sufficient for this reaction.

Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[15]

Mechanistic Rationale and Key Parameters

The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[15]

  • Catalyst: Pd(OAc)₂ is a common and effective precatalyst.

  • Ligand: Phosphine ligands, such as PPh₃ or P(o-tolyl)₃, are often used to stabilize the catalyst.

  • Base: A mild inorganic or organic base, such as Et₃N, K₂CO₃, or NaOAc, is used to neutralize the HX formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typically employed.

Protocol: Synthesis of 5-Alkenyl-7-methoxyquinolines

This protocol provides a general method for the Heck reaction.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (0.05 equivalents)

  • P(o-tolyl)₃ (0.1 equivalents)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • DMF

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tolyl)₃ (0.1 mmol).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂A common and effective Pd(II) precatalyst.
Ligand P(o-tolyl)₃A bulky phosphine ligand that can improve reaction efficiency.
Base Et₃NAn organic base to neutralize the generated acid.
Solvent DMFA polar aprotic solvent suitable for Heck reactions.
Temperature 100-120 °CHigher temperatures are often required for Heck couplings.

Alternative Functionalization Pathways

While palladium-catalyzed cross-coupling reactions are the most versatile methods for functionalizing this compound, other strategies can be considered.

  • Nucleophilic Aromatic Substitution (SₙAr): This reaction is generally challenging on electron-rich aromatic systems.[16] The presence of the electron-donating methoxy group on the quinoline ring deactivates it towards nucleophilic attack. Therefore, SₙAr reactions on this compound would likely require harsh conditions and may not be broadly applicable.

  • Metal-Halogen Exchange: The bromine atom can be exchanged with a metal, such as lithium or magnesium, to form an organometallic intermediate. This can then be reacted with various electrophiles. However, the presence of the quinoline nitrogen can complicate these reactions, and careful optimization of conditions would be necessary.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of functionalized quinoline derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and versatile methods for introducing new carbon-carbon and carbon-nitrogen bonds at the C5 position. The successful implementation of these protocols requires a careful consideration of the interplay between the catalyst, ligand, base, and solvent. The information and protocols provided herein are intended to serve as a robust starting point for researchers in their efforts to synthesize novel quinoline-based compounds for applications in drug discovery and materials science.

References

Application Notes & Protocols: Leveraging 5-Bromo-7-methoxyquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide focuses on a particularly valuable derivative, 5-Bromo-7-methoxyquinoline. The strategic placement of the bromine atom at the C5 position and the methoxy group at C7 provides a unique combination of features: a reactive handle for synthetic diversification and a means to modulate physicochemical properties. This document provides a comprehensive overview of its synthesis, key applications, and detailed protocols for its utilization in the development of novel therapeutic agents, particularly in the realm of oncology.

Introduction: The Strategic Advantage of this compound

This compound is not merely another building block; it is a strategically designed scaffold for library synthesis and lead optimization. Its utility stems from three core features:

  • The Quinoline Core: This bicyclic heterocycle is known to interact with a multitude of biological targets, forming the foundation for drugs with anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4]

  • The C7-Methoxy Group: The electron-donating methoxy group can influence the molecule's electronics, solubility, and metabolic stability. It can also form crucial hydrogen bonds with target proteins, enhancing binding affinity.

  • The C5-Bromo Handle: The bromine atom is the key to unlocking the scaffold's potential. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the precise and controlled introduction of diverse chemical moieties.[3][5] This capability is paramount for exploring structure-activity relationships (SAR) and optimizing compounds for potency and selectivity.[6]

This guide will demonstrate how to harness these features, transforming this intermediate into a powerful tool for drug discovery.

Physicochemical & Spectroscopic Data

A thorough understanding of a compound's physical properties is critical for its effective use in synthesis and screening.

PropertyValueReference
CAS Number 1126824-44-9[7][8]
Molecular Formula C₁₀H₈BrNO[7][8]
Molecular Weight 238.08 g/mol [7]
Appearance White to off-white solid[8]
Purity ≥98% (typically)[9]
Storage Store in a cool, dry place away from light[9]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be confirmed on a lot-specific basis via the Certificate of Analysis.

Synthetic Strategy: Accessing the Scaffold

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity. A common and effective route begins with 3,5-dibromoaniline and proceeds through the formation of a dibrominated quinoline intermediate.[10]

The causality behind this pathway is rooted in classic organic chemistry principles:

  • Skraup Synthesis: This reaction is a robust and time-tested method for constructing the quinoline ring system from an aniline and glycerol.[10][11] The acidic and oxidizing conditions facilitate the cyclization and subsequent aromatization.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, particularly at positions ortho and para to the nitrogen, facilitates the displacement of a halide by a strong nucleophile like sodium methoxide. The reaction yields a mixture of 5-methoxy and 7-methoxy isomers due to the similar electronic activation at both the C5 and C7 positions, necessitating a final purification step.[10]

Below is a diagrammatic representation of the synthetic workflow.

G cluster_0 Step 1: Quinoline Formation cluster_1 Step 2: Methoxylation & Purification A 3,5-Dibromoaniline C 5,7-Dibromoquinoline A->C Skraup Reaction B Glycerol, H₂SO₄, Oxidizing Agent E Mixture: This compound 7-Bromo-5-methoxyquinoline C->E SNAr Reaction D Sodium Methoxide (CH₃ONa) F This compound (Final Product) E->F Column Chromatography

Caption: Synthetic workflow for this compound.

Application Focus: Development of Kinase Inhibitors for Oncology

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them high-value drug targets.[3] The this compound scaffold is exceptionally well-suited for developing novel kinase inhibitors.

The Strategy: The core strategy involves using the C5-bromo position as an anchor point for Suzuki-Miyaura cross-coupling reactions.[5] This allows for the systematic introduction of a wide variety of aryl and heteroaryl fragments. These appended fragments can be designed to probe the deep, hydrophobic ATP-binding pocket of a target kinase, while the quinoline core provides a stable anchor in the hinge region. The C7-methoxy group can be used to fine-tune solubility or form additional interactions.

This approach enables a logical, iterative process of drug design:

  • Synthesize: Create a focused library of compounds by coupling this compound with diverse boronic acids.

  • Screen: Test the library for inhibitory activity against a target kinase (e.g., EGFR, BRAF, CDK).

  • Analyze SAR: Identify which chemical features on the appended fragments lead to increased potency.

  • Optimize: Design and synthesize the next generation of compounds based on the SAR data.

The diagram below illustrates the central role of a kinase inhibitor in blocking a signal transduction cascade, such as the RAS-RAF-MEK-ERK pathway, which is often hyperactivated in cancer.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Quinoline-Based Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of derivatives and their subsequent biological evaluation. These protocols are designed to be self-validating by including necessary controls and clear endpoints.

Protocol 1: Synthesis of a C5-Aryl-7-methoxyquinoline via Suzuki-Miyaura Cross-Coupling

Objective: To exemplify the diversification of the scaffold by coupling this compound with 4-pyridylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Pyridylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq), anhydrous

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes

Procedure:

  • Setup: To a 50 mL round-bottom flask, add this compound (e.g., 238 mg, 1.0 mmol), 4-pyridylboronic acid (148 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen for 10 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Catalyst & Solvent Addition: Under a positive flow of nitrogen, add Pd(PPh₃)₄ (58 mg, 0.05 mmol). Then, add the degassed dioxane/water solvent mixture (10 mL) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (disappearance of the starting bromide), cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized quinoline derivative against a human cancer cell line (e.g., HCT-116 colon cancer).[4]

Materials:

  • HCT-116 cells (or other suitable cancer cell line)

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized quinoline compound, dissolved in DMSO to make a 10 mM stock

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well cell culture plates, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete media. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media (e.g., from 100 µM down to 0.1 µM). Remove the old media from the cells and add 100 µL of the media containing the compound dilutions to the appropriate wells. Include "vehicle control" wells treated with the same concentration of DMSO as the highest dose compound well (typically ≤0.5%) and "untreated control" wells with fresh media only.

  • Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ atmosphere.[12]

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Illustrative SAR Data

To demonstrate the utility of this approach, the following table presents hypothetical IC₅₀ data from an initial screen of compounds derived from this compound against a target kinase.

Compound IDC5-Substituent (from Boronic Acid)Kinase Inhibition IC₅₀ (nM)
Parent Bromo>10,000
Q-01 Phenyl1,250
Q-02 4-Fluorophenyl875
Q-03 4-Pyridyl210
Q-04 3-Thienyl550
Q-05 4-Aminophenyl95

Interpretation: The data clearly shows that the unsubstituted parent compound is inactive. Introducing aromatic rings at the C5 position confers activity. The SAR suggests that a nitrogen-containing heterocycle (4-pyridyl) and an electron-donating amine (4-aminophenyl) are particularly favorable, providing clear vectors for further optimization.

Conclusion

This compound is a high-value, versatile platform for medicinal chemistry. Its strategic design facilitates the rapid and efficient exploration of chemical space through proven synthetic methodologies like the Suzuki-Miyaura coupling. The protocols and strategies outlined in this document provide a robust framework for researchers to leverage this scaffold in the design and discovery of novel kinase inhibitors and other potential therapeutic agents.

References

Application Notes and Protocols for the N-arylation of 5-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of N-aryl quinolines is of paramount importance in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-arylation of 5-bromo-7-methoxyquinoline. Two robust and widely adopted catalytic protocols are presented: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. This guide offers detailed, step-by-step experimental procedures, an in-depth explanation of the underlying reaction mechanisms, and expert insights into experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of N-Aryl Quinolines

The quinoline scaffold is a privileged structural motif in drug discovery, forming the core of numerous therapeutic agents. The introduction of an aryl group at the nitrogen atom of a quinoline derivative can significantly modulate its biological activity, physicochemical properties, and pharmacokinetic profile. N-aryl quinolines have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. The development of efficient and versatile methods for the synthesis of these compounds is therefore a critical endeavor in modern organic chemistry.[1][2]

The N-arylation of haloquinolines, such as this compound, is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] This guide will provide detailed protocols for both methodologies, enabling researchers to select the most appropriate approach for their specific synthetic needs.

Catalytic Systems for N-Arylation

The choice of catalytic system is crucial for achieving high yields and selectivity in the N-arylation of this compound. Both palladium and copper-based systems have their own advantages and limitations.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is renowned for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation.[1][3] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[4][5][6] The choice of ligand, typically a bulky, electron-rich phosphine, is critical for the success of the reaction.[7][8]

  • Copper-Catalyzed Ullmann Condensation: This is a classical method for C-N bond formation that has seen significant improvements in recent years.[9][10] While traditionally requiring harsh reaction conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[2][11] The mechanism is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to a Cu(III) intermediate, and subsequent reductive elimination.[2] The Ullmann reaction can be a cost-effective alternative to palladium-catalyzed methods.

Experimental Protocols

The following protocols provide a general framework for the N-arylation of this compound. Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for specific amine coupling partners.

General Experimental Workflow

The successful execution of N-arylation reactions hinges on a meticulous experimental setup, particularly the maintenance of an inert atmosphere to prevent the degradation of the catalyst and ligands.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh Reagents: This compound, Amine, Catalyst, Ligand, Base prep_glassware Oven-dry Glassware (Schlenk tube/Reaction vial) add_solids Add Solids to Flask prep_glassware->add_solids inert_atm Establish Inert Atmosphere (Purge with Ar or N2) add_solids->inert_atm add_solvent Add Anhydrous, Degassed Solvent inert_atm->add_solvent heat Heat to Reaction Temp. add_solvent->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Characterization (NMR, MS)

Caption: General experimental workflow for N-arylation cross-coupling reactions.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is designed for a highly efficient and selective N-arylation using a modern palladium catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos or a suitable biarylphosphine ligand, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M)

  • Schlenk tube or sealed reaction vial

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the amine, the palladium precatalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated 5-amino-7-methoxyquinoline derivative.

Rationale for Reagent Choices:

  • Palladium Precatalyst & Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is effective for a wide range of substrates.[1] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Base: A moderately strong inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is used to deprotonate the amine without causing unwanted side reactions.[12]

  • Solvent: Anhydrous and degassed aprotic solvents like toluene or dioxane are used to prevent the quenching of the catalyst and reactive intermediates.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

This protocol offers a potentially more economical approach to N-arylation, though it may require higher temperatures.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5-2.0 equiv)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%, optional but recommended)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMSO or DMF, 0.2-0.5 M)

  • Sealed reaction vial

Procedure:

  • Preparation: To a sealed reaction vial equipped with a magnetic stir bar, add CuI, the ligand (if used), and the base.

  • Reagent Addition: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous polar aprotic solvent via syringe.

  • Reaction: Seal the vial tightly and heat the mixture in a preheated oil bath at the specified temperature (typically 100-140 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add an aqueous solution of ammonia or ethylenediamine to complex with the copper catalyst and dilute with ethyl acetate.

  • Extraction: Filter the mixture through Celite if necessary. Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude residue by flash column chromatography to obtain the pure product.

Rationale for Reagent Choices:

  • Copper Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions.[11][13]

  • Ligand: While some Ullmann reactions can proceed without a ligand, the addition of a simple and inexpensive ligand like L-proline can significantly accelerate the reaction and allow for lower reaction temperatures.[2]

  • Base: A strong base like potassium carbonate or potassium phosphate is required to facilitate the formation of the copper-amide intermediate.

  • Solvent: Polar aprotic solvents like DMSO or DMF are typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.[9]

Reaction Mechanism Visualization

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R₂NH pd_complex2 [L-Pd(II)(Ar)(NHR₂)]+X- amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
No or low conversion Inactive catalyst (oxidation)Ensure rigorous exclusion of air and moisture. Use freshly opened, high-purity reagents and solvents.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate ligand or baseScreen different ligands (e.g., other biarylphosphines for Pd, different diamines for Cu) and bases (e.g., NaOtBu for Pd, Cs₂CO₃ for Cu).
Side product formation (e.g., debromination) Reductive dehalogenationUse a milder base or lower the reaction temperature. Ensure the amine is of high purity.
Poor reproducibility Inconsistent quality of reagents or solventsUse reagents and solvents from a reliable source. Ensure consistent inert atmosphere technique.

Conclusion

The N-arylation of this compound is a key transformation for the synthesis of a diverse range of potentially bioactive molecules. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation provide effective means to achieve this transformation. The choice between the two methods will depend on factors such as substrate scope, functional group tolerance, cost considerations, and available laboratory equipment. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully implement these powerful synthetic methods in their work.

References

Topic: Comprehensive Analytical Characterization of 5-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Analytical Characterization

5-Bromo-7-methoxyquinoline is a vital heterocyclic compound, often serving as a key intermediate in the synthesis of pharmacologically active molecules.[1] Quinoline derivatives, as a class, exhibit a vast range of biological activities, including antimalarial, anticancer, and antibacterial properties, making them cornerstones in drug design and development.[2][3] The structural integrity, purity, and consistent quality of intermediates like this compound are paramount, as they directly influence the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[4]

This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of this compound. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical workflow, moving from structural confirmation to purity assessment. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to not only execute the methods but also to interpret the results with confidence.

Diagram: Overall Analytical Workflow

The following diagram outlines the logical progression for the complete characterization of a newly synthesized or procured batch of this compound.

G cluster_start Start: Crude Product cluster_purification Purification (If Necessary) cluster_characterization Full Characterization cluster_final Final Product Release start Crude this compound purify Column Chromatography / Recrystallization start->purify Initial Purity < 95% nmr NMR Spectroscopy (¹H, ¹³C) Structural Elucidation start->nmr Initial Purity > 95% purify->nmr ms Mass Spectrometry (LC-MS / GC-MS) MW & Identity Confirmation nmr->ms Structure Consistent hplc HPLC-UV Purity Assessment & Quantification ms->hplc MW Confirmed final_product Qualified Product Batch (Structure & Purity Confirmed) hplc->final_product Purity ≥ 98%

Caption: Logical workflow for purification and characterization.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. For this compound, both ¹H and ¹³C NMR are essential to confirm the precise arrangement of atoms and the success of the synthesis.

Expertise & Causality: Why NMR is Foundational

NMR provides a detailed map of the carbon and hydrogen skeleton. For a substituted quinoline, the chemical shifts (δ) of the aromatic protons are highly sensitive to the electronic effects of the substituents (the electron-withdrawing bromine and electron-donating methoxy group). Furthermore, the coupling constants (J) reveal which protons are adjacent to each other, allowing for definitive assignment of each signal to a specific position on the quinoline ring.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good first choice for many organic molecules.[5][6]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer Example):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum using the residual solvent peak or the TMS peak.

    • Integrate the ¹H NMR signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign each proton and carbon to its position on the molecule.

Expected Spectral Data

The exact chemical shifts will vary slightly based on the solvent and instrument. However, the expected regions and multiplicities provide a strong validation checkpoint.

Position ¹H Chemical Shift (δ, ppm) Expected Multiplicity ¹³C Chemical Shift (δ, ppm)
H-2~8.9Doublet of doublets (dd)~151
H-3~7.5Doublet of doublets (dd)~122
H-4~8.5Doublet of doublets (dd)~135
H-6~7.0Singlet (or narrow doublet)~108
H-8~7.7Singlet (or narrow doublet)~129
-OCH₃~4.0Singlet (s)~56
C-5 (Br)--~112
C-7 (O)--~155
C-4a--~128
C-8a--~141

Note: The assignments above are predictive and based on known substituent effects on the quinoline scaffold.[6] The proton at H-6 is adjacent to two substituted carbons, and H-8 is adjacent to one, which will simplify their expected splitting patterns compared to the pyridine ring protons.

Molecular Weight and Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight (MW) of the target compound and providing structural information through fragmentation analysis. For this compound (C₁₀H₈BrNO, MW: 238.08 g/mol ), MS provides a definitive check on its elemental composition.

Expertise & Causality: The Bromine Isotope Pattern

A key validation feature for this molecule is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. Therefore, any ion containing a single bromine atom will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity, separated by 2 m/z units. This provides an unmistakable signature for successful bromination.[7]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol uses Electrospray Ionization (ESI), a soft ionization technique suitable for polar, thermally labile molecules, making it ideal for most quinoline derivatives.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • LC-MS Parameters:

    • HPLC System:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometer (ESI-Positive Mode):

      • Ionization Mode: ESI+. The basic nitrogen in the quinoline ring readily accepts a proton.

      • Scan Range: 50-500 m/z.

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 120-150 °C.

      • Desolvation Temperature: 350-450 °C.

  • Data Interpretation:

    • Look for the protonated molecular ions [M+H]⁺. You should observe two peaks of nearly equal intensity at m/z 238.0 (for ⁷⁹Br) and m/z 240.0 (for ⁸¹Br).

    • Analyze for characteristic fragment ions if performing MS/MS, which can further confirm the structure.

Diagram: Proposed ESI-MS Fragmentation Pathway

G parent [M+H]⁺ m/z 238/240 frag1 Loss of CH₃ radical [M-CH₃]⁺ m/z 223/225 parent->frag1 - •CH₃ frag3 Loss of Br radical [M-Br]⁺ m/z 159 parent->frag3 - •Br frag2 Loss of CO [M-CH₃-CO]⁺ m/z 195/197 frag1->frag2 - CO

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-7-methoxyquinoline in Modern Drug Discovery

This compound is a key heterocyclic building block in the landscape of pharmaceutical research and development. Its substituted quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including those with anticancer and anti-infective properties.[1] The strategic placement of the methoxy and bromo substituents provides medicinal chemists with versatile handles for molecular elaboration and optimization of structure-activity relationships (SAR). The bromine atom, in particular, serves as a crucial point for introducing further complexity through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for high-throughput screening.

Given its importance as a pivotal intermediate, the development of a robust, scalable, and safe synthesis of this compound is of paramount importance for drug development professionals. This application note provides a comprehensive guide to the large-scale synthesis of this compound, addressing critical process considerations, safety protocols, and in-depth mechanistic rationale. The protocols described herein are designed to be self-validating, with an emphasis on reproducibility and high purity of the final product.

Strategic Approach to Large-Scale Synthesis

The synthesis of this compound is best approached as a two-stage process: first, the construction of the 7-methoxyquinoline core, followed by regioselective bromination. For the initial quinoline synthesis, a modified Skraup-Doebner-von Miller reaction is employed, which is a classic and reliable method for quinoline synthesis that has been adapted for commercial-scale production.[2][3][4][5] This is followed by a carefully controlled bromination step, where safety and selectivity are the primary concerns.

Part 1: Large-Scale Synthesis of 7-Methoxyquinoline

The first part of the synthesis focuses on the construction of the 7-methoxyquinoline ring system from readily available starting materials.

Reaction Scheme: Skraup-Doebner-von Miller Synthesis of 7-Methoxyquinoline

cluster_reactants Reactants cluster_product Product 3-Methoxyaniline 3-Methoxyaniline Reaction_Vessel Reaction_Vessel 3-Methoxyaniline->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Reaction_Vessel Sulfuric_Acid Sulfuric Acid (Catalyst & Dehydrating Agent) Sulfuric_Acid->Reaction_Vessel 7-Methoxyquinoline 7-Methoxyquinoline Reaction_Vessel->7-Methoxyquinoline Heat

Caption: Skraup-Doebner-von Miller synthesis of 7-Methoxyquinoline.

Experimental Protocol: Kilogram-Scale Synthesis of 7-Methoxyquinoline

Materials and Equipment:

  • Glass-lined or stainless steel reactor (100 L) with overhead stirrer, reflux condenser, and temperature control unit.

  • Addition funnel.

  • Receiving vessels.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Reagent/SolventCAS NumberMolecular WeightQuantityMolar Equivalents
3-Methoxyaniline536-90-3123.15 g/mol 5.0 kg1.0
Glycerol56-81-592.09 g/mol 11.2 kg3.0
Nitrobenzene98-95-3123.11 g/mol 5.5 kg1.1
Sulfuric Acid (98%)7664-93-998.08 g/mol 10.0 kg-
Sodium Hydroxide1310-73-240.00 g/mol As needed-
Toluene108-88-392.14 g/mol q.s.-

Procedure:

  • Reactor Charging: Charge the reactor with 10.0 kg of concentrated sulfuric acid.

  • Reactant Addition: Slowly add 5.0 kg of 3-methoxyaniline to the sulfuric acid with stirring, ensuring the temperature does not exceed 60°C.

  • Glycerol and Oxidant Addition: To the resulting solution, add 11.2 kg of glycerol, followed by the slow addition of 5.5 kg of nitrobenzene.

  • Reaction: Heat the reaction mixture to 120-130°C. The reaction is exothermic and should be carefully controlled. Maintain this temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of 3-methoxyaniline is complete.

  • Work-up: Cool the reaction mixture to below 80°C and cautiously quench by pouring it onto a mixture of ice and water.

  • Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution to a pH of 8-9. Extract the aqueous layer with toluene.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-methoxyquinoline. The crude product can be further purified by vacuum distillation.

Mechanism and Rationale

The Skraup-Doebner-von Miller reaction is a classic acid-catalyzed cyclization.[3] Glycerol is dehydrated by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. The aniline derivative (3-methoxyaniline) then undergoes a Michael addition with the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. The oxidizing agent, in this case, nitrobenzene, then aromatizes the dihydroquinoline to the final quinoline product.[4][5] The use of a controlled heating profile is crucial to manage the exothermicity of the reaction and prevent the formation of byproducts.

Part 2: Large-Scale Regioselective Bromination of 7-Methoxyquinoline

The second stage of the synthesis involves the selective bromination of the 7-methoxyquinoline at the C-5 position. This step is critical for obtaining the desired product in high purity and requires careful control of reaction conditions to avoid the formation of other brominated isomers.

Reaction Scheme: Bromination of 7-Methoxyquinoline

cluster_reactants Reactants cluster_product Product 7-Methoxyquinoline 7-Methoxyquinoline Reaction_Vessel Reaction_Vessel 7-Methoxyquinoline->Reaction_Vessel Bromine Bromine (Br2) Bromine->Reaction_Vessel Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Controlled Temperature

Caption: Regioselective bromination of 7-Methoxyquinoline.

Experimental Protocol: Kilogram-Scale Synthesis of this compound

Materials and Equipment:

  • Glass-lined reactor (100 L) with overhead stirrer, dropping funnel, and temperature control unit.

  • Scrubber system for bromine vapors.

  • Filtration equipment.

  • Vacuum oven.

Reagent/SolventCAS NumberMolecular WeightQuantityMolar Equivalents
7-Methoxyquinoline4964-79-8159.18 g/mol 4.0 kg1.0
Bromine7726-95-6159.81 g/mol 4.2 kg1.05
Acetic Acid64-19-760.05 g/mol 40 L-
Sodium Thiosulfate7772-98-7158.11 g/mol As needed-
Sodium Bicarbonate144-55-684.01 g/mol As needed-

Procedure:

  • Reactor Charging: Charge the reactor with 4.0 kg of 7-methoxyquinoline and 40 L of acetic acid.

  • Cooling: Cool the solution to 10-15°C.

  • Bromine Addition: Slowly add 4.2 kg of bromine to the reaction mixture over a period of 2-3 hours, maintaining the temperature between 10-15°C.

  • Reaction: Stir the reaction mixture at 15-20°C for an additional 2-4 hours after the bromine addition is complete.

  • Reaction Monitoring: Monitor the reaction by HPLC to ensure complete consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of a saturated sodium thiosulfate solution to neutralize any unreacted bromine.

  • Neutralization and Precipitation: Slowly add a saturated sodium bicarbonate solution to neutralize the acetic acid and precipitate the product.

  • Isolation and Washing: Filter the precipitated solid and wash thoroughly with water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Mechanism and Rationale

The bromination of 7-methoxyquinoline is an electrophilic aromatic substitution reaction. The methoxy group at the 7-position is an activating group and directs the electrophilic attack to the ortho and para positions. In the quinoline ring system, the 5 and 8 positions are the most activated. The 5-position is generally favored for electrophilic substitution in this system.[6] The use of a non-polar solvent like acetic acid and controlled low temperatures helps to ensure the regioselectivity of the bromination and minimize the formation of di-brominated and other isomeric byproducts.

Safety Considerations for Large-Scale Bromination

Large-scale bromination reactions present significant safety hazards that must be carefully managed.[7]

  • Bromine Handling: Bromine is a highly corrosive and toxic substance.[8] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, must be worn.[7] A dedicated scrubber system is essential to neutralize any bromine vapors released during the reaction.

  • Exothermicity: The bromination reaction is exothermic. The slow addition of bromine at low temperatures is crucial to control the reaction rate and prevent a runaway reaction.

  • Material Compatibility: Bromine is incompatible with many materials.[8] Glass-lined reactors are the preferred choice for this process.

  • Quenching: The quenching of unreacted bromine with sodium thiosulfate is a critical safety step to ensure that no reactive bromine remains in the product or waste streams.

Analytical Characterization and Quality Control

A self-validating protocol requires robust analytical methods to ensure the quality and purity of the final product.

Analytical TechniquePurposeSpecification
HPLCPurity assessment and reaction monitoring>99.0%
¹H NMRStructural confirmationConforms to structure
¹³C NMRStructural confirmationConforms to structure
Mass SpectrometryMolecular weight confirmationConforms to expected mass
Melting PointIdentity and purity checkConsistent with reference standard

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound, a key intermediate in drug discovery. By following the outlined procedures and adhering to the stringent safety precautions, researchers and drug development professionals can confidently produce this valuable compound in high yield and purity. The emphasis on mechanistic understanding and process control ensures a robust and reproducible synthesis suitable for large-scale production campaigns.

References

A Practical Guide to the Purification of 5-Bromo-7-methoxyquinoline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract: 5-Bromo-7-methoxyquinoline and its derivatives are pivotal intermediates in medicinal chemistry and materials science. Achieving high purity of these compounds is critical for the reliability of subsequent synthetic steps and the validity of biological assays. This guide provides a comprehensive, experience-driven approach to the purification of these heterocyclic compounds using column chromatography. We will delve into the underlying principles, from stationary phase selection to mobile phase optimization, and present detailed, validated protocols. The causality behind experimental choices is explained, and a robust troubleshooting guide is provided to address common purification challenges.

Foundational Principles: Navigating the Quirks of Quinoline Chemistry

The purification of quinoline derivatives is not always straightforward. The presence of the basic nitrogen atom in the quinoline ring system introduces specific challenges that must be addressed for a successful separation.

The Challenge: Acidity of Silica and Basicity of Quinolines

Standard silica gel (SiO₂) is the most common stationary phase in column chromatography due to its versatility and cost-effectiveness. However, its surface is populated with silanol groups (Si-OH), which are weakly acidic. The lone pair of electrons on the quinoline nitrogen can interact strongly with these acidic sites. This acid-base interaction leads to several common problems:

  • Peak Tailing/Streaking: The compound does not move in a uniform band, resulting in broad, streaky elution profiles that significantly reduce separation efficiency.[1]

  • Irreversible Adsorption: A portion of the compound can bind so strongly that it does not elute from the column, leading to low recovery.[2]

  • On-Column Decomposition: For sensitive derivatives, the acidic environment of the silica can catalyze degradation, resulting in the loss of the desired product.[2][3]

The Solution: Selecting and Modifying the Stationary Phase

The key to success is choosing a stationary phase that minimizes these unwanted interactions.[4]

  • Deactivated Silica Gel (Recommended): This is the most practical and effective solution for most this compound derivatives. The acidity of the silica is neutralized by pre-treating it or, more commonly, by adding a small amount of a volatile base to the mobile phase. Triethylamine (NEt₃) at a concentration of 0.5-1% is the standard choice.[3] The triethylamine competitively binds to the acidic silanol groups, effectively shielding the quinoline derivative from these problematic sites.

  • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic grades. Basic or neutral alumina can be an excellent alternative for particularly acid-sensitive quinoline derivatives, as it eliminates the issue of acidic silanol groups entirely.[1][4]

  • Reversed-Phase Silica (C18): For highly lipophilic or non-polar quinoline derivatives that are difficult to separate using normal-phase chromatography, reversed-phase (C18-functionalized silica) is a powerful alternative.[5] Here, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.[5][6]

Method Development Using Thin-Layer Chromatography (TLC)

Before committing a sample to a column, the mobile phase composition must be optimized using TLC. This small-scale experiment saves significant time, solvent, and sample.

Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2 - 0.4 .[7]

  • An Rf > 0.4 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • An Rf < 0.2 suggests the compound will be too strongly adsorbed, requiring large volumes of solvent and leading to band broadening.[1]

Recommended Starting Solvent Systems:

  • Petroleum Ether / Ethyl Acetate

  • Hexanes / Ethyl Acetate[8]

  • Dichloromethane / Methanol[9]

A patent for the synthesis of a mixture including this compound specifies an eluent of 20:1 petroleum ether and ethyl acetate for its separation.[10] This provides an excellent starting point for TLC analysis.

Visualization:

  • UV Light: Quinolines are aromatic and typically visible under UV light at 254 nm.[5]

  • Stains: If UV is not effective, general stains like potassium permanganate or vanillin can be used.[1]

Detailed Purification Protocols

This section provides step-by-step protocols for the purification of this compound derivatives. The first protocol is the standard and most frequently recommended method.

Protocol 1: Flash Chromatography with Deactivated Silica Gel

This protocol is designed to minimize decomposition and improve the separation of sensitive quinoline derivatives.[3]

Workflow Visualization

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Select Solvent System via TLC (Rf ≈ 0.2-0.4) B Prepare Eluent (e.g., Hex/EtOAc + 1% NEt₃) A->B C Prepare Silica Slurry in initial, low-polarity eluent B->C D Pack Column with Slurry (ensure no air bubbles) C->D E Load Sample (Dry or Wet Loading) D->E F Elute with Solvent Gradient (Gradually increase polarity) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent (Rotary Evaporation) I->J K Yield Pure Compound J->K

Caption: Experimental workflow for flash chromatography purification.

Methodology:

  • Eluent Preparation: Based on your TLC analysis, prepare the mobile phase. Add 1% triethylamine (NEt₃) to the chosen solvent mixture (e.g., for 1 L of 90:10 Hexanes:EtOAc, add 10 mL of NEt₃). Prepare both a low-polarity starting eluent (e.g., 95:5 Hex:EtOAc + 1% NEt₃) and a higher-polarity eluent for the gradient.

  • Stationary Phase Preparation: In a beaker, create a slurry of silica gel (typically 40-63 µm mesh for flash chromatography) in your starting eluent. The amount of silica should be 50-100 times the weight of your crude sample.

  • Column Packing: Pour the slurry into the column.[1] Use gentle air pressure or tap the column to ensure an even, compact bed. Add a thin layer of sand on top to prevent the silica bed from being disturbed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a solvent like dichloromethane or the starting eluent. Carefully add this solution to the top of the column with a pipette.[1]

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, MeOH). Add a small amount of silica gel (2-3x the sample weight) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column.[1] This method often results in sharper bands and better separation.

  • Elution: Begin elution with the low-polarity starting solvent. Maintain a constant flow rate using gentle air pressure. Gradually increase the polarity of the mobile phase by slowly adding more of the polar co-solvent to your solvent reservoir.

  • Fraction Collection and Analysis: Collect fractions of a consistent volume. Use TLC to monitor the fractions and identify those containing the pure desired product.

  • Isolation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound derivative.

Protocol 2: Reversed-Phase Flash Chromatography

This protocol is for highly lipophilic derivatives or when normal-phase separation is unsuccessful.[5]

Methodology:

  • Column and Solvents: Select a pre-packed C18 flash column appropriately sized for your sample. The mobile phase is typically a gradient of water and acetonitrile (or methanol).

  • Sample Preparation: Dissolve the crude compound in a minimal volume of a strong solvent like DCM, methanol, or the initial mobile phase.

  • Equilibration: Equilibrate the C18 column with the starting mobile phase composition (e.g., 20% Acetonitrile in Water) for at least 3-5 column volumes.

  • Loading and Elution: Load the sample onto the column. Begin elution and run a linear gradient to increase the organic solvent concentration (e.g., from 20% to 100% Acetonitrile over 15-20 column volumes).

  • Detection and Isolation: Monitor the elution using a UV detector (typically at 254 nm).[5] Collect fractions based on the observed peaks, analyze by TLC or LC-MS, and combine pure fractions before evaporating the solvent.

Data Summary and Troubleshooting

Success in chromatography often comes from understanding and resolving issues as they arise.

Quantitative Data Summary

The following table summarizes typical parameters for purifying bromoquinoline derivatives.

Purification MethodStationary PhaseTypical Mobile PhaseInitial Purity (%)Final Purity (%)Typical Recovery (%)
Deactivated Normal-PhaseSilica Gel + 1% NEt₃Petroleum Ether:Ethyl Acetate (e.g., 20:1 → 4:1)[7][10]85>9860-80
Normal-PhaseNeutral AluminaHexanes:Ethyl Acetate85>9865-85
Reversed-PhaseC18 SilicaAcetonitrile:Water (gradient)[5]85>9990-98
Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Peak/Spot Tailing Acidic silica interacting with basic quinoline nitrogen.[1]Add 0.5-1% triethylamine to your eluent.[3] Alternatively, switch to a neutral or basic alumina stationary phase.
Compound Won't Elute Mobile phase is not polar enough.Gradually and systematically increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate).[2]
Low Recovery / Yield 1. Compound decomposed on the column.[2]2. Compound is irreversibly adsorbed.3. Eluent is too polar, causing co-elution with impurities.1. Test compound stability on a silica TLC plate first. Use deactivated silica or alumina.[2]2. Use deactivated silica.3. Optimize the solvent system using TLC to ensure a good Rf value (0.2-0.4).[7]
Poor Separation 1. Column was overloaded.2. Sample band was too broad (from wet loading in a strong solvent).3. Improper column packing (channeling).1. Use a larger column or reduce the sample amount (typically load 1-2% of the silica weight).[5]2. Use the dry loading technique.[1]3. Repack the column carefully, ensuring no air bubbles or cracks.
Decision-Making Workflow

This diagram helps in selecting the appropriate purification strategy.

G start Crude this compound Derivative tlc Run TLC on Silica Gel (e.g., Hexanes/EtOAc) start->tlc check_spot Assess Spot Shape and Rf tlc->check_spot good_spot Spot is sharp Rf = 0.2-0.4 check_spot->good_spot Yes tailing_spot Spot is tailing/ streaking check_spot->tailing_spot Tailing no_sep Compound is inseparable or very non-polar check_spot->no_sep Poor Separation protocol1 Use Protocol 1: Deactivated Silica Column (add 1% NEt₃ to eluent) good_spot->protocol1 tailing_spot->protocol1 protocol2 Consider Protocol 2: Reversed-Phase (C18) Flash Chromatography no_sep->protocol2

Caption: Logic diagram for selecting the correct purification protocol.

Conclusion

The successful purification of this compound derivatives by column chromatography hinges on anticipating and mitigating the interaction between the basic quinoline nitrogen and the acidic stationary phase. The routine addition of triethylamine to the mobile phase when using silica gel is a simple yet powerful modification that dramatically improves recovery and resolution. By coupling this strategy with careful mobile phase development via TLC and proper column packing technique, researchers can consistently obtain these valuable compounds with the high degree of purity required for advanced applications in drug development and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of 5-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-7-methoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and efficiency of this specific transformation. Quinolines are a vital scaffold in medicinal chemistry, and mastering their functionalization is key to accelerating discovery.

This document moves beyond standard protocols to address the nuanced challenges presented by the this compound substrate. We will explore the underlying chemical principles to troubleshoot common issues and provide a logical framework for optimizing your reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems in the Suzuki coupling of this compound. Each issue is presented in a question-and-answer format to directly address your experimental challenges.

Problem 1: Low to No Product Formation

Question: "My Suzuki reaction with this compound is showing very low or no conversion to the desired product. What are the primary causes and how can I fix it?"

Answer: Low or no conversion is the most common issue and typically points to a problem within the catalytic cycle. The this compound substrate, while seemingly straightforward, has an inherent feature that can complicate the reaction: the quinoline nitrogen. This nitrogen atom can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.

Let's break down the potential culprits and the systematic approach to resolving them.

The choice of palladium catalyst and its associated ligand is the most critical parameter. The quinoline nitrogen can poison catalysts that are not sterically shielded or electronically robust enough to resist this coordination.

  • The Causality: Standard catalysts like Pd(PPh₃)₄ can be susceptible to inhibition. The lone pair on the quinoline nitrogen competes with the phosphine ligands for coordination sites on the palladium center, leading to catalytically inactive species. More sterically bulky and electron-rich ligands are required to protect the palladium center and promote the desired catalytic cycle (oxidative addition and reductive elimination).[1]

  • Troubleshooting Protocol:

    • Switch to a More Robust Catalyst System: If you are using a simple catalyst like Pd(PPh₃)₄, consider switching to a pre-catalyst/ligand system known for its high activity with heteroaromatic halides.

    • Screen a Panel of Ligands: Dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are often highly effective.[1] They provide the necessary steric bulk and electron-donating properties to facilitate the reaction.

    • Use a Pre-formed Catalyst: Using a well-defined palladium(II) pre-catalyst can ensure the generation of the active Pd(0) species in a controlled manner.

Table 1: Recommended Catalyst Systems for Screening

Catalyst / LigandClassKey AdvantagesTypical Loading (mol%)
Pd(dppf)Cl₂ Ferrocene-basedGood general catalyst, often effective for heteroaromatics.[2]2 - 5
XPhos Pd G3 Buchwald Pre-catalystHighly active, sterically demanding ligand good for challenging couplings.1 - 3
SPhos Pd G2 Buchwald Pre-catalystExcellent for electron-rich and heteroaromatic chlorides/bromides.[1]1 - 3
Pd₂(dba)₃ / cataCXium® A Custom SystemThe di-adamantylalkylphosphine ligand is bulky and effective.1 - 2 (Pd), 2-4 (Ligand)

The base and solvent play cooperative roles in the Suzuki reaction. The base is required to activate the boronic acid for the crucial transmetalation step, while the solvent must solubilize all components.[3][4]

  • The Causality: The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process is facilitated by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[5][6] If the base is too weak, insoluble, or if the solvent system is not optimal, this step becomes the rate-limiting bottleneck. A biphasic system (e.g., organic solvent and water) is often beneficial as it helps dissolve the inorganic base and facilitates the reaction phases.[4][7]

  • Troubleshooting Protocol:

    • Evaluate Base Strength and Solubility: Potassium carbonate (K₂CO₃) is a common starting point, but for challenging substrates, a stronger or more soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can dramatically improve yields.[1][8]

    • Optimize the Solvent Mixture: Aprotic polar solvents are generally preferred. Start with a mixture like 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O. The water is crucial for dissolving the base.[9]

    • Ensure Adequate Temperature: Suzuki reactions often require heat to proceed at a reasonable rate. A starting temperature of 80-100 °C is typical.[10] If you see no reaction, ensure your reaction temperature is adequate.

The success of any catalytic reaction hinges on the purity of the reagents and the exclusion of atmospheric oxygen.

  • The Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.[9] Similarly, impurities in the boronic acid or aryl halide can interfere with the catalyst. Boronic acids, in particular, can undergo degradation (protodeboronation) over time.[11]

  • Troubleshooting Protocol:

    • Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly deoxygenated. The most common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[12]

    • Check Boronic Acid Quality: Use a fresh, high-purity boronic acid. If it is old, consider recrystallizing it or using a more stable boronate ester (e.g., a pinacol ester).

    • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.

Below is a workflow to guide your troubleshooting process for low conversion.

G cluster_catalyst Catalyst Optimization cluster_base_solvent Base/Solvent Optimization cluster_setup Setup & Reagents start Low / No Product cat_check Is Catalyst System Robust? (e.g., Buchwald G3, Pd(dppf)Cl2) start->cat_check base_solvent_check Is Base/Solvent System Optimized? (e.g., K3PO4 in Dioxane/H2O) cat_check->base_solvent_check  Yes cat_screen Screen Ligands: XPhos, SPhos, dppf cat_check->cat_screen  No setup_check Is Reaction Setup Correct? (Degassed, Inert Atmosphere) base_solvent_check->setup_check  Yes base_screen Screen Bases: K3PO4, Cs2CO3 base_solvent_check->base_screen  No success Reaction Optimized setup_check->success  Yes reagent_check Verify Reagent Purity (Fresh Boronic Acid) setup_check->reagent_check  No cat_temp Increase Catalyst Loading cat_screen->cat_temp cat_temp->base_solvent_check solvent_screen Screen Solvents: Toluene, DME, DMF base_screen->solvent_screen temp_increase Increase Temperature solvent_screen->temp_increase temp_increase->setup_check degas_protocol Improve Degassing Protocol reagent_check->degas_protocol degas_protocol->success

Fig 1. Troubleshooting workflow for low reaction yield.
Problem 2: Significant Formation of Side Products

Question: "I'm seeing significant amounts of homo-coupled boronic acid (Ar-Ar) and/or de-brominated starting material in my reaction mixture. How can I minimize these side reactions?"

Answer: The formation of side products like homo-coupled boronic acid or de-brominated starting material indicates that off-cycle pathways are competing with your desired cross-coupling.

  • The Causality: Homo-coupling of the boronic acid occurs when two molecules of the boronic acid couple with each other. This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or if the oxidative addition of the aryl bromide is slow compared to transmetalation.[9][13]

  • Mitigation Strategies:

    • Rigorous Degassing: This is the most critical step. The presence of oxygen is a primary driver for homo-coupling.[9][11]

    • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1 - 1.2 equivalents). A large excess can favor homo-coupling.

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homo-coupling compared to Pd(II) sources that require in-situ reduction.

  • The Causality: Protodebromination is the replacement of the bromine atom on your starting material with a hydrogen atom. This can happen if the oxidative addition occurs, but instead of transmetalation, the intermediate Ar-Pd(II)-Br complex reacts with a proton source in the reaction mixture before it can couple with the boronic acid.[9] Sources of protons can include water, alcohols, or even trace acidic impurities.

  • Mitigation Strategies:

    • Use Anhydrous Solvents (if possible): While some water is often necessary to dissolve the base, using rigorously dried organic solvents can help.

    • Choose a Non-protic Base: In some cases, switching to a base like potassium fluoride (KF) can reduce this side reaction, although it may slow down the desired reaction.[14]

    • Increase Boronic Acid Concentration: Ensuring a sufficient concentration of the activated boronate complex can help the transmetalation step outcompete the protodebromination pathway.

G Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdArB Ar-Pd(II)L2-Ar'2X)- ArPdBr->ArPdArB Transmetalation (Ar'-B(OH)2 + Base) ArH Ar-H (Debromination) ArPdBr->ArH Protodebromination (+ H+ Source) Product Ar-Ar' (Product) ArPdArB->Product Reductive Elimination ArBArB Ar'-Ar' (Homo-coupling) ArPdArB->ArBArB Homo-coupling Pathway Product->Pd0 Catalyst Regeneration

Fig 2. Desired catalytic cycle vs. common side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the best "go-to" starting conditions for screening this reaction?

For an initial screening reaction with this compound, we recommend the following robust conditions:

  • Aryl Halide: 1.0 eq

  • Boronic Acid: 1.2 eq

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (2.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 mixture, 0.1 M concentration)

  • Temperature: 100 °C

  • Atmosphere: Nitrogen or Argon

This combination uses a highly active catalyst, a strong base, and a standard solvent system, providing a high probability of success and a solid baseline for further optimization.[15]

Q2: Is it better to use a boronic acid or a boronate ester (e.g., pinacol ester)?

Boronic acids are more common and typically more reactive. However, they can be prone to decomposition (protodeboronation) on the shelf or in solution. Boronate esters (like BPin esters) are significantly more stable and can be a better choice if you suspect the quality of your boronic acid is poor or if your reaction requires very harsh conditions. The trade-off is that they can sometimes be less reactive and may require slightly different conditions (e.g., a fluoride source like CsF as a base).

Q3: How critical is degassing, and what is the best method?

Degassing is absolutely critical. Oxygen can irreversibly damage the Pd(0) catalyst.[9][13] For lab-scale reactions, the "sparging" method is highly effective: bubble an inert gas (N₂ or Ar) directly into the solvent via a long needle for 15-30 minutes before adding the catalyst and substrate. Another common method is "freeze-pump-thaw," which involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. This is repeated three times and is considered the most thorough method.

Q4: How can I monitor the reaction progress?

Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the reaction. Co-spot your reaction mixture with your starting aryl bromide. The disappearance of the starting material spot and the appearance of a new, typically more non-polar product spot, indicates progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC) are the preferred methods.

Example Experimental Protocol

This protocol provides a detailed, step-by-step methodology for a benchmark reaction.

Reaction: this compound with Phenylboronic Acid

  • Reagent Preparation:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (238 mg, 1.0 mmol, 1.0 eq), Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 eq).

  • Reaction Setup & Degassing:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with Argon. Repeat this cycle three times.

    • Add 1,4-Dioxane (8 mL) and Water (2 mL) via syringe.

    • Bubble Argon gas through the stirred solution for 20 minutes to degas the mixture.

  • Catalyst Addition and Reaction:

    • While maintaining a positive pressure of Argon, quickly add the catalyst, XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).

    • Seal the flask with a glass stopper or Teflon screw cap.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS every hour.

    • Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-Phenyl-7-methoxyquinoline product.

References

Technical Support Center: 5-Bromo-7-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-7-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side products and synthetic challenges. The following question-and-answer guide offers explanations for frequent issues, preventative strategies, and detailed protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've synthesized this compound, but my NMR/LC-MS shows a significant amount of an isomeric impurity. What is it and how can I prevent its formation?

A1: Root Cause Analysis

The most common isomeric impurity encountered is 7-bromo-5-methoxyquinoline . The formation of this side product is highly dependent on your chosen synthetic route. A prevalent method for synthesizing substituted methoxyquinolines involves the nucleophilic aromatic substitution (SNAr) of a di-bromo precursor with sodium methoxide.

Specifically, if your synthesis starts with 5,7-dibromoquinoline, the methoxide ion can attack either the C5 or C7 position, leading to a mixture of the desired this compound and the isomeric 7-bromo-5-methoxyquinoline[1]. The relative ratio of these products can be difficult to control as the electronic environments of the two positions are similar.

Another potential source of isomeric impurities arises if the quinoline core is constructed via a cyclization reaction (e.g., Skraup or Combes synthesis) using a substituted aniline like 3-methoxyaniline. The cyclization step may lack complete regioselectivity, leading to a mixture of 7-methoxy and 5-methoxy quinoline cores, which upon bromination would yield a complex mixture of products.

Troubleshooting & Resolution

Separating these closely related isomers is often the most practical solution. Due to their similar polarities, careful chromatographic purification is required.

Protocol 1: Isomer Separation by Column Chromatography

  • Adsorbent: Prepare a column with silica gel (230-400 mesh). The amount of silica should be at least 50-100 times the weight of the crude product mixture.

  • Eluent Selection: A non-polar/polar solvent system is recommended. Start with a low polarity mixture and gradually increase the polarity. A shallow gradient is key for resolving close-running spots[2].

  • Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Begin elution with the starting solvent mixture (see Table 1). Collect small fractions and monitor them closely by Thin-Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Table 1: Recommended Eluent Systems for Isomer Separation

Eluent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (95:5 to 80:20)Low to MediumGood starting point for general separation.
Petroleum Ether / Ethyl Acetate (90:10 to 70:30)Low to MediumAn alternative to hexane systems, often effective[1][3].
Dichloromethane / Hexane (10:90 to 50:50)MediumUseful for compounds that are sparingly soluble in pure alkanes.

Note: The optimal solvent system should be determined by preliminary TLC analysis.

Diagram 1: Formation of Isomeric Byproducts This diagram illustrates the non-selective reaction of 5,7-dibromoquinoline with sodium methoxide, leading to both the target molecule and its isomer.

G cluster_start Starting Material cluster_reagent Reagent cluster_products Product Mixture A 5,7-Dibromoquinoline C This compound (Desired Product) A->C Attack at C7 D 7-Bromo-5-methoxyquinoline (Isomeric Side Product) A->D Attack at C5 B Sodium Methoxide (NaOMe) G A 7-Methoxyquinoline B This compound (Desired Mono-bromo Product) A->B + 1 eq. Br₂ (Controlled) C 5,7-Dibromo-7-methoxyquinoline (Di-bromo Side Product) B->C + 1 eq. Br₂ (Excess Reagent/Time) G A 1. Combine Aniline + H₂SO₄ (with cooling) B 2. Add Moderator (e.g., FeSO₄) A->B C 3. Add Glycerol + Oxidizing Agent B->C D 4. Gentle Heating (Initiation Only!) C->D E 5. REMOVE HEAT Allow Exotherm to Proceed D->E F 6. Heat to Complete (After Exotherm Subsides) E->F G High Yield, Low Tar F->G G A This compound B 5-Bromo-7-hydroxyquinoline (Polar Byproduct) A->B Strong Acid (H⁺) High Temperature

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 5-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-7-methoxyquinoline. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthetic reactions involving this versatile building block. Drawing upon established principles of organometallic chemistry and field-proven insights, this resource aims to be a trustworthy and authoritative companion in your experimental endeavors.

Frequently Asked Questions (FAQs)

General Considerations

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a halogenated aromatic compound, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most frequently employed transformations include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][2]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of primary and secondary amines.[3][4][5]

  • Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.[6][7][8]

  • Heck Reaction: For the coupling of the quinoline with alkenes to form substituted alkenes.[9][10]

Troubleshooting Common Cross-Coupling Reactions

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Low or No Product Yield

Q2: I am observing very low to no yield in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I improve it?

A2: Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Deactivation: The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, leading to deactivation. The methoxy group, being electron-donating, can further increase the electron density on the quinoline ring, potentially enhancing this inhibitory effect.

    • Solution: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald ligand family (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle.

  • Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step and is highly dependent on the choice of base.

    • Solution: Screen different bases. While weaker bases like sodium carbonate (Na₂CO₃) can be effective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often lead to better results, especially with challenging substrates.[11][12] The solubility of the base is also crucial; using a solvent system where the base has some solubility can be beneficial. Some reactions with potassium phosphate require a small amount of water to be effective.

  • Poor Reagent Quality: The purity of your reagents is paramount.

    • Solution: Ensure your this compound is pure. Boronic acids are susceptible to degradation, particularly forming anhydrides (boroxines) upon storage. It is advisable to use fresh or properly stored boronic acid. The quality of your palladium catalyst and ligand is also critical.

  • Inadequate Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.

    • Solution: A temperature screen is often necessary. While typical temperatures range from 80-100 °C, some systems may require higher temperatures.[1] Common solvents include 1,4-dioxane, toluene, or DMF, often with a small amount of water.[13] Ensure all solvents are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.

Below is a troubleshooting workflow for low-yield Suzuki-Miyaura reactions:

low_yield_suzuki cluster_catalyst Catalyst Troubleshooting cluster_base Base/Solvent Troubleshooting cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization start Low or No Yield check_catalyst Catalyst System Evaluation start->check_catalyst check_base Base and Solvent Optimization check_catalyst->check_base If no improvement catalyst_deactivation Issue: Catalyst Deactivation (Quinoline Coordination) check_reagents Reagent Quality Check check_base->check_reagents If no improvement transmetalation Issue: Inefficient Transmetalation optimize_conditions Reaction Condition Optimization check_reagents->optimize_conditions If no improvement reagent_purity Issue: Impure Reagents success Improved Yield optimize_conditions->success temp_issue Issue: Suboptimal Temperature ligand_choice Solution: Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) catalyst_deactivation->ligand_choice base_screen Solution: Screen Bases (K3PO4, Cs2CO3) transmetalation->base_screen solvent_system Solution: Degas Solvents (Dioxane/Water, Toluene) transmetalation->solvent_system purify_quinoline Solution: Check Purity of This compound reagent_purity->purify_quinoline fresh_boronic_acid Solution: Use Fresh or Properly Stored Boronic Acid reagent_purity->fresh_boronic_acid temp_screen Solution: Perform Temperature Screen (80-120 °C) temp_issue->temp_screen

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Q3: My Buchwald-Hartwig amination is not proceeding. What are the critical parameters to check?

A3: The Buchwald-Hartwig amination is sensitive to several factors, especially with heteroaromatic substrates.

  • Ligand Choice is Crucial: The success of this reaction is highly dependent on the ligand.

    • Solution: For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos is a good starting point.[14] The choice of ligand can significantly influence the rate of both oxidative addition and reductive elimination.

  • Base Selection and Strength: A strong, non-nucleophilic base is typically required.

    • Solution: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[15] The choice of base can affect the deprotonation of the amine, which is a key step in the catalytic cycle.

  • Solvent and Temperature:

    • Solution: Toluene, 1,4-dioxane, and THF are common solvents. The reaction temperature often needs to be elevated (e.g., 80-110 °C) to drive the reaction to completion.

  • N-H Acidity of the Amine: The pKa of the amine can influence its reactivity.

    • Solution: For less nucleophilic amines, a more reactive catalyst system (e.g., a more electron-rich ligand) may be necessary.

Side Reactions and Impurities

Q4: I am observing a significant amount of debrominated product (7-methoxyquinoline) in my reaction mixture. How can I prevent this?

A4: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings.[16]

  • Mechanism of Debromination: This side reaction can occur when a hydride source is present in the reaction mixture. The palladium catalyst can react with the hydride source to form a palladium-hydride species, which can then react with the this compound to replace the bromine with hydrogen. Potential hydride sources include impurities in the reagents or solvents, or even the amine or boronic acid coupling partners under certain conditions.

  • Strategies to Minimize Debromination:

    • High-Purity Reagents and Solvents: Ensure all your reagents and solvents are of high purity and are anhydrous where necessary.

    • Optimize the Base: The choice of base can influence the rate of debromination. Sometimes, a weaker base or a different counterion can suppress this side reaction.

    • Ligand Selection: Certain ligands can favor the desired cross-coupling pathway over the debromination pathway. Screening different ligands can be beneficial.

    • N-Protection for Indole-like Substrates: While not directly applicable to quinoline, in analogous systems like bromoindoles, N-protection is a highly effective strategy to prevent debromination by reducing the electron density of the aromatic ring.[17]

Q5: My reaction mixture turns black, and I am getting a poor yield. What is happening?

A5: The formation of a black precipitate is often indicative of the formation of palladium black (Pd(0) nanoparticles). This occurs when the palladium catalyst aggregates and precipitates out of the solution, rendering it inactive.

  • Causes of Palladium Black Formation:

    • High Temperatures: Excessive heat can lead to catalyst decomposition.

    • Ligand Dissociation: If the ligand dissociates from the palladium center, the unprotected palladium atoms can aggregate.

    • Impurities: Certain impurities can promote the formation of palladium black.

  • Solutions:

    • Use a More Robust Ligand: Ligands that bind strongly to the palladium center can prevent aggregation.

    • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration can help.

    • Use a Pre-formed Catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to more consistent results and less formation of palladium black.

    • Ensure High Purity of Reagents and Solvents: As with many other issues, impurities can be a major culprit.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Parameter Recommendation
Reactants This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2-3 mol%) with a ligand
Ligand SPhos or XPhos (4-6 mol%) if using Pd₂(dba)₃
Base K₃PO₄ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0 equiv.)
Solvent Degassed 1,4-dioxane/water (4:1 v/v) or Toluene/water (10:1 v/v)
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst and ligand (if separate).

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

suzuki_protocol setup 1. Combine Reactants and Base inert 2. Establish Inert Atmosphere setup->inert catalyst 3. Add Catalyst and Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Monitor Reaction solvent->react workup 6. Quench and Extract react->workup purify 7. Purify Product workup->purify

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point. The choice of ligand is critical and should be tailored to the amine coupling partner.

Parameter Recommendation
Reactants This compound (1.0 equiv.), Amine (1.1-1.2 equiv.)
Catalyst Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst
Ligand BrettPhos (for primary amines) or RuPhos (for secondary amines) (4 mol%)
Base NaOtBu (1.2-1.4 equiv.) or LHMDS (1.2-1.4 equiv.)
Solvent Degassed Toluene or 1,4-Dioxane
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent.

  • Add the this compound and the amine.

  • Stir the reaction at the desired temperature until the starting material is consumed.

  • Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

References

Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 5-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the optimization of temperature and reaction time in palladium-catalyzed coupling reactions involving 5-Bromo-7-methoxyquinoline. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with this specific substrate. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.

The Critical Role of Temperature and Reaction Time

Temperature and reaction time are two of the most influential parameters in palladium-catalyzed cross-coupling reactions. Their careful optimization is paramount to achieving high yields and purity while minimizing side product formation and decomposition of starting materials.

Temperature directly influences the rate of several key steps in the catalytic cycle, including oxidative addition, transmetalation/olefin insertion, and reductive elimination.[1] Insufficient temperature can lead to sluggish or incomplete reactions, while excessive heat can cause decomposition of the substrate, coupling partners, or the catalyst itself, often observed as the formation of palladium black.[1] For substrates like this compound, the electron-donating nature of the methoxy group can impact the reactivity of the C-Br bond, making temperature optimization crucial.

Reaction time is intrinsically linked to temperature. An optimized reaction time ensures the complete consumption of the limiting reagent without allowing for the accumulation of byproducts from prolonged exposure to reaction conditions. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal endpoint.

Troubleshooting Common Issues in this compound Coupling Reactions

The following section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing actionable solutions grounded in established chemical principles.

Q1: I am observing very low to no product formation in my Suzuki-Miyaura coupling of this compound. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here is a systematic approach to troubleshooting:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst like Pd(OAc)₂, or it may be decomposing.

    • Solution: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ to ensure the presence of the active catalytic species from the start.[1] Rigorous degassing of solvents and reactants is critical to prevent oxygen from deactivating the catalyst.[1]

  • Suboptimal Reaction Conditions: The chosen temperature, base, or solvent may not be suitable for this specific substrate.

    • Solution: A systematic screening of these parameters is recommended.

      • Temperature: Start with a moderate temperature (e.g., 80-90 °C) and incrementally increase it. For a similar substrate, 5-bromo-8-methoxyquinoline, successful Suzuki-Miyaura coupling has been reported at elevated temperatures.[2]

      • Base: While weaker bases like K₂CO₃ are common, an electron-rich substrate like this compound might benefit from a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step.[1]

      • Solvent: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically effective for Suzuki couplings.[1]

  • Starting Material Degradation: Boronic acids are susceptible to protodeboronation, especially in the presence of water and base at elevated temperatures.[1]

    • Solution: Use fresh, high-purity boronic acid. Consider using boronic esters (e.g., pinacol esters) which can exhibit greater stability.

Q2: My Heck reaction with this compound and an alkene is giving a complex mixture of products and some starting material remains. How can I improve the selectivity and conversion?

A2: The Heck reaction's outcome is highly dependent on controlling the regioselectivity and preventing side reactions.

  • Temperature and Time: Incorrect temperature and reaction time are common culprits.

    • Solution: Begin with a temperature around 80-100 °C and monitor the reaction closely. Prolonged reaction times at high temperatures can lead to olefin isomerization and other side reactions.[3] It is crucial to stop the reaction once the starting material is consumed. Microwave irradiation can sometimes offer better control over heating and reduce reaction times.[4]

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the reaction pathway.

    • Solution: For aryl bromides, phosphine ligands are commonly used. If you are using a ligandless system, consider adding a suitable phosphine ligand to improve catalyst stability and activity. For electron-rich substrates, bulky, electron-rich phosphine ligands can be beneficial.

  • Base Selection: The base is essential for regenerating the Pd(0) catalyst.

    • Solution: Organic bases like triethylamine (NEt₃) or inorganic bases such as K₂CO₃ or Cs₂CO₃ are commonly employed. The choice of base can influence the reaction rate and should be optimized.[5]

Q3: I am attempting a Buchwald-Hartwig amination with this compound, but the yield is poor and I observe hydrodehalogenation of my starting material. What adjustments should I make?

A3: Poor yields and hydrodehalogenation in Buchwald-Hartwig aminations are often linked to catalyst activity and stability.

  • Catalyst System: The combination of palladium precursor and ligand is critical.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos, which are known to promote the reductive elimination step and minimize side reactions like β-hydride elimination.[6][7] Using pre-catalysts can also improve reaction efficiency.

  • Base Choice: The strength and nature of the base are crucial.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[8] However, for substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ might be necessary, potentially requiring a higher reaction temperature.[9]

  • Temperature Control: Excessive heat can lead to catalyst decomposition and unwanted side reactions.

    • Solution: While Buchwald-Hartwig reactions often require elevated temperatures (e.g., 80-120 °C), it's important to find the optimal balance.[10] Start at the lower end of this range and increase the temperature incrementally while monitoring the reaction progress.

Experimental Protocols and Data

General Starting Conditions for Coupling Reactions of this compound

The following table provides recommended starting conditions for the optimization of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with this compound, based on literature for analogous systems. These should be considered as a starting point for your optimization studies.

ParameterSuzuki-Miyaura CouplingHeck CouplingBuchwald-Hartwig Amination
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a suitable ligandPd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)
Ligand SPhos, XPhos (if using Pd(OAc)₂)P(o-tol)₃ or PPh₃ (4-10 mol%)XPhos, RuPhos, or BrettPhos (2-4 mol%)
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)NEt₃ or K₂CO₃ (1.5-2 equiv.)NaOt-Bu or LHMDS (1.2-1.5 equiv.)
Solvent Dioxane/H₂O (e.g., 4:1) or DMFDMF or TolueneToluene or Dioxane
Temperature 80 - 110 °C80 - 120 °C80 - 120 °C
Reaction Time 4 - 24 hours (monitor by TLC/LC-MS)2 - 18 hours (monitor by TLC/LC-MS)2 - 24 hours (monitor by TLC/LC-MS)

Note: These are general guidelines. The optimal conditions are highly dependent on the specific coupling partner and should be determined experimentally.

Experimental Workflow for Optimization

A systematic approach is key to efficiently optimizing reaction conditions. A Design of Experiments (DoE) approach can be highly effective, but a simpler, iterative approach can also yield excellent results.

References

Technical Support Center: Challenges in the Purification of 5-Bromo-7-methoxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 5-bromo-7-methoxyquinoline analogs. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common and complex purification challenges encountered in the laboratory. The advice herein is grounded in established chemical principles and field-proven insights to ensure both scientific integrity and practical utility.

Introduction: The Purification Puzzle of Substituted Quinolines

This compound and its analogs are an important class of scaffolds in medicinal chemistry. However, their purification is often non-trivial. The basicity of the quinoline nitrogen, the presence of halogen and electron-donating groups, and the potential for isomer formation during synthesis create a unique set of challenges. This guide will walk you through these challenges, providing not just protocols, but the underlying rationale to empower you to make informed decisions in your own work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that researchers often have before diving into troubleshooting specific experimental issues.

Q1: My crude this compound analog appears as a smear or streak on a silica gel TLC plate. What is the primary cause?

A: Streaking or tailing is a classic sign of strong interaction between the basic quinoline nitrogen and the acidic silanol groups on the surface of the silica gel. This interaction leads to poor elution characteristics and consequently, poor separation. The lone pair of electrons on the nitrogen atom readily interacts with the acidic protons of the Si-OH groups, causing the molecule to "stick" to the stationary phase and elute slowly and unevenly.

Q2: I've synthesized a this compound analog via a Skraup-type reaction and my NMR shows more aromatic signals than expected. What is the likely impurity?

A: When using substituted anilines in Skraup or related quinoline syntheses, the formation of constitutional isomers is a very common byproduct. For instance, a reaction targeting this compound might also produce the isomeric 7-bromo-5-methoxyquinoline .[1] These isomers often have very similar polarities, making their separation a significant challenge. It is crucial to carefully analyze the crude reaction mixture by high-resolution techniques like HPLC or UPLC-MS to determine the isomeric ratio before attempting large-scale purification.

Q3: Is recrystallization a viable primary purification method for these analogs?

A: Recrystallization can be an excellent and scalable purification method, provided your crude material has a relatively high purity (typically >90%) and you can identify a suitable solvent system.[2] However, if your crude product is an oil or contains significant amounts of impurities with similar solubility profiles, recrystallization alone may not be sufficient. It is often most powerful when used as a final polishing step after chromatographic purification.

Q4: My compound seems to be disappearing or turning a different color during column chromatography. What's happening?

A: This strongly suggests that your compound is degrading on the silica gel column.[3] The acidic nature of silica can catalyze the decomposition of sensitive molecules. Bromo-methoxy substituted quinolines can be susceptible to hydrolysis or other acid-catalyzed degradation pathways, especially with prolonged contact time on the column.[4][5] Running a 2D TLC can help confirm instability; if a single spot develops into multiple spots after turning the plate 90 degrees and re-eluting, your compound is not stable to silica.[3]

Part 2: Troubleshooting Guides

This section provides detailed, problem-oriented solutions to specific issues you may encounter during purification.

Guide 1: Column Chromatography Problems
  • Probable Cause: Strong acid-base interaction between the basic quinoline nitrogen and acidic silica gel.

  • Solution Workflow:

    • Deactivate the Silica Gel: Neutralize the acidic sites by incorporating a basic modifier into your mobile phase. A common and effective method is to add 0.5-2% triethylamine (NEt₃) to your eluent system (e.g., hexane/ethyl acetate).[6]

    • Alternative Stationary Phase: If streaking persists, switch to a more inert stationary phase.

      • Alumina (Neutral or Basic): This is often the best alternative for basic compounds like quinolines. Start with neutral alumina and switch to basic if needed.

      • Florisil: A magnesium silicate adsorbent that can be less harsh than silica.[7]

    • Reversed-Phase Chromatography: For less polar analogs, C18-functionalized silica gel (reversed-phase) can be an excellent option, as it separates based on hydrophobicity rather than polar interactions.[8][9]

  • Probable Cause: The chosen solvent system does not provide sufficient selectivity to resolve compounds with very similar polarities, such as the 5-bromo-7-methoxy and 7-bromo-5-methoxy isomers.[1]

  • Solution Workflow:

    • Optimize the Mobile Phase:

      • Shallow Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, employ a shallow gradient where the polarity of the mobile phase is increased very slowly over the course of the separation. This can often resolve closely eluting spots.[6]

      • Change Solvent Selectivity: If a hexane/ethyl acetate system is failing, switch to a system with different solvent properties, such as dichloromethane/methanol or toluene/acetone. This changes the nature of the interactions between your compounds and the stationary/mobile phases.

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolving power than flash chromatography. A reversed-phase C18 column is a good starting point.[10]

    • Centrifugal Partition Chromatography (CPC): This is a support-free liquid-liquid chromatography technique that separates compounds based on their partition coefficients between two immiscible liquid phases. It is exceptionally well-suited for separating closely related compounds like isomers.[11]

  • Probable Cause: The compound has poor solubility in the non-polar solvents typically used to start a column, or a reaction byproduct is causing solubility issues.[3]

  • Solution: Dry Loading

    • Dissolve your crude product in a minimal amount of a strong, volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (or the stationary phase you are using) to this solution to form a slurry.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully load this powder onto the top of your packed column. This ensures your compound is introduced to the column in a concentrated band without the use of a strong solvent that would ruin the separation.[6]

Guide 2: Recrystallization Problems
  • Probable Cause: The solution is becoming supersaturated at a temperature above the compound's melting point, or significant impurities are depressing the melting point.

  • Solution Workflow:

    • Re-heat and Dilute: Re-heat the solution to dissolve the oil, then add a small amount of the "good" solvent to decrease the saturation level. Allow it to cool more slowly.[12]

    • Change Solvent System: Try a solvent with a lower boiling point.

    • Scratch or Seed: Use a glass rod to scratch the inside of the flask to create nucleation sites, or add a single, tiny seed crystal of the pure compound.[12]

  • Probable Cause: Highly colored, minor impurities are co-crystallizing with your product.

  • Solution: Activated Charcoal Treatment

    • Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

    • Add a very small amount (spatula tip) of activated charcoal to the hot solution.

    • Swirl the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

    • Allow the filtrate to cool and crystallize as usual. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

Part 3: Data and Protocols

Quantitative Data Summary

The following tables provide starting points for purification method development.

Table 1: Comparison of Purification Methods for Bromoquinoline Analogs
Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol/Water)859570Effective for removing less polar impurities.[13]
Column Chromatography (Petroleum Ether:Ethyl Acetate 20:1)809865Good for separating isomers and closely related impurities.[1]
Recrystallization followed by Column Chromatography85>9955Recommended for achieving high analytical purity.[13]
Preparative HPLC (C18, Acetonitrile/Water gradient)70>99.550Best for very difficult separations but less scalable.[14]
Table 2: Spectroscopic Data for Methoxy-Bromo-Quinoline Isomers
Compound ¹H NMR (400 MHz, CDCl₃) δ (ppm) Reference
5-Bromo-8-methoxyquinoline8.95 (dd, J = 4.2, 1.6 Hz, 1H), 8.50 (dd, J = 8.6, 1.6 Hz, 1H), 7.73 (d, J = 8.4 Hz, 1H), 7.55 (dd, J = 8.5, 4.2 Hz, 1H), 6.94 (d, J = 8.4 Hz, 1H), 4.09 (s, 3H).[15]
8-Bromo-5-methoxyquinoline9.05 (dd, J = 4.3, 1.7 Hz, 1H), 8.60 (dd, J = 8.4, 1.7 Hz, 1H), 7.93 (d, J = 8.3 Hz, 1H), 7.45 (dd, J = 8.4, 4.3 Hz, 1H), 6.75 (d, J = 8.3 Hz, 1H), 4.00 (s, 3H).[15]
4-(3-Bromophenyl)-6-methoxyquinoline8.79 (d, J = 4.4 Hz, 1H), 8.07 (d, J = 9.2 Hz, 1H), 7.67 (t, J = 1.8 Hz, 1H), 7.66-7.58 (m, 1H), 7.44 (m, 1H), 7.42-7.36 (m, 2H), 7.25 (d, J = 4.4 Hz, 1H), 7.11 (d, J = 2.8 Hz, 1H), 3.80 (s, 3H).[16]

Note: The chemical shifts of protons on the quinoline ring are highly sensitive to the substitution pattern. Careful analysis of coupling constants and comparison to known analogs is essential for correct isomer identification.

Experimental Protocols

This protocol provides a general method for purifying crude product that shows streaking or degradation on standard silica gel.

  • Eluent Selection:

    • Dissolve a small amount of the crude material and spot it on several TLC plates.

    • Develop the plates in varying ratios of petroleum ether (or hexane) and ethyl acetate.

    • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3.[13]

    • Once an appropriate ratio is found, add 1% triethylamine (NEt₃) to the final mobile phase mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase (containing NEt₃).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[7]

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1g) in a minimal amount of dichloromethane.

    • Add ~2-3g of silica gel and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to begin elution at a steady flow rate.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound analog.

Part 4: Visualizations and Workflows

Diagram 1: Troubleshooting Workflow for Column Chromatography

G start Start Purification problem Problem Encountered? start->problem decomp Decomposition on Column? problem->decomp Yes poor_sep Poor Separation / Streaking? problem->poor_sep No decomp->poor_sep No sol_decomp1 Deactivate Silica with NEt₃ decomp->sol_decomp1 Yes elution_prob Elution Problem? poor_sep->elution_prob No sol_sep1 Optimize Mobile Phase (Change Polarity/Solvents) poor_sep->sol_sep1 Yes sol_elute1 Product in First Fractions? (Too Polar) elution_prob->sol_elute1 Yes sol_elute2 Product Not Eluting? (Not Polar Enough) elution_prob->sol_elute2 No end_node Pure Compound elution_prob->end_node No Issues sol_decomp1->poor_sep sol_decomp2 Use Alumina or Florisil sol_decomp1->sol_decomp2 If still issues sol_decomp3 Still Decomposing? sol_decomp2->sol_decomp3 sol_decomp3->poor_sep No sol_decomp4 Consider Prep-HPLC sol_decomp3->sol_decomp4 Yes sol_sep2 Use Shallow Gradient sol_sep1->sol_sep2 sol_sep3 Reduce Sample Load sol_sep2->sol_sep3 sol_sep3->elution_prob sol_elute3 Decrease Polarity sol_elute1->sol_elute3 sol_elute4 Increase Polarity sol_elute2->sol_elute4 sol_elute3->end_node sol_elute4->end_node

Caption: A decision tree for troubleshooting common column chromatography issues.

Diagram 2: Purification Strategy Selection

G start Crude Product Analysis (TLC, NMR, LCMS) purity_check Purity > 90% and Crystalline? start->purity_check isomer_check Isomers or Close Impurities? purity_check->isomer_check No recryst Recrystallization purity_check->recryst Yes silica_check Stable on Silica? isomer_check->silica_check No / Minor prep_hplc Preparative HPLC / CPC isomer_check->prep_hplc Yes, Major flash_chrom Standard Flash Chromatography (Silica Gel) silica_check->flash_chrom Yes deact_chrom Deactivated Flash (Silica + NEt₃ or Alumina) silica_check->deact_chrom No end_node Pure Product recryst->end_node final_polish Final Polish by Recrystallization? flash_chrom->final_polish deact_chrom->final_polish prep_hplc->final_polish final_polish->recryst Yes final_polish->end_node No

Caption: A workflow for selecting the appropriate purification strategy.

References

preventing debromination of 5-Bromo-7-methoxyquinoline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Bromo-7-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to address a common and critical challenge encountered during its use: unwanted debromination. As an electron-rich N-heterocyclic halide, this valuable building block requires carefully optimized conditions to prevent the formation of 7-methoxyquinoline, which can significantly lower yields and complicate purification.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Preventing Debromination

This section addresses specific issues you may encounter in the lab. Each answer provides a mechanistic explanation and actionable protocols to resolve the problem.

Question 1: I'm performing a Suzuki-Miyaura coupling and my main product is 7-methoxyquinoline. What is causing this hydrodehalogenation?

Answer:

This is a classic case of the undesired hydrodehalogenation side reaction outcompeting your desired cross-coupling.[1] The root cause is almost always the formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[1] Once formed, this Pd-H intermediate can undergo reductive elimination with the quinoline moiety to produce the debrominated byproduct, Ar-H (7-methoxyquinoline).[2][3]

The primary sources for the hydride are typically the base, solvent, or trace water in the reaction.[2][4][5] For an electron-rich substrate like this compound, the initial oxidative addition step can be slower than for electron-poor aryl halides, giving the Pd-H species more time to form and react.[3]

Core Mechanisms of Pd-H Formation:

  • Reaction with Base: Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), can react with palladium complexes to generate Pd-H.[2][6]

  • Reaction with Solvent: Protic solvents like alcohols (methanol, ethanol) or residual water can serve as hydride donors.[2][5]

  • β-Hydride Elimination: While less common for this specific substrate, β-hydride elimination from certain reagents or intermediates can also be a source.

Recommended Actions & Optimized Protocol

To favor the desired C-C bond formation, you must accelerate the productive catalytic cycle (oxidative addition -> transmetalation -> reductive elimination) while suppressing the pathways that lead to Pd-H formation.

1. Catalyst & Ligand Selection (The Most Critical Factor): Your choice of ligand is paramount. Standard or outdated catalysts like Pd(PPh₃)₄ are often inefficient for challenging substrates and can lead to more side reactions.[7] You need a ligand that promotes rapid oxidative addition and, crucially, fast reductive elimination.

  • Switch to Bulky, Electron-Rich Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands are the industry standard for this purpose.[1][8] These ligands create a sterically hindered and electron-rich environment around the palladium center, which accelerates the final reductive elimination step, thus outcompeting the debromination pathway.[8][9]

2. Base Optimization: The base is critical for the transmetalation step but is also a potential liability.

  • Avoid Strong Alkoxide Bases: Move away from NaOtBu or KOtBu.

  • Use Weaker Inorganic Bases: Potassium phosphate (K₃PO₄) is an excellent first choice.[8] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also highly effective and are less likely to generate hydride species.[1]

3. Solvent System Control: The solvent should be as non-participatory as possible.

  • Use Aprotic Solvents: Toluene, 1,4-dioxane, or THF are superior choices to alcohols or DMF.[1][7]

  • Control Water Content: While Suzuki reactions often benefit from a small amount of water to aid in dissolving the base and facilitating transmetalation, excess water can be a proton source.[4][8] If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. For aqueous systems, a solvent ratio like Toluene:H₂O (10:1) is a good starting point.

Table 1: Recommended Conditions to Minimize Debromination in Suzuki Coupling
ParameterPoor Choice (Promotes Debromination)Recommended Choice (Suppresses Debromination)Rationale
Pd Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(OAc)₂Readily forms active Pd(0) with appropriate ligands.
Ligand PPh₃SPhos, XPhos, RuPhos (or other biaryl phosphines)Bulky, electron-rich ligands accelerate reductive elimination.[1][8]
Base NaOtBu, KOtBuK₃PO₄, Cs₂CO₃Stronger, non-nucleophilic inorganic bases are less likely to be a hydride source.[1][8]
Solvent Methanol, Ethanol, DMFToluene, 1,4-Dioxane, THF (often with minimal H₂O)Aprotic solvents do not act as hydride donors.[7]
Atmosphere AirArgon or Nitrogen (rigorously degassed)Oxygen degrades the catalyst, leading to side reactions like homocoupling.[3]
Question 2: I'm attempting a Buchwald-Hartwig amination and observing debromination. Is the mechanism the same as in Suzuki coupling?

Answer:

Yes, the underlying cause is the same: the formation of a competing Pd-H species.[9] However, in the Buchwald-Hartwig reaction, you have an additional potential source for the hydride: β-hydride elimination from the palladium amide intermediate (Ar-Pd-NR₂). This pathway can compete with the desired C-N reductive elimination.[9]

The same principles of catalyst selection apply. Using sterically hindered, electron-donating ligands is crucial. These ligands favor the formation of a monoligated palladium species, which increases the rate of all steps in the catalytic cycle, especially the final reductive elimination, thereby minimizing the chance for β-hydride elimination to occur.[9]

Recommended Actions:
  • Ligand Choice: Employ ligands specifically designed for C-N coupling, such as XPhos, RuPhos, or BrettPhos. These have been optimized to favor reductive elimination over β-hydride elimination.[10]

  • Base Selection: Use a strong, non-nucleophilic base that is less prone to side reactions. Sodium tert-butoxide (NaOtBu) is common, but if debromination is severe, switching to a weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial, though it might slow down the reaction.

  • Solvent: Use anhydrous, aprotic solvents like toluene or dioxane.

Question 3: I need to perform a lithiation/borylation at the C-6 position, but adding n-BuLi just removes the bromine. How can I achieve ortho-metalation?

Answer:

This is an expected outcome. Organolithium reagents like n-BuLi, s-BuLi, and t-BuLi react with aryl bromides via an extremely fast lithium-halogen exchange mechanism, even at -78 °C.[11] This will always give you 5-lithio-7-methoxyquinoline, not the desired C-6 lithiated species.

To achieve a directed ortho-metalation (DoM) at the C-6 position, you must use a base where the direct deprotonation of the C-6 proton is kinetically and thermodynamically favored over lithium-halogen exchange.

Recommended Actions:
  • Use a Lithium Amide Base: The bases of choice for this transformation are lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP).[11][12] With these bases, the lithium-bromine exchange is thermodynamically disfavored, allowing the slower, directed deprotonation at the position ortho to the methoxy group (C-6) to occur.

  • Strict Temperature Control: These reactions must be performed at low temperatures (typically -78 °C). The resulting ortho-lithiated aryl halides can be unstable and may eliminate LiBr to form a reactive aryne intermediate if allowed to warm.[11]

  • Use of TMEDA: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium cation, breaking up alkyllithium aggregates and increasing the kinetic basicity, which can accelerate the desired deprotonation.

Workflow for Successful C-6 Lithiation

G cluster_0 Ortho-Metalation Strategy start Goal: Lithiate at C-6 reagent Choose Base start->reagent nBuLi n-BuLi / s-BuLi reagent->nBuLi Incorrect LDA LDA / LiTMP reagent->LDA Correct exchange Result: Li-Br Exchange (5-Lithio product) nBuLi->exchange temp Condition: -78°C LDA->temp deprotonation Result: C-6 Deprotonation (Desired ortho-lithiation) electrophile Trap with Electrophile (e.g., B(OiPr)₃) deprotonation->electrophile temp->deprotonation product Desired C-6 Borylated Product electrophile->product G cluster_0 Catalytic Cycles Pd0 L-Pd(0) ArPdX L-Pd(II)-Ar(X) Pd0->ArPdX Oxidative Addition (Ar-X) PdH L-Pd(II)-H(X) Pd0->PdH Reaction with Base/Solvent/H₂O ArPdR L-Pd(II)-Ar(R) ArPdX->ArPdR Transmetalation (R-B(OH)₂) Byproduct Ar-H (Debromination) ArPdX->Byproduct Reductive Elimination (SLOW) Product Ar-R (Desired Product) ArPdR->Product Reductive Elimination (FAST - Favored by Bulky Ligands) Product->Pd0 Byproduct->Pd0

References

Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for catalytic reactions involving 5-Bromo-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation and poisoning. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design.

Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning, and why is it a specific concern when using this compound?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites.[1] This prevents the substrate from interacting with the catalyst, thereby reducing or halting the reaction.

This compound is a quinoline derivative. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a Lewis base. This nitrogen can coordinate strongly to the metal center of transition metal catalysts (e.g., Palladium, Rhodium), effectively acting as a poison.[2][3] This coordination can block the sites required for the catalytic cycle to proceed, leading to low yields or complete reaction failure.

Q2: I'm planning a Suzuki-Miyaura coupling reaction. Which catalyst systems are most susceptible to poisoning by my substrate?

A2: Palladium-based catalysts, which are the cornerstone of Suzuki-Miyaura and other cross-coupling reactions, are highly susceptible to poisoning by nitrogen-containing heterocycles.[3][4] Systems that are particularly vulnerable include:

  • Ligandless or simple phosphine ligand systems (e.g., PPh₃): These may not provide sufficient steric bulk or electronic donation to prevent the quinoline nitrogen from coordinating to the palladium center.

  • Palladium(II) precatalysts (e.g., PdCl₂(PPh₃)₂): If the initial reduction to the active Pd(0) species is slow or inefficient, the Pd(II) intermediate can be readily complexed and deactivated by the quinoline substrate.[5]

Q3: What are the common visual or analytical signs of catalyst poisoning in my reaction flask?

A3: The signs can range from subtle to obvious. Key indicators include:

  • Low or Stalled Conversion: The most common sign is a reaction that yields little to no product, or starts but fails to proceed to completion, as monitored by TLC, GC-MS, or LC-MS.

  • Formation of Palladium Black: The appearance of a fine black precipitate is a classic indicator of catalyst decomposition.[6] It signifies that the Pd(0) species, which should be stabilized by ligands within the catalytic cycle, has aggregated into an inactive bulk metal.

  • Inconsistent Results: Highly variable yields between seemingly identical reaction setups can point to trace impurities or inconsistent catalyst activity stemming from poisoning.[2]

  • Unusual Color Changes: While subjective, a deviation from the expected color progression of the reaction mixture can indicate the formation of off-cycle, inactive catalyst complexes.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting common problems encountered when using this compound in catalytic reactions.

Problem 1: The reaction shows very low or no conversion.

This is the most frequent issue and often points directly to catalyst poisoning by the substrate itself or by impurities.

start Low/No Conversion Observed check_purity Step 1: Verify Purity of this compound (NMR, GC-MS) start->check_purity impurity Impurities Detected? (e.g., sulfur, other N-heterocycles) check_purity->impurity purify Action: Purify Substrate (Recrystallization/Chromatography) impurity->purify Yes no_impurity Substrate is Pure impurity->no_impurity No rerun Re-run Optimized Reaction purify->rerun check_catalyst Step 2: Evaluate Catalyst System no_impurity->check_catalyst ligand_choice Is the ligand appropriate? (Bulky, electron-rich?) check_catalyst->ligand_choice optimize_ligand Action: Screen Ligands (e.g., Buchwald ligands, NHCs) ligand_choice->optimize_ligand No/Unsure ligand_ok Ligand is appropriate ligand_choice->ligand_ok Yes optimize_ligand->rerun check_conditions Step 3: Assess Reaction Conditions ligand_ok->check_conditions inert_atm Is the inert atmosphere robust? check_conditions->inert_atm degas Action: Improve Degassing Protocol inert_atm->degas No inert_atm->rerun Yes degas->rerun

Caption: Troubleshooting workflow for low reaction conversion.

The Lewis basic nitrogen on the quinoline ring directly coordinates to the palladium center, inhibiting or killing the catalyst. This is the most probable cause.

  • Mechanism of Poisoning:

cluster_poisoned Poisoned Complex (Inactive) Pd(0)L_n Pd(0)L_n poisoned_complex Quinoline-Pd Complex Pd(0)L_n->poisoned_complex quinoline This compound quinoline->poisoned_complex Coordination of N lone pair

Caption: Quinoline nitrogen coordinating to the Pd catalyst.

  • Recommended Solution: Ligand Optimization

The most effective strategy is to use ligands that can sterically and electronically shield the palladium center, making it less accessible to the quinoline nitrogen.

  • Bulky, Electron-Rich Phosphine Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote reductive elimination and stabilize the catalyst, often overcoming poisoning effects.[7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs (e.g., IPr, SIMes) are strong σ-donors that form very stable bonds with palladium, increasing catalyst longevity and resistance to poisoning.[8]

Protocol: Ligand Screening for a Suzuki-Miyaura Coupling

  • Setup: In a glovebox, prepare an array of reaction vials. To each vial, add this compound (1.0 equiv), your boronic acid/ester partner (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Preparation: In separate vials, pre-mix your palladium source (e.g., Pd₂(dba)₃, 2 mol %) with a different ligand for each reaction (e.g., PPh₃, XPhos, SPhos, IPr·HCl with a base to generate the free carbene). A typical ligand-to-palladium ratio is 2:1 to 4:1.[9]

  • Initiation: Add anhydrous, degassed solvent (e.g., Dioxane, Toluene) to each main reaction vial, followed by the catalyst solution.

  • Execution: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate at a moderate temperature (e.g., 80-100 °C).

  • Analysis: After a set time (e.g., 2, 8, 24 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to compare conversion rates. This will identify the most effective ligand.

Trace impurities in either the this compound or other reagents can act as potent catalyst poisons.

  • Common Culprits:

    • Sulfur Compounds: Residual reagents from synthesis (e.g., thiols, sulfides) are notorious poisons for palladium.[10][11]

    • Other Halides/Reagents: Incomplete purification can leave behind other nitrogenous compounds or excess halides that interfere with the reaction.

    • Moisture and Oxygen: Inadequate drying of reagents or solvents, or a poor inert atmosphere, can lead to catalyst oxidation and deactivation.[5]

  • Recommended Solution: Reagent Purification and Rigorous Technique

    • Purity Check: Always check the purity of your this compound by ¹H NMR and, if possible, GC-MS before use.

    • Purification: If impurities are suspected, purify the substrate via recrystallization or flash column chromatography.

    • Inert Atmosphere: Use standard Schlenk line or glovebox techniques. Solvents must be anhydrous and thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).[6]

Problem 2: I'm observing the formation of palladium black.

The formation of palladium black indicates that the active Pd(0) catalyst is unstable and precipitating out of the solution.[6]

The ligand may be dissociating from the metal, or there might not be enough ligand present to keep the Pd(0) species soluble and active.

  • Solution: Increase the ligand-to-palladium ratio. An extra equivalent of ligand relative to the metal can often improve catalyst stability.[12] If this doesn't work, a more strongly coordinating ligand from the screening protocol above is required.

Excessive heat can accelerate catalyst decomposition pathways.[6]

  • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) can identify the optimal balance between reaction speed and catalyst stability.

Data Summary: Troubleshooting Catalyst Poisoning
Symptom Probable Cause(s) Diagnostic Test Recommended Solution(s)
Low/No Conversion 1. Direct poisoning by quinoline nitrogen.[2] 2. Impurities in reagents (sulfur, water).[5][11] 3. Inefficient catalyst activation.[5]1. Run reaction with a highly robust ligand (e.g., XPhos). 2. Analyze starting materials (NMR, GC-MS). 3. Use a pre-activated Pd(0) source.1. Screen bulky, electron-rich phosphine or NHC ligands. 2. Purify reagents; use rigorous inert atmosphere techniques. 3. Switch to a modern precatalyst (e.g., Buchwald G3/G4).[12]
Reaction Stalls 1. Gradual product inhibition or poison accumulation. 2. Catalyst has a short half-life under reaction conditions.1. Monitor reaction kinetics. 2. Observe for signs of decomposition (Pd black).1. Consider a higher catalyst loading. 2. Lower the reaction temperature. 3. Use a more stable ligand/precatalyst system.
Formation of Pd Black 1. Ligand dissociation/decomposition.[6] 2. Reaction temperature is too high. 3. Presence of oxygen.[7]Visual inspection.1. Increase ligand:Pd ratio.[12] 2. Lower reaction temperature. 3. Improve solvent/headspace degassing.
Inconsistent Yields 1. Variable moisture/air exposure.[2] 2. Inconsistent quality of reagents.Run a control reaction with freshly purified reagents under strict inert conditions.Standardize all experimental parameters: use freshly dried/degassed solvents for every run, weigh reagents in a glovebox.
Advanced Topic: Can a Poisoned Catalyst Be Regenerated?

For heterogenous palladium catalysts (e.g., Pd on carbon), regeneration is sometimes possible, though often difficult. Methods can include washing with solvents, treatment with hydrogen at elevated temperatures, or chemical treatments to remove the adsorbed poison.[10][13] However, for homogeneous catalysts used in cross-coupling reactions, regeneration is typically not feasible in a standard laboratory setting. The deactivation pathways, such as the formation of stable complexes with the quinoline or aggregation into palladium black, are often irreversible.[2] The most effective strategy is prevention through careful experimental design.

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-7-methoxyquinoline. This versatile building block is pivotal in the synthesis of novel compounds for pharmaceutical and materials science research. However, its reactivity, particularly in transition metal-catalyzed cross-coupling and nucleophilic substitution reactions, is profoundly influenced by the choice of solvent. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot common experimental challenges. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for successful synthesis.

Core Concepts: The Role of the Solvent

The solvent is not merely a medium for reactants to meet; it is an active participant that can dictate the course and efficiency of a reaction.[1] Its properties—polarity, proticity, and coordinating ability—can influence catalyst stability, the solubility of reagents, and the stabilization of intermediates or transition states.[2][3]

  • Polarity & Dielectric Constant: A solvent's polarity affects its ability to solvate charged or polar species. In many palladium-catalyzed reactions, key steps like oxidative addition proceed through polar transition states that are stabilized by polar solvents, often accelerating the reaction.[2] However, the relationship is not always linear, and other factors can be more dominant.[4][5]

  • Proticity (Protic vs. Aprotic): Polar protic solvents (e.g., water, ethanol) contain acidic protons (O-H, N-H) and are excellent at solvating both cations and anions through hydrogen bonding.[6][7] This can sometimes be detrimental, as they can "cage" nucleophiles and reduce their reactivity.[8] Polar aprotic solvents (e.g., DMF, DMSO, THF, Dioxane) lack acidic protons but possess dipole moments. They are good at solvating cations but leave anions relatively "naked" and more reactive, which is often beneficial for nucleophilic attack.[7][9]

  • Coordinating Ability: Some solvents, like THF, Dioxane, or Acetonitrile, can act as ligands, coordinating to the metal center of a catalyst. This can influence the catalyst's stability and reactivity, sometimes in a beneficial way, but other times by creating overly stable, less reactive species.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the functionalization of this compound, framed in a question-and-answer format.

Topic 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. However, its success with heteroaromatic halides like this compound is highly solvent-dependent.[10]

Q1: My Suzuki-Miyaura reaction is sluggish or has completely failed. What are the first solvent-related parameters I should investigate?

A1: When a Suzuki-Miyaura coupling fails, low reactivity is often traced back to two primary, solvent-related issues: poor solubility of reagents or a suboptimal solvent environment for the catalytic cycle.

  • Solubility Check: Ensure all components, especially the base (e.g., K₂CO₃, K₃PO₄), have at least partial solubility. While the reaction can proceed under heterogeneous conditions, poor solubility can hinder the base's function in the crucial transmetalation step.[11] A common fix is to use a solvent mixture. A combination of a nonpolar aprotic solvent like Toluene or 1,4-Dioxane with a polar protic co-solvent like water (e.g., in a 4:1 or 3:2 ratio) is a standard starting point.[12] Water not only helps dissolve inorganic bases but can also accelerate the overall reaction.[12]

  • Solvent Polarity and Catalyst Activity: The choice of solvent can influence the active catalytic species.[1] Less polar solvents like Toluene or Dioxane are often paired with neutral palladium catalysts like Pd(PPh₃)₄.[1] In contrast, highly polar solvents may be better suited for ionic pre-catalysts.[1] If your reaction is slow in Toluene/water, switching to a more polar aprotic system like DMF or THF/water may be beneficial, but be mindful of potential side reactions (see Q2).

Q2: I'm observing significant hydrodehalogenation (replacement of Br with H) instead of my desired coupled product. How can my choice of solvent and base mitigate this?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced.[13] This occurs via a palladium-hydride (Pd-H) intermediate. The source of the hydride can be the solvent, the base, or even trace water.[13]

  • Solvent as a Hydride Source: Protic solvents, particularly alcohols like methanol or ethanol, can be a source of hydrides. While sometimes used as co-solvents, if dehalogenation is a problem, it is best to switch to aprotic solvents like Dioxane, THF, or Toluene .[13]

  • Base Selection: The choice of base is critical. Strong alkoxide bases in the presence of water or alcohols can promote Pd-H formation. Consider switching to a weaker inorganic base like K₂CO₃ , Cs₂CO₃ , or a phosphate base like K₃PO₄ .[13] Phosphates are often an excellent choice in anhydrous couplings, though they may require a small amount of water to function effectively.[14]

  • Ligand Choice: While not a solvent issue, using bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step over the undesired dehalogenation pathway.[13][15]

Topic 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The interplay between solvent, base, and ligand is particularly delicate in this reaction.[16][17]

Q1: My Buchwald-Hartwig amination of this compound with a primary amine is giving low yields. Which solvent systems are generally recommended?

A1: For Buchwald-Hartwig reactions, nonpolar aprotic solvents are the most common and reliable starting point.

  • Standard Solvents: Toluene , xylene , and 1,4-dioxane are the most frequently used solvents and generally provide good results.[18] They are relatively inert and do not interfere with the catalytic cycle.

  • The Role of the Base: The choice of base is intimately linked to the solvent. In nonpolar solvents, a strong, sterically hindered anionic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. These bases are soluble enough in these media to deprotonate the amine or the palladium-amine complex, driving the reaction forward.[19][20]

  • Troubleshooting Steps: If yields are low in toluene with NaOtBu, consider the following before drastically changing the solvent system:

    • Catalyst/Ligand System: Ensure you are using a modern, efficient ligand designed for aryl bromides (e.g., XPhos, BrettPhos).[21]

    • Degassing: Oxygen can deactivate the palladium catalyst. Ensure your solvent is thoroughly degassed.

    • Temperature: These reactions often require elevated temperatures (80-110 °C). Ensure your reaction is being heated sufficiently.

Q2: I'm attempting to couple a sensitive substrate and the standard strong bases are causing decomposition. Can I use a milder base, and how does that affect my solvent choice?

A2: Yes, moving to a milder base is possible, but it often necessitates a change in solvent.

  • Polar Solvents and Weaker Bases: Milder, inorganic bases like K₂CO₃ or K₃PO₄ can be used, but they have poor solubility in nonpolar solvents like toluene. To use these bases effectively, you must switch to a polar aprotic solvent such as DMF or Dioxane .[20]

  • Mechanistic Considerations: The mechanism can shift in polar solvents. In a nonpolar solvent, the anionic base is needed to deprotonate the neutral palladium-amine complex.[19] In a polar solvent, the halide might dissociate from the palladium center first, but the base can also coordinate to the palladium, potentially forming a stable resting state that slows the reaction.[19][20] Therefore, optimization of temperature and reaction time is crucial when making this switch.

Topic 3: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are common, direct displacement of the bromide via SNAr is also a potential pathway, provided the ring is sufficiently activated.

Q1: I am trying to displace the bromide on this compound with an amine nucleophile without a catalyst, but the reaction is not proceeding even at high temperatures. What is the problem?

A1: The issue is electronic activation. For a classic SNAr reaction to occur, the aromatic ring must be "electron-poor," which is achieved by having strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the bromine).[22][23]

  • Substrate Analysis: In this compound, the methoxy group at C7 is an electron-donating group, which deactivates the ring towards nucleophilic attack. While the quinoline nitrogen does act as an EWG, its effect at the C5 position is not strong enough to enable facile uncatalyzed substitution under typical conditions. For a successful SNAr, you would typically need a powerful EWG like a nitro group at an ortho or para position (e.g., C6 or C8).[24]

  • Recommended Path: For this substrate, a catalyzed reaction like the Buchwald-Hartwig amination is the far more reliable and effective method for installing an amine at the C5 position.

Q2: If I were working with a more activated system (e.g., a nitro-bromoquinoline), what are the best practices for solvent selection in an SNAr reaction?

A2: For a viable SNAr reaction, polar solvents are essential to stabilize the charged intermediate (the Meisenheimer complex).[24]

  • Optimal Solvents: Dipolar aprotic solvents are the top choice. DMSO , DMF , and NMP are excellent because they can dissolve the reactants and effectively stabilize the negatively charged intermediate without solvating the nucleophile, keeping it highly reactive.[22][24]

  • Protic Solvents: Polar protic solvents like ethanol can also be used.[22] However, they can solvate the nucleophile through hydrogen bonding, potentially reducing its reactivity and slowing the reaction rate compared to aprotic alternatives.

Data Presentation & Visualization
Solvent Properties and Typical Applications
SolventTypeDielectric Constant (ε)Boiling Point (°C)Typical Application for this compound
TolueneNonpolar Aprotic2.4111Suzuki-Miyaura, Buchwald-Hartwig (with strong bases)[18][19]
1,4-DioxanePolar Aprotic2.2101Suzuki-Miyaura (often with H₂O), Buchwald-Hartwig[11][25][18]
Tetrahydrofuran (THF)Polar Aprotic7.666Suzuki-Miyaura, general purpose aprotic solvent[25][26]
Dimethylformamide (DMF)Polar Aprotic37153Suzuki-Miyaura, Buchwald-Hartwig (with weaker bases), SNAr[20][22]
Dimethyl Sulfoxide (DMSO)Polar Aprotic47189SNAr, Suzuki-Miyaura (can promote selectivity changes)[4][22]
EthanolPolar Protic24.578SNAr (less reactive than aprotic), Suzuki co-solvent[12][22]
WaterPolar Protic80.1100Co-solvent for Suzuki-Miyaura to dissolve bases[12]

Process Diagrams

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Metathesis (Base, e.g., NaOR') Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) [Solvent polarity can stabilize intermediates] Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) [Ar-Pd(II)-NHR2(L)]+X- [Ar-Pd(II)-NHR2(L)]+X- Ar-Pd(II)-X(L)->[Ar-Pd(II)-NHR2(L)]+X- Amine Coordination (R2NH) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) [Ar-Pd(II)-NHR2(L)]+X-->Ar-Pd(II)-NR2(L) Deprotonation (Base) [Solvent choice impacts required base strength] Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L)->Ar-NR2 Product Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_reagents Verify Reagent Purity & Catalyst Activity start->check_reagents check_conditions Confirm Temp, Time, Inert Atmosphere check_reagents->check_conditions solvent_issue Solvent System Optimization check_conditions->solvent_issue base_issue Base Optimization solvent_issue->base_issue Solvent change may require base change ligand_issue Ligand Screening base_issue->ligand_issue success Reaction Successful ligand_issue->success

References

Technical Support Center: Minimizing Homocoupling in 5-Bromo-7-methoxyquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing cross-coupling reactions with 5-bromo-7-methoxyquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are looking to minimize the formation of homocoupling byproducts and enhance the efficiency of their synthetic routes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established mechanistic principles.

Introduction: The Challenge of Homocoupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for constructing carbon-carbon bonds. However, a common and often frustrating side reaction is homocoupling, where two molecules of the same coupling partner react to form a symmetrical dimer. In the context of this compound, this can lead to the formation of biquinolines or coupled boronic acids/esters, reducing the yield of the desired product and complicating purification.

This guide will delve into the mechanistic origins of homocoupling and provide practical, evidence-based strategies to suppress these unwanted pathways.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why does it occur in my cross-coupling reaction?

A1: Homocoupling is a side reaction where two identical molecules couple together. In the context of palladium-catalyzed reactions with this compound, you can encounter two primary types:

  • Aryl Halide Homocoupling: Two molecules of this compound react to form 5,5'-bis(7-methoxyquinoline). This is often promoted by certain palladium catalysts and reaction conditions.

  • Organoboron Homocoupling (in Suzuki reactions): Two molecules of your boronic acid or ester couple to form a symmetrical biaryl. This is frequently catalyzed by palladium(II) species, which can be present if a Pd(II) precatalyst is used or if the active Pd(0) catalyst is oxidized by residual oxygen.[1][2]

Q2: I'm observing a significant amount of boronic acid homocoupling in my Suzuki reaction. What is the most likely cause?

A2: The most common culprit for boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.[2]

Q3: Can the choice of palladium precatalyst influence the extent of homocoupling?

A3: Absolutely. While Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are widely used, their reduction to the catalytically active Pd(0) species can sometimes initiate homocoupling of the organoboron reagent.[1][2] Using a Pd(0) source, such as Pd₂(dba)₃, or a well-defined precatalyst designed for clean activation can minimize the concentration of Pd(II) available for this side reaction.[4]

Q4: How does the choice of base affect homocoupling?

A4: The base is crucial for the transmetalation step in Suzuki couplings and plays a role in other cross-coupling reactions as well.[5] A base that is too strong or used in excess can sometimes promote side reactions. For instance, in Suzuki couplings, the choice of base can influence the rate of protodeboronation, another common side reaction that competes with the desired cross-coupling.[5] It's often beneficial to screen different bases (e.g., carbonates, phosphates) to find the optimal balance for your specific system.

Q5: I'm performing a Sonogashira coupling and see alkyne dimerization (Glaser coupling). What's causing this?

A5: The Glaser coupling is a copper-catalyzed homocoupling of terminal alkynes.[6] If you are using a traditional Sonogashira protocol that includes a copper co-catalyst, this is the likely source of your alkyne dimer.[7][8] To avoid this, consider using a copper-free Sonogashira protocol.[8]

Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

This section provides a structured approach to diagnosing and solving homocoupling issues in your reactions with this compound.

Problem 1: Significant Homocoupling of the Boronic Acid/Ester (Suzuki Coupling)
Potential Cause Recommended Action Scientific Rationale & References
Presence of Dissolved Oxygen Rigorously degas all solvents and the reaction mixture. A common method is to bubble an inert gas (Nitrogen or Argon) through the solvent for 20-30 minutes prior to use. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[2][9]Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is a primary catalyst for the homocoupling of organoboron reagents.[1][3]
Use of a Pd(II) Precatalyst Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. If using a Pd(II) source, the addition of a mild reducing agent like potassium formate can be beneficial.[10]This minimizes the initial concentration of Pd(II) species that can participate in the homocoupling pathway before the main catalytic cycle begins.[2][11]
Inappropriate Ligand Choice For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often effective.[12][13]These ligands stabilize the palladium catalyst, promote the desired reductive elimination step, and can sterically hinder the formation of homocoupled products.[12][14]
Suboptimal Reaction Temperature Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also promote side reactions.[15][16]Finding the "sweet spot" temperature can favor the desired cross-coupling pathway over decomposition or homocoupling.
Boronic Acid Instability Use more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[5]Boronic acids can be prone to protodeboronation and homocoupling, especially under harsh conditions. Esters offer increased stability.[5]
Problem 2: Significant Homocoupling of this compound
Potential Cause Recommended Action Scientific Rationale & References
High Catalyst Loading Reduce the palladium catalyst loading to the minimum effective amount (e.g., start with 1-2 mol%).While a higher catalyst concentration can increase the reaction rate, it can also increase the likelihood of bimolecular side reactions like homocoupling.
Slow Transmetalation or Subsequent Step Optimize the ligand, base, and solvent to accelerate the steps following oxidative addition.If the step after the oxidative addition of this compound to Pd(0) is slow, the resulting arylpalladium(II) intermediate has a higher chance of undergoing side reactions, including homocoupling.
Presence of Reducing Agents (Unintended) Be mindful of solvents that can act as reducing agents (e.g., some alcohols) as they can influence the catalyst's oxidation state and reactivity.[17]Unintended reduction or side reactions with the solvent can lead to off-cycle palladium species that may promote homocoupling.

Mechanistic Insights into Homocoupling

Understanding the underlying mechanisms is key to rationally designing experiments to minimize homocoupling.

The Catalytic Cycle and Points of Diversion

The general catalytic cycle for a Suzuki-Miyaura cross-coupling involves oxidative addition, transmetalation, and reductive elimination.[1] Homocoupling can arise from deviations from this main pathway.

Catalytic Cycle and Homocoupling Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd O2 O₂ (Oxidant) Pd0->O2 ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Trans Transmetalation (R-B(OR)₂) ArPdX->Trans ArPdR Ar-Pd(II)-R(L_n) Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product PdII Pd(II) HomoB Homocoupling (R-B(OR)₂) PdII->HomoB O2->PdII HomoProductB R-R (Homocoupled Boron) HomoB->HomoProductB

Caption: The Suzuki-Miyaura catalytic cycle with a divergent pathway for boronic acid homocoupling initiated by oxidation of Pd(0) to Pd(II).

Experimental Protocols

Protocol 1: Rigorous Deoxygenation of the Reaction Mixture
  • Assemble the reaction flask containing a stir bar, this compound, the organoboron reagent, and the base.

  • Seal the flask with a septum.

  • Insert a needle connected to a vacuum/inert gas manifold.

  • Evacuate the flask under vacuum for 5-10 minutes while stirring.

  • Backfill the flask with a high-purity inert gas (Argon or Nitrogen).

  • Repeat the vacuum/backfill cycle at least three times.

  • Add the degassed solvent via syringe.

  • Bubble the inert gas through the stirred reaction mixture for 15-20 minutes.

  • Finally, add the palladium catalyst and ligand (if separate) as a solution in degassed solvent or as a solid under a positive flow of inert gas.

Protocol 2: Screening of Ligands to Suppress Homocoupling
  • Set up parallel reactions in small vials, each containing this compound, the coupling partner, base, and solvent under an inert atmosphere.

  • To each vial, add a different bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) at a specific Pd:Ligand ratio (e.g., 1:1.2).

  • Add the palladium source (e.g., Pd₂(dba)₃).

  • Run the reactions at the desired temperature for a set period.

  • Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the ratio of the desired product to the homocoupled byproduct.

Troubleshooting Workflow

Troubleshooting Workflow Start Homocoupling Observed Degas Is the reaction rigorously degassed? Start->Degas ImproveDegas Improve deoxygenation protocol. Degas->ImproveDegas No Catalyst What is the palladium source? Degas->Catalyst Yes ImproveDegas->Catalyst SwitchToPd0 Switch to a Pd(0) source or a well-defined precatalyst. Catalyst->SwitchToPd0 Pd(II) Ligand Is the ligand optimal? Catalyst->Ligand Pd(0) SwitchToPd0->Ligand ScreenLigands Screen bulky, electron-rich ligands. Ligand->ScreenLigands No Conditions Have other conditions been optimized? Ligand->Conditions Yes ScreenLigands->Conditions OptimizeConditions Systematically vary base, solvent, and temperature. Conditions->OptimizeConditions No Success Homocoupling Minimized Conditions->Success Yes OptimizeConditions->Success

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

Technical Support Center: Scaling Up 5-Bromo-7-methoxyquinoline Synthesis from Lab to Pilot Plant

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the Technical Support Center for the synthesis and scale-up of 5-Bromo-7-methoxyquinoline. This quinoline derivative is a valuable building block in medicinal chemistry and drug development.[1] The synthesis, most commonly approached via variations of the Skraup reaction, is notoriously challenging, characterized by highly exothermic conditions and the formation of significant impurities.[2][3][4]

This guide is designed for researchers, chemists, and process engineers transitioning the synthesis of this compound from the laboratory bench to a pilot plant. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying chemical and engineering principles to empower you to anticipate challenges, troubleshoot effectively, and ensure a safe, scalable, and reproducible process. We will delve into the causality behind experimental choices, offering field-proven insights to bridge the gap between grams and kilograms.

Section 1: Synthesis Overview & Core Challenges

The most established route to the quinoline core is the Skraup synthesis, which involves reacting an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[3] In the context of this compound, this typically involves starting with an appropriately substituted aniline, such as 3-bromo-5-methoxyaniline. However, this can lead to isomeric mixtures.[1] An alternative, patented approach involves the Skraup reaction of 3,5-dibromoaniline to form 5,7-dibromoquinoline, followed by a nucleophilic aromatic substitution (SNAr) with sodium methoxide to yield a separable mixture of this compound and 7-bromo-5-methoxyquinoline.[1]

Regardless of the specific starting material, the Skraup cyclization itself presents the primary scale-up hurdles.

Reaction Mechanism: The Skraup Synthesis

The reaction proceeds in several key stages:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aniline derivative performs a conjugate (Michael) addition to acrolein.

  • Cyclization: The resulting aldehyde undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

  • Dehydration & Oxidation: The dihydroquinoline intermediate is dehydrated and then oxidized to the final quinoline product.

Skraup_Mechanism cluster_addition Addition & Cyclization cluster_oxidation Oxidation Aniline Substituted Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Glycerol Glycerol H2SO4 H₂SO₄ (conc.) Acrolein Acrolein Intermediate H2SO4->Acrolein Dehydration (Exothermic) Oxidant Oxidizing Agent (e.g., Nitrobenzene) Product This compound Oxidant->Product Acrolein->Michael_Adduct Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Acid-Catalyzed Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Int->Dihydroquinoline Dehydration Dihydroquinoline->Product Oxidation

Caption: The Skraup synthesis mechanism for quinolines.

Primary Synthesis Challenges
ChallengeRoot CauseCommon Manifestation
Extreme Exotherm Dehydration of glycerol and subsequent cyclization steps are highly exothermic.[5][6]Uncontrolled temperature increase, potential for violent, runaway reaction.[4]
Tar Formation Harsh acidic and high-temperature conditions cause polymerization of acrolein and other intermediates.[2][4]Formation of a thick, black, polymeric goo that complicates work-up and reduces yield.[5]
Difficult Purification The crude product is a complex mixture of the desired quinoline, tar, unreacted starting materials, and byproducts.Low isolated yields; need for specialized purification techniques like steam distillation.[4][7]
Hazardous Reagents Use of corrosive concentrated sulfuric acid and traditionally toxic oxidizing agents like nitrobenzene or arsenic acid.[1][3]Significant safety risks and environmental concerns regarding waste disposal.
Isomer Separation Depending on the starting aniline, formation of regioisomers (e.g., 5-bromo-7-methoxy vs. 7-bromo-5-methoxy) is common.[1]Requires careful chromatographic separation, which can be challenging and costly at scale.[1]
Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound? The Skraup synthesis is the classical and most industrially utilized method for producing the quinoline core structure due to its use of inexpensive starting materials.[3][8] For this compound specifically, a viable route involves the Skraup reaction on 3,5-dibromoaniline, followed by a selective methoxylation.[1] This approach can be advantageous at scale as it avoids handling potentially unstable or expensive substituted anilines and allows for purification of the dibromo-intermediate before the final methoxy installation.

Q2: Why is the Skraup synthesis so exothermic and how can I control it at the lab scale? The reaction is notoriously exothermic primarily because the dehydration of glycerol to acrolein by concentrated sulfuric acid releases a significant amount of heat.[9][10] The subsequent reaction steps are also energetic. To control it at the lab scale:

  • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture before the acid.[5][11] It is believed to act as an oxygen carrier, smoothing the oxidation step and making the overall reaction less violent.[4][11]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly in portions or via a dropping funnel, while cooling the reaction flask in an ice bath.[5] This allows for the dissipation of heat as it is generated.

  • Ensure Efficient Stirring: Good agitation is critical to prevent the formation of localized hotspots.[5]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, the reaction is often self-sustaining. Remove the external heat source and reapply it only after the initial vigorous phase has subsided.[4][9]

Q3: What are the primary causes of low yield and tar formation? Tar formation is a primary contributor to low yields. It arises from the polymerization of the highly reactive acrolein intermediate under the harsh, high-temperature acidic conditions.[4][5] Other causes of low yield include:

  • Incomplete Reaction: Insufficient heating time or temperature after the initial exotherm can lead to an incomplete reaction.[4]

  • Substituent Effects: The electronic nature of the substituents on the aniline can affect reactivity. Strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and leading to more side products.[12]

  • Purification Losses: Significant product loss can occur during the challenging work-up, especially when trying to separate the product from the tarry residue.[4][10]

Q4: What are the best practices for purifying the crude product at the lab scale? Purification is often a multi-step process:

  • Neutralization and Tar Removal: After cooling, the reaction mixture is carefully diluted with water and neutralized with a strong base like sodium hydroxide. This is highly exothermic and must be done with external cooling.[9][13]

  • Steam Distillation: This is the most effective method for separating the volatile quinoline product from the non-volatile tar and inorganic salts.[4][5][9] The crude, basified mixture is heated while steam is passed through it, and the quinoline co-distills with the water.

  • Extraction: The quinoline is recovered from the aqueous distillate by extraction with an organic solvent such as dichloromethane or ethyl acetate.[4]

  • Final Purification: The extracted product can be further purified by vacuum distillation, recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes), or column chromatography on silica gel or alumina.[14][15]

Q5: What are the key safety precautions I must take when running this reaction? This reaction must be treated with extreme caution.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[9][13]

  • Fume Hood: The entire procedure must be conducted in a well-ventilated fume hood.[9][13]

  • Exotherm Control: Be prepared for a vigorous reaction. Use a heating mantle with a temperature controller and have a large ice bath ready for emergency cooling.[4][13]

  • Pressure: The reaction can generate pressure. Ensure the apparatus is not a closed system and is properly vented. Using a blast shield is highly recommended.[4]

  • Reagent Handling: Concentrated sulfuric acid is highly corrosive.[9] Aniline derivatives and nitrobenzene are toxic.[9] Handle all chemicals with appropriate care according to their Safety Data Sheets (SDS).

Section 3: Troubleshooting Guide for Scale-Up

Transitioning from a 1L flask to a 100L reactor introduces new challenges related to heat transfer, mass transfer, and materials handling.

Problem 1: Runaway Exotherm During Acid Addition in Pilot Reactor

  • Symptom: The reactor temperature spikes rapidly, exceeding the setpoint, even with the cooling jacket at maximum capacity. Pressure begins to rise.

  • Root Cause: The surface-area-to-volume ratio decreases significantly upon scale-up. A pilot reactor cannot dissipate heat as efficiently as a laboratory flask. The rate of heat generation from the reaction has surpassed the rate of heat removal by the cooling system.

  • Solution:

    • Immediate Action: Stop the sulfuric acid addition immediately. If the temperature continues to rise uncontrollably, be prepared to execute a pre-planned emergency quench by adding a cold, inert solvent.

    • Preventative Measures:

      • Re-evaluate Addition Rate: The addition rate does not scale linearly with volume. It must be determined by the heat removal capacity of the reactor. Perform calorimetric studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat flow.

      • Lower Initial Temperature: Start the addition at a lower batch temperature to provide a larger buffer before reaching a critical temperature.

      • Use a Dosing Pump: Employ a calibrated dosing pump for precise, slow, and consistent addition of sulfuric acid. This provides much better control than a gravity-fed addition.

      • Improve Agitation: Ensure the reactor's agitator speed and design are sufficient to maintain a homogenous mixture and facilitate heat transfer to the reactor walls.

Problem 2: Poor Yield and Excessive Tarring at Pilot Scale

  • Symptom: Isolated yield is significantly lower than in the lab (e.g., 25% vs. 50%). The amount of tarry residue is substantially greater, making the work-up difficult.

  • Root Cause: Inefficient mixing in the large reactor has created localized "hot spots" where the temperature is much higher than the probe reading, accelerating polymerization side reactions. Alternatively, the extended heating time required for the larger volume may be degrading the product.

  • Solution:

    • Optimize Agitation: Model the mixing in the reactor to ensure there are no dead zones. Baffles are essential in large reactors to improve turbulence. Consider a different impeller design if necessary.

    • Review Temperature Profile: Avoid excessively high temperatures. The goal is to initiate the reaction and then maintain a gentle reflux. Log the temperature data throughout the batch to identify any prolonged periods at elevated temperatures.[5]

    • Minimize Reaction Time: Once the reaction is determined to be complete by in-process controls (e.g., HPLC), proceed to the work-up without unnecessary delay.

Problem 3: Inefficient Phase Separation and Emulsion Formation During Work-up

  • Symptom: During the quench and neutralization steps, or the subsequent solvent extraction, a stable emulsion forms, making it difficult to separate the aqueous and organic layers.

  • Root Cause: The vigorous agitation required for the reaction, combined with the presence of tarry byproducts acting as surfactants, can lead to emulsion formation in the large-scale work-up.

  • Solution:

    • Controlled Neutralization: Add the caustic solution for neutralization slowly and subsurface, with moderate agitation to control the exotherm and minimize violent mixing.

    • Allow Settling Time: After neutralization and extraction, turn off the agitator and allow sufficient time for the layers to separate. Sometimes warming the reactor slightly can help break an emulsion.

    • Add Brine: Adding a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous phase, which often helps to break emulsions.

    • Filtration: Consider filtering the entire neutralized batch through a filter aid like Celite to remove solid and semi-solid tar particles before extraction.

Problem 4: Inconsistent Product Purity and Isomer Ratio

  • Symptom: Batch-to-batch analysis shows significant variation in the purity of the final product and/or the ratio of this compound to the 7-bromo-5-methoxy isomer.

  • Root Cause: This issue likely stems from the SNAr methoxylation step rather than the Skraup reaction itself. The regioselectivity of the methoxide attack on 5,7-dibromoquinoline can be sensitive to reaction temperature and time.

  • Solution:

    • Strict Temperature Control: The methoxylation step must be run under strict temperature control. Even small deviations can alter the kinetic vs. thermodynamic product ratio.[1]

    • Consistent Reagent Quality: Ensure the sodium methoxide used is of consistent quality and activity. It is hygroscopic and can degrade.

    • In-Process Controls (IPCs): Implement strict IPCs (e.g., HPLC) to monitor the progress of the reaction. The reaction should be quenched consistently at the same endpoint for each batch.

    • Standardized Purification: The column chromatography procedure for separating the isomers must be rigorously standardized, including silica gel specifications, eluent composition, and loading ratio.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield / Purity Issue CheckExotherm Was the exotherm well-controlled? Start->CheckExotherm CheckTar Excessive Tar Formation? CheckExotherm->CheckTar Yes Sol_Exotherm Solution: - Reduce addition rate - Improve cooling - Check agitation CheckExotherm->Sol_Exotherm No CheckWorkup Issues During Work-up? CheckTar->CheckWorkup No Sol_Tar Solution: - Optimize temperature profile - Improve agitation to avoid hotspots - Ensure FeSO₄ moderator is used CheckTar->Sol_Tar Yes CheckPurity Final Product Impure? CheckWorkup->CheckPurity No Sol_Workup Solution: - Optimize steam distillation - Use brine to break emulsions - Filter before extraction CheckWorkup->Sol_Workup Yes Sol_Purity Solution: - Standardize chromatography - Re-evaluate crystallization solvent - Check for isomeric impurities CheckPurity->Sol_Purity Yes

Caption: A decision tree for troubleshooting common scale-up issues.

Section 4: Lab-to-Pilot Scale-Up Protocol & Parameter Comparison

This section provides a representative laboratory protocol and a table outlining key considerations when scaling to a pilot plant.

Detailed Laboratory Protocol (Illustrative Example)

This protocol is illustrative. All procedures should be risk-assessed and optimized before execution.

  • Reaction Setup: In a well-ventilated fume hood, equip a 1-L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle with a temperature probe and an external ice-water bath for cooling.

  • Charging Reactants: Charge the flask with 3,5-dibromoaniline (0.25 mol), followed by ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.1 mol).

  • Glycerol Addition: Add glycerol (0.8 mol) to the flask and begin stirring to create a slurry.

  • Acid Addition: Cool the flask in the ice bath. Slowly add concentrated sulfuric acid (1.5 mol) via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 70°C.[9]

  • Reaction: After the addition is complete, remove the ice bath. Gently heat the mixture to ~130-140°C. An exothermic reaction should initiate, causing the mixture to reflux.[13] Remove the heating mantle.

  • Reflux: Once the initial exotherm subsides, reapply heat and maintain a gentle reflux for 3-4 hours.[9] Monitor the reaction completion by TLC or HPLC.

  • Work-up: Allow the reaction to cool below 100°C. Carefully and slowly pour the thick mixture onto 1 kg of crushed ice in a large beaker with stirring.

  • Neutralization: Cool the diluted mixture in an ice bath and slowly neutralize to pH > 10 by adding a 50% (w/w) sodium hydroxide solution. This is highly exothermic.

  • Steam Distillation: Transfer the neutralized, tarry mixture to a steam distillation apparatus and distill until the distillate is no longer cloudy. This will yield the 5,7-dibromoquinoline.

  • Purification: The 5,7-dibromoquinoline can be isolated from the distillate by extraction and purified. The subsequent methoxylation and isomer separation steps would follow a separate, specialized procedure.[1]

Scale-Up Parameter Comparison: Lab vs. Pilot Plant
ParameterLaboratory Scale (1L Flask)Pilot Plant Scale (100L Reactor)Causality & Key Considerations
Heat Transfer High surface-area-to-volume ratio; efficient heating/cooling with mantle/ice bath.Low surface-area-to-volume ratio; relies on jacketed heating/cooling with thermal fluid.Heat removal is the rate-limiting step for productivity and safety. Calorimetry data is essential for safe scaling.
Agitation Magnetic stir bar or overhead mechanical stirrer. Good mixing is easily achieved.Large impeller (e.g., pitched-blade turbine, anchor) with baffles.Inefficient mixing leads to hotspots, tar formation, and poor yields. Agitator power and design are critical.
Reagent Addition Manual addition via dropping funnel.Automated, calibrated dosing pumps.Precise control of addition rate is paramount for managing the exotherm. Manual addition is not feasible or safe.
Temperature Control Manual control of heating mantle; ice bath for rapid cooling.Automated PLC control of thermal fluid in the reactor jacket.Requires a robust and responsive system to manage the exotherm. Emergency cooling/quench systems must be in place.
Work-up Manual pouring, separation in funnels, lab-scale steam distillation.Pumping of liquids, phase separation in the reactor vessel, large-scale distillation unit.Handling large volumes of corrosive and tarry materials requires engineered solutions (e.g., specialized pumps, large manways for cleaning).
Safety Fume hood, blast shield.Contained system, pressure relief valves, rupture discs, emergency vent systems.The potential energy of a runaway reaction is orders of magnitude greater. Engineering controls are the primary safety barrier.

General Scale-Up Workflow

Scaleup_Workflow Lab 1. Lab Scale Development (0.5-1L) Kilo 2. Kilo-Lab Scale (10-20L) Lab->Kilo Initial Scale-up Identify major issues Calorimetry 3. Process Safety Testing (Reaction Calorimetry, DSC) Kilo->Calorimetry Generate Safety Data Pilot 4. Pilot Plant Batch (100-500L) Calorimetry->Pilot Define Safe Operating Limits TechTransfer 5. Technology Transfer Package to Manufacturing Pilot->TechTransfer Validate Process at Scale

Caption: A typical workflow for scaling a chemical process.

References

dealing with poor solubility of 5-Bromo-7-methoxyquinoline in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Bromo-7-methoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their synthetic workflows. We understand that managing the solubility of advanced heterocyclic intermediates can be a significant challenge. This center provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound and why is it poorly soluble?

This compound has the chemical formula C₁₀H₈BrNO and a molecular weight of approximately 238.08 g/mol .[1] Its structure consists of a quinoline core, which is a fused benzene and pyridine ring system.[2] This core is largely aromatic and planar, contributing to strong intermolecular π-π stacking interactions in the solid state. These strong crystal lattice forces require significant energy to overcome, leading to low solubility in many common solvents. While the methoxy group and the nitrogen atom in the quinoline ring introduce some polarity, the molecule remains predominantly hydrophobic, further limiting its affinity for polar solvents.

Q2: In what types of solvents should I expect this compound to have the best solubility?

Generally, quinoline and its derivatives are more soluble in organic solvents than in water.[2][3] You should expect the best solubility in polar aprotic solvents that can disrupt the crystal lattice forces without requiring strong hydrogen bonding. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent starting points for creating concentrated stock solutions. Chlorinated solvents and some ethers may also be effective, while solubility in non-polar aliphatic hydrocarbons and water is expected to be very low.

Solubility Troubleshooting Guide

This guide provides structured solutions to common solubility problems encountered during reactions involving this compound.

Q3: My this compound is not dissolving in my primary reaction solvent. What are my initial steps?

This is the most frequent challenge. A systematic approach is crucial to find a suitable solvent system without compromising your reaction's integrity.

Causality: The insolubility arises because the energy gained from solvent-solute interactions is insufficient to overcome the compound's crystal lattice energy. The goal is to shift this thermodynamic balance favorably.

Solution Workflow:

  • Consult a Solubility Chart: Begin by referencing a general solubility table for the compound. While experimental data for every solvent may not be available, a qualitative guide can save significant time.

    SolventSolvent TypeExpected SolubilityRationale
    DMSO (Dimethyl Sulfoxide)Polar AproticHigh Excellent at solvating flat, aromatic systems. Often the best choice for stock solutions.
    DMF (Dimethylformamide)Polar AproticHigh Similar to DMSO, effective at dissolving many organic compounds.
    NMP (N-Methyl-2-pyrrolidone)Polar AproticHighA powerful solvent, but check for reactivity with your reagents.[4]
    DCM (Dichloromethane)ChlorinatedModerateCan be effective, especially if the reaction requires a less polar environment.
    THF (Tetrahydrofuran)EtherModerate to LowMay work, but often less effective than polar aprotic solvents for this class of compound.
    Toluene AromaticLowUnlikely to be a good solvent on its own due to its non-polar nature.
    Methanol / Ethanol Polar ProticLowThe hydrogen-bonding network of alcohols is not always effective at solvating this type of molecule.[5]
    Water AqueousVery Low The compound is highly hydrophobic.[3]
  • Apply Thermal Energy: Increasing the temperature provides the energy needed to break the intermolecular bonds in the solid.[6] Gently warm the mixture while stirring. Many dissolution processes are endothermic, meaning that heating will favor the dissolved state.[6]

    • Caution: Do not exceed the boiling point of your solvent or the decomposition temperature of your reactants. Check for potential side reactions that may be triggered by heat.

  • Utilize Sonication: If gentle heating is insufficient or undesirable, an ultrasonic bath can aid dissolution.[4] Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which can help break apart solid aggregates and increase the interaction between the solvent and the compound.[4]

Q4: I tried heating, but my compound precipitates out of solution as it cools to room temperature. How can I maintain solubility?

This indicates you have achieved a supersaturated solution at a higher temperature, which is not stable at ambient conditions. To maintain solubility for the duration of your reaction, you need to modify the solvent system itself.

Causality: The solvent's capacity to solvate the compound is highly temperature-dependent. Once the thermal energy is removed, the solvent can no longer support the high concentration of the solute, leading to precipitation.

Solution: Co-Solvent Systems

A co-solvent system involves using a mixture of two or more miscible solvents to achieve a desired polarity and solvating power that a single solvent cannot provide.[7] This is one of the most effective strategies for poorly soluble compounds.

Experimental Protocol: Developing a Co-Solvent System

Objective: To identify a solvent mixture that dissolves this compound at the desired reaction concentration and temperature.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene, THF)

  • A strong, miscible co-solvent (e.g., DMSO, DMF, NMP)

  • Small vials or test tubes

  • Magnetic stirrer and stir bars

  • Heat source (if required)

Methodology:

  • Initial Test: In a vial, add the required amount of this compound for your target reaction concentration in the primary solvent. Confirm that it does not dissolve at room temperature.

  • Titration: While stirring, add the co-solvent (e.g., NMP) dropwise or in small volumetric increments (e.g., 1-5% of the total volume at a time).

  • Observation: Observe for dissolution after each addition. Note the approximate volume percentage of the co-solvent required to achieve a clear solution. The goal is to use the minimum amount of co-solvent necessary.[7]

  • Stability Check: Once dissolved, allow the solution to stand at the intended reaction temperature (e.g., room temperature) for an extended period (1-2 hours) to ensure it remains stable and does not precipitate.

  • Reaction Compatibility: Before scaling up, ensure the chosen co-solvent does not interfere with your reaction chemistry (e.g., by reacting with strong bases, electrophiles, or catalysts). Run a small-scale test reaction to confirm.

Q5: My reaction is sensitive to common polar aprotic solvents like DMSO or DMF. What are some alternative strategies?

If strong, coordinating solvents are incompatible with your reagents (e.g., in certain organometallic couplings or with highly reactive electrophiles), you must consider other methods.

1. pH Modification (Aqueous or Protic Media): The quinoline ring contains a basic nitrogen atom.[8] In the presence of an acid, this nitrogen can be protonated to form a quinolinium salt. This salt will have significantly higher polarity and, consequently, much greater solubility in polar protic or aqueous media.

  • Applicability: This is most relevant for workup procedures or for reactions run in protic solvents where the addition of an acid is tolerated.

  • Procedure: If your reaction conditions permit, the addition of a small amount of a non-interfering acid (e.g., acetic acid, or a dilute solution of HCl) can dramatically improve solubility. Always test the stability of your compound and other reagents at the adjusted pH.[8]

2. Use of Surfactants or Additives (Aqueous Media): For dilutions into aqueous buffers, particularly in biological assays, precipitation is a common problem.[9] Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[10][9]

  • Common Examples: Tween® 80, Pluronic® F-68.[9]

  • Consideration: This is primarily a strategy for analytical or biological testing rather than large-scale synthesis. Always run a vehicle control to ensure the surfactant itself does not affect the assay outcome.[9]

3. Structural Modification (Drug Discovery Context): In a medicinal chemistry or drug discovery program, persistent poor solubility can be a fundamental flaw. Modifying the molecule's structure to improve its physicochemical properties is a key strategy.[11][12] This can involve:

  • Replacing Aromatic Rings: Swapping parts of the aromatic system for nitrogen-containing heterocycles can reduce lipophilicity and improve solubility.[13]

  • Adding Polar Groups: Introducing polar functional groups (e.g., amino or hydroxy groups) that can participate in hydrogen bonding can significantly enhance aqueous solubility.[14]

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for addressing solubility issues with this compound.

G cluster_0 start Start: Compound is Insoluble in Primary Solvent solvent_screen 1. Solvent Screening (Consult Table) start->solvent_screen heat_sonicate 2. Apply Energy (Heat / Sonication) solvent_screen->heat_sonicate dissolved1 Dissolved? heat_sonicate->dissolved1 precip Precipitates on Cooling? dissolved1->precip Yes fail Re-evaluate Primary Solvent Choice dissolved1->fail No cosolvent 3. Develop Co-Solvent System (e.g., + NMP, DMF) precip->cosolvent Yes success Success: Proceed with Reaction precip->success No dissolved2 Dissolved? cosolvent->dissolved2 alt_methods 4. Consider Alternative Methods (pH, Additives, etc.) dissolved2->alt_methods No dissolved2->success Yes alt_methods->success

Caption: Logical workflow for troubleshooting solubility.

References

Validation & Comparative

Unraveling the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectrometry of 5-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation pattern, a veritable molecular fingerprint, offers profound insights into the structure of a compound. This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-7-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established fragmentation principles and comparative data from structurally related compounds to construct a robust, scientifically-grounded predictive model.

The quinoline scaffold is a privileged structure in drug discovery, and understanding the mass spectral behavior of its substituted analogues is paramount for their unambiguous identification in complex matrices. This guide will dissect the probable fragmentation pathways of this compound, drawing direct comparisons with the fragmentation of 7-methoxyquinoline and bromoquinolines to provide a comprehensive and instructive overview.

The Molecular Ion: A Tale of Two Isotopes

Upon electron ionization, this compound (C₁₀H₈BrNO, molecular weight: ~238.08 g/mol ) will generate a molecular ion (M⁺˙). A key characteristic of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This will result in a distinctive molecular ion cluster with two peaks of almost equal intensity at m/z values corresponding to [C₁₀H₈⁷⁹BrNO]⁺˙ and [C₁₀H₈⁸¹BrNO]⁺˙. This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[1]

Predicted Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion is anticipated to be driven by the functionalities present: the quinoline core, the methoxy group, and the bromine atom. Based on extensive studies of related compounds, two primary fragmentation schemes are proposed to dominate.[2]

Scheme 1: Fragmentation Initiated by the Methoxy Group (Loss of CH₃ and CO)

This pathway is characteristic of methoxy-substituted aromatic compounds and has been well-documented for monomethoxyquinolines.[2]

  • Loss of a Methyl Radical (M - 15): The initial fragmentation is predicted to be the loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion. This will result in fragment ions at m/z [M-15]⁺.

  • Subsequent Loss of Carbon Monoxide (M - 15 - 28): The resulting ion can then undergo a facile loss of a neutral carbon monoxide (CO) molecule. This leads to a prominent fragment ion at m/z [M-43]⁺. For 7-methoxyquinoline, the fragment at m/z 116 (159 - 43) is the most intense peak in the spectrum, highlighting the favorability of this pathway.[2]

Scheme_1 M [M]⁺˙ This compound M_minus_15 [M-15]⁺ Loss of •CH₃ M->M_minus_15 - •CH₃ M_minus_43 [M-43]⁺ Loss of CO M_minus_15->M_minus_43 - CO

Caption: Predicted fragmentation of this compound via loss of a methyl radical and carbon monoxide.

Scheme 2: Fragmentation Involving the Quinoline Ring and Bromine

This pathway involves the characteristic fragmentation of the quinoline ring system and the loss of the bromine atom.

  • Loss of the Bromine Atom (M - 79/81): A primary fragmentation pathway for bromoaromatic compounds is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br).[1] This will produce a fragment ion corresponding to the 7-methoxyquinoline cation at m/z [M-Br]⁺.

  • Loss of HCN (M - Br - 27): The quinoline ring itself is known to undergo a characteristic loss of hydrogen cyanide (HCN).[1] Following the loss of bromine, the resulting fragment can expel HCN to yield a fragment at m/z [M-Br-27]⁺.

Scheme_2 M [M]⁺˙ This compound M_minus_Br [M-Br]⁺ Loss of •Br M->M_minus_Br - •Br M_minus_Br_minus_HCN [M-Br-27]⁺ Loss of HCN M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Predicted fragmentation of this compound involving loss of the bromine atom and subsequent ring fragmentation.

A Comparative Analysis: Building Confidence in Prediction

To substantiate these predictions, it is instructive to compare the expected fragmentation of this compound with the known fragmentation patterns of its constituent substructures: 7-methoxyquinoline and bromoquinoline.

CompoundKey Fragmentation PathwaysMajor Fragment Ions (m/z)Reference
7-Methoxyquinoline Loss of •CH₃ followed by loss of CO159 (M⁺˙), 144 ([M-15]⁺), 116 ([M-43]⁺)[2]
3-Bromoquinoline Loss of •Br, Loss of HCN from [M-Br]⁺207/209 (M⁺˙), 128 ([M-Br]⁺), 101 ([M-Br-HCN]⁺)[1]
This compound (Predicted) Loss of •CH₃ and CO; Loss of •Br and HCN237/239 (M⁺˙), 222/224 ([M-15]⁺), 194/196 ([M-43]⁺), 158 ([M-Br]⁺), 131 ([M-Br-HCN]⁺)-

This comparative table illustrates how the predicted fragmentation of this compound is a composite of the characteristic fragmentation behaviors of its bromo and methoxy substituents on the quinoline core. The presence of both sets of fragment ions would provide strong evidence for the proposed structure.

Experimental Protocol: A Guide to Confirmation

For researchers seeking to experimentally verify the fragmentation pattern of synthesized this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 50 to 350.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve in Solvent Dilute Serial Dilution Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 50-350) Ionize->Analyze Identify_M Identify M/M+2 Peak Analyze->Identify_M Analyze_Frags Analyze Fragmentation Pattern Identify_M->Analyze_Frags Compare Compare with Predictions Analyze_Frags->Compare

Caption: A streamlined workflow for the experimental validation of the mass spectrum of this compound.

Conclusion: A Predictive Framework for Structural Elucidation

While an experimental mass spectrum for this compound remains to be published, a detailed and reliable prediction of its fragmentation pattern can be constructed through the careful analysis of related compounds and fundamental principles of mass spectrometry. The characteristic isotopic signature of bromine in the molecular ion, coupled with fragmentation pathways dominated by the loss of the methoxy group constituents (•CH₃ and CO) and the bromine atom, provides a robust framework for its identification. This guide serves as a valuable resource for researchers, offering a scientifically-grounded prediction and a clear experimental path to its confirmation, thereby aiding in the confident structural elucidation of this and similar substituted quinoline molecules.

References

A Comparative Guide to the Reactivity of 5-Bromo-7-methoxyquinoline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bromoquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory activities.[1] Within this class, bromoquinolines serve as exceptionally versatile synthetic intermediates. The position of the bromine atom and the nature of other substituents on the quinoline ring dramatically influence the molecule's electronic properties and, consequently, its reactivity. This guide provides an in-depth comparison of 5-Bromo-7-methoxyquinoline with other bromoquinoline isomers, offering researchers and drug development professionals a framework for strategic substrate selection in key synthetic transformations. We will delve into the electronic and steric factors governing reactivity, supported by comparative data and detailed experimental protocols for palladium-catalyzed cross-coupling reactions.

Pillar 1: Understanding the Fundamentals of Bromoquinoline Reactivity

The reactivity of a bromoquinoline is not absolute; it is a nuanced interplay of electronic and steric effects dictated by the bromine's position and the influence of other functional groups.

Electronic Effects: A Tale of Two Rings

The quinoline core is a fused heterocyclic system comprising an electron-rich benzene ring and an electron-deficient pyridine ring. This electronic dichotomy is the primary driver of regiochemical reactivity.

  • Pyridine Ring (Electron-Deficient): The electronegative nitrogen atom withdraws electron density, particularly from the C2 and C4 positions.[2] Consequently, bromine atoms at these positions are highly activated towards oxidative addition in palladium-catalyzed cycles and, in some cases, direct nucleophilic aromatic substitution (SNAr).[3][4]

  • Benzene Ring (Electron-Rich): This ring behaves more like a standard substituted benzene. It is the preferred site for electrophilic substitution (typically at C5 and C8).[5] Bromine atoms on this ring are generally less reactive in nucleophilic substitutions than those on the pyridine ring unless activated by potent electron-withdrawing groups (EWGs).

The Role of Substituents: Functional groups further modulate this intrinsic reactivity.

  • Electron-Donating Groups (EDGs): A group like the methoxy (-OCH₃) in this compound increases the electron density on the benzene ring. This effect can slightly decrease the rate of the initial oxidative addition step in cross-coupling reactions, which is favored by a more electrophilic carbon center.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) drastically lower the electron density of the ring, making the attached carbon significantly more electrophilic. This strongly activates the substrate towards SNAr and can also facilitate palladium-catalyzed couplings.[6]

Steric Hindrance

The spatial arrangement of atoms can physically block or hinder the approach of a catalyst or reagent.[7][8][9] In the quinoline system, a substituent at C8 can experience steric hindrance from the C1 (or peri) hydrogen, while a group at C5 can be influenced by adjacent positions. This is a critical consideration when designing synthetic routes, as severe hindrance can necessitate harsher reaction conditions or prevent a reaction entirely.[6]

G cluster_0 Factors Governing Bromoquinoline Reactivity cluster_1 Electronic Factors cluster_2 Steric Factors Reactivity Overall Reactivity Electronic Electronic Effects (C-Br Bond Polarity) Reactivity->Electronic Steric Steric Effects (Accessibility of C-Br) Reactivity->Steric RingPosition Position on Ring (Pyridine vs. Benzene) Electronic->RingPosition Substituents Substituent Effects (EDG vs. EWG) Electronic->Substituents Peri Peri Interactions (e.g., C8) Steric->Peri Ortho Ortho Substitution (e.g., C4, C6) Steric->Ortho

Caption: Key factors influencing the reactivity of bromoquinolines.

Pillar 2: Performance in Key Synthetic Transformations

The true measure of a building block's utility is its performance in robust, widely used chemical reactions. We will focus on the two most prevalent applications for bromoquinolines: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a cornerstone for C-C bond formation, enabling the synthesis of biaryl structures common in pharmaceuticals.[10][11][12] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13] The initial oxidative addition of the bromoquinoline to the Pd(0) catalyst is often the rate-limiting step and is highly sensitive to the electronic environment of the C-Br bond.[13]

Buchwald-Hartwig Amination

A powerful method for C-N bond formation, this reaction couples bromoquinolines with a vast range of primary and secondary amines.[1][14] The catalytic cycle shares fundamental steps with the Suzuki coupling, and its efficiency is similarly governed by the ease of oxidative addition.[15] Bulky, electron-rich phosphine ligands are critical for promoting the catalytic cycle.[1][16]

Comparative Reactivity Analysis

The table below summarizes the expected relative reactivity of this compound compared to other common isomers in palladium-catalyzed cross-coupling reactions. The reactivity is ranked based on the electronic nature of the bromine's position, with influences from steric and substituent effects noted.

Bromoquinoline IsomerPositionRing TypeSubstituent EffectExpected Relative ReactivityRationale & Commentary
2-BromoquinolineC2PyridineNoneVery HighC2 is highly electron-deficient, facilitating rapid oxidative addition.[2]
4-BromoquinolineC4PyridineNoneHighC4 is also very electron-deficient, though generally considered slightly less reactive than C2.[2]
6-BromoquinolineC6BenzeneNoneModerateA standard, widely used substrate with baseline reactivity for a carbocyclic bromoarene.[1][13]
This compound C5 Benzene EDG (-OCH₃) Moderate-Low The C-Br bond is on the electron-richer ring. The methoxy EDG further increases electron density, potentially slowing oxidative addition compared to unsubstituted 6-bromoquinoline.
3-BromoquinolineC3PyridineNoneModerate-LowWhile on the pyridine ring, the C3 position is less electronically activated than C2/C4, leading to moderate reactivity.[10][14]
8-BromoquinolineC8BenzeneNoneLowReactivity is often impeded by steric hindrance from the peri-position and potential for the quinoline nitrogen to act as a catalyst poison through chelation.

Note on Nucleophilic Aromatic Substitution (SNAr): Direct SNAr reactions require significant electronic activation, typically from a strong electron-withdrawing group (like -NO₂) positioned ortho or para to the bromine.[3][4] This compound, with its electron-donating methoxy group, is not a suitable substrate for SNAr reactions under standard conditions. In contrast, a substrate like 6-bromo-5-nitroquinoline is highly activated for SNAr.[6]

Pillar 3: Validated Experimental Protocols & Workflows

Theoretical understanding must be paired with robust, reproducible experimental methods. The following protocols are generalized procedures adapted from literature and should be optimized for specific substrates.[10][13]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling a bromoquinoline with an arylboronic acid.

Materials:

  • Bromoquinoline (e.g., this compound) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • 1,4-Dioxane or Toluene/Ethanol mixture (10 mL)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add the bromoquinoline, arylboronic acid, and palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent/Base Addition: Add the organic solvent, followed by the aqueous sodium carbonate solution, via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, typically for 12-18 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

G pd0 Pd(0)L₂ pdiibr Ar-Pd(II)L₂(Br) pd0->pdiibr Oxidative Addition arbr Ar-Br (Bromoquinoline) arbr->pdiibr pdiir Ar-Pd(II)L₂(R) pdiibr->pdiir Transmetalation boronic R-B(OH)₂ + Base boronic->pdiir pdiir->pd0 Reductive Elimination ar_r Ar-R (Product) pdiir->ar_r

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details a standard procedure for the C-N coupling of a bromoquinoline with an amine.

Materials:

  • Bromoquinoline (e.g., this compound) (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos or other suitable biarylphosphine ligand (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane (10 mL)

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of inert gas, add the bromoquinoline, NaOtBu, palladium precursor, and phosphine ligand to an oven-dried Schlenk tube.

  • Reagent Addition: Add the solvent, followed by the amine nucleophile (if liquid) or a solution of the amine (if solid).

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, typically for 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G pd0 Pd(0)L₂ pdiibr Ar-Pd(II)L₂(Br) pd0->pdiibr Oxidative Addition arbr Ar-Br (Bromoquinoline) arbr->pdiibr pdiinr2 Ar-Pd(II)L₂(NR₂) pdiibr->pdiinr2 Amine Coordination & Deprotonation amine R₂NH + Base amine->pdiinr2 pdiinr2->pd0 Reductive Elimination ar_nr2 Ar-NR₂ (Product) pdiinr2->ar_nr2

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion and Strategic Recommendations

This compound is a valuable, albeit moderately reactive, building block for the synthesis of functionalized quinolines. Its reactivity profile is dominated by the electronic character of its substituted benzene ring.

  • For Palladium-Catalyzed Couplings: Expect moderate reactivity, likely requiring slightly longer reaction times or higher catalyst loadings compared to bromoquinolines activated by electron-withdrawing groups or those with bromine on the pyridine ring (e.g., 2-bromo or 4-bromo isomers). The choice of a highly active catalyst system (e.g., using bulky, electron-rich phosphine ligands) is crucial for achieving high yields.[16]

  • For Nucleophilic Aromatic Substitution (SNAr): This substrate is generally unsuitable. Researchers seeking to perform SNAr should select bromoquinoline isomers that are electronically activated for this transformation, such as those bearing a nitro group ortho or para to the halogen.[6]

Ultimately, the optimal choice of bromoquinoline isomer is dictated by the specific bond disconnection and the desired synthetic transformation. By understanding the interplay of electronic and steric factors, chemists can make informed decisions, streamlining reaction discovery and accelerating the synthesis of novel chemical entities.

References

A Comparative Analysis of the Predicted Biological Activity of 5-Bromo-7-methoxyquinoline Against Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the predicted biological profile of 5-Bromo-7-methoxyquinoline against a backdrop of well-researched quinoline derivatives. While direct experimental data for this compound is sparse in publicly available literature, this document will leverage established structure-activity relationships (SAR) within the quinoline class to forecast its potential efficacy in key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory. This analysis aims to guide future research and highlight the potential of this specific derivative for further investigation.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridine ring.[3] This fundamental structure imparts favorable physicochemical properties, including the ability to intercalate into DNA and interact with various enzymatic targets.[4] The versatility of the quinoline ring allows for substitutions at multiple positions, leading to a vast chemical space of derivatives with diverse pharmacological profiles.[4] Marketed drugs and clinical candidates containing the quinoline core underscore its therapeutic significance in treating a range of diseases, from cancer to infectious diseases and inflammatory conditions.[2][5]

Decoding the Substituents: Predicting the Bioactivity of this compound

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[6] In this compound, the key functional groups are a bromine atom at position 5 and a methoxy group at position 7.

  • The Role of Halogens (Bromo Group): The presence of a halogen, such as bromine, at various positions on the quinoline ring has been shown to enhance biological activity. Halogenation can increase lipophilicity, facilitating membrane permeability, and can also be involved in halogen bonding, a specific type of non-covalent interaction with biological targets.[7] In many instances, bromo-substituted quinolines have demonstrated potent anticancer and antimicrobial effects.

  • The Influence of the Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the quinoline ring system. Its presence can modulate the binding affinity of the molecule to its target and affect its metabolic stability. Methoxy groups are common features in many biologically active natural products and synthetic compounds, including several quinoline derivatives with significant anticancer and anti-inflammatory properties.[8][9]

Based on these general principles, it is plausible to hypothesize that this compound could exhibit a combination of these effects, potentially leading to interesting biological activities.

Comparative Analysis of Biological Activities

This section will compare the predicted activities of this compound with established data for other quinoline derivatives.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[10][11]

Quinoline Derivative Substitution Pattern Mechanism of Action Reported Activity (IC50/GI50) Reference
This compound (Predicted) 5-Bromo, 7-MethoxyDNA intercalation, potential enzyme inhibitionHypotheticalN/A
Anlotinib Complex multi-substitutedMulti-kinase inhibitorApproved for human use[12]
Bosutinib Complex multi-substitutedSrc-Abl inhibitorApproved for human use[12]
Quinoline-chalcone derivative 5 Chalcone at position 2Tubulin inhibitorNanomolar IC50 values against various cancer cell lines[12]
4-alkoxy-2-aryl-6,7-dimethoxyquinolines 4-Alkoxy, 2-Aryl, 6,7-DimethoxyTopoisomerase I inhibitorsGI50 values in the sub-micromolar range[13]
5,6,7-trimethoxy quinolines 5,6,7-TrimethoxyTubulin polymerization inhibitorsIC50 values ranging from 5.02-35.75 μM[8]

The presence of the bromo group in this compound suggests potential for DNA interaction, a mechanism shared by some anticancer agents. The methoxy group, particularly at position 7, is a feature in some topoisomerase inhibitors and tubulin polymerization inhibitors.[8][13] Therefore, it is reasonable to hypothesize that this compound may exhibit cytotoxic activity against cancer cell lines, warranting experimental verification.

Antimicrobial Activity

The quinoline core is central to many antibacterial and antifungal agents. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, or disruption of the cell membrane.[3]

Quinoline Derivative Substitution Pattern Target Organisms Reported Activity (MIC) Reference
This compound (Predicted) 5-Bromo, 7-MethoxyGram-positive and Gram-negative bacteriaHypotheticalN/A
HT61 Not specifiedStaphylococcus aureus biofilmsEffective at reducing biofilm viability
7-Bromoquinoline-5,8-dione derivatives 7-Bromo with aryl sulfonamidesK. Pneumonia, S. typhiMIC ranges of 0.80-1.00 mg/ml[3]
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide 7-Methoxy, 4-amino sulfonamideE. coli, C. neoformansPotent activity, with compound 3l showing the highest effect
8-methoxyquinoline 8-MethoxyAspergillus Flavus, Aspergillus niger, Trichophyton, Bacillus subtilis, Salmonella spp, Salmonella typhiStrong antifungal and antibacterial activities[6]

The known antimicrobial activity of bromo- and methoxy-substituted quinolines provides a strong rationale for investigating this compound as a potential antimicrobial agent.[3] The strong activity of 8-methoxyquinoline, a close structural analog, is particularly encouraging.[6]

Anti-inflammatory Activity

Quinoline derivatives have been explored as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) and signaling pathways such as NF-κB.[6]

Quinoline Derivative Substitution Pattern Mechanism of Action Reported Activity Reference
This compound (Predicted) 5-Bromo, 7-MethoxyPotential inhibition of inflammatory mediatorsHypotheticalN/A
5,7-dimethoxyflavone (a related scaffold) 5,7-DimethoxyInhibition of prostaglandin biosynthesisComparable effect to aspirin in rat paw edema model[5]
4',6,7-trihydroxy-5-methoxyflavone (a related scaffold) 5-MethoxyReduction of pro-inflammatory cytokines (TNFα and IL-1β)Validated anti-inflammatory effects

While direct data on anti-inflammatory quinolines with the 5-bromo-7-methoxy substitution pattern is lacking, related methoxy-substituted flavonoids have shown significant anti-inflammatory effects.[5] This suggests that the methoxy group at position 7 could contribute to anti-inflammatory properties, making this an area worthy of investigation for this compound.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of well-established in vitro assays should be performed.

In Vitro Anticancer Activity Assessment

A standard approach to screen for anticancer activity involves evaluating the cytotoxicity of the compound against a panel of human cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

anticancer_workflow cluster_invitro In Vitro Screening Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549) MTT_Assay MTT Cell Viability Assay Cell_Lines->MTT_Assay Compound This compound (Serial Dilutions) Compound->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50

Caption: Workflow for in vitro anticancer activity screening.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter to determine the antimicrobial potency of a compound.

Protocol: Broth Microdilution Method

  • Compound Preparation: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

antimicrobial_workflow cluster_mic Antimicrobial Susceptibility Testing Compound_Prep Serial Dilutions of This compound Microdilution Broth Microdilution in 96-well Plate Compound_Prep->Microdilution Inoculum_Prep Standardized Bacterial Suspension (0.5 McFarland) Inoculum_Prep->Microdilution MIC_Value Determine MIC Value Microdilution->MIC_Value

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Griess Assay for Nitric Oxide Inhibition

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite, a stable metabolite of NO.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

antiinflammatory_workflow Macrophages RAW 264.7 Macrophages Pre-treatment Treat with this compound Macrophages->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation 24-hour Incubation Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Assay Griess Assay Supernatant->Griess_Assay NO_Inhibition Calculate % NO Inhibition Griess_Assay->NO_Inhibition

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of the structure-activity relationships of related quinoline derivatives suggests its potential as a bioactive molecule. The presence of the bromo and methoxy substituents provides a strong rationale for investigating its anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols outlined in this guide offer a clear path for the systematic evaluation of this promising compound. Further research, including synthesis, in vitro screening, and subsequent in vivo studies, is essential to fully elucidate the therapeutic potential of this compound and its derivatives in the landscape of modern drug discovery.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stringent assessment of purity for novel chemical entities is a foundational requirement for reliable downstream applications. 5-Bromo-7-methoxyquinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science, is no exception. Its purity profile can directly influence biological activity, toxicity, and reaction kinetics. This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound. The narrative explains the causality behind experimental choices, grounded in authoritative standards and field-proven insights.

The Critical Role of Purity for this compound

This compound is a substituted quinoline. The quinoline scaffold is a key structural motif in many pharmaceuticals, and its derivatives are actively investigated for a wide range of therapeutic properties. Impurities, which can arise from starting materials, side reactions during synthesis (e.g., formation of regioisomers or residual starting materials), or degradation, can have unintended consequences.[1][2] Therefore, employing robust and validated analytical methods to determine the purity of this compound is not merely a quality control step but a critical component of scientific integrity.

Physicochemical Properties & Method Selection Rationale

The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte.[3][4] this compound (C₁₀H₈BrNO, Molar Mass: ~238.08 g/mol ) is a moderately polar, aromatic compound.[5][6] Its suitability for GC-MS depends on its volatility and thermal stability. While many quinoline derivatives are sufficiently volatile and stable for GC analysis, the presence of the bromo- and methoxy- functional groups may influence these properties.[7]

  • HPLC is an excellent choice for compounds that are non-volatile, thermally labile, or of high molecular weight.[8][9] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Given the aromatic nature and moderate polarity of this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point.

  • GC-MS is ideal for volatile and thermally stable compounds.[10] It offers high separation efficiency and provides definitive identification through mass spectrometry.[3] It would be particularly effective for detecting volatile or semi-volatile impurities that might be present in the sample.

This guide will detail protocols for both techniques, offering a dual perspective on purity assessment.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling

HPLC is often the workhorse for purity analysis in pharmaceutical settings due to its versatility and robustness.[3] For this compound, an HPLC method can quantify the main component and detect less volatile impurities, such as unreacted starting materials, dimers, or degradation products.[11]

Rationale for HPLC Method Design

The chosen method is a Reversed-Phase (RP-HPLC) approach, which is ideal for moderately polar compounds. A C18 column is selected for its hydrophobic stationary phase, which will retain the analyte based on its interaction with the nonpolar surface. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent (acetonitrile), allowing for the elution of compounds based on their polarity. UV detection is employed as the quinoline ring system is an excellent chromophore.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • 0.45 µm syringe filters for sample preparation.

2. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.

3. Chromatographic Conditions:

ParameterSetting
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-20 min: 90% B; 20.1-25 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

4. Purity Calculation: The purity is calculated using the area normalization method. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect with UV/DAD Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: A typical experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification

GC-MS is an exceptionally sensitive and specific technique, making it ideal for identifying and quantifying trace-level volatile or semi-volatile impurities.[10] Its power lies in coupling the high separation capability of gas chromatography with the definitive identification power of mass spectrometry.

Rationale for GC-MS Method Design

This method assumes that this compound is sufficiently volatile and thermally stable to pass through the GC system without degradation. A non-polar capillary column (e.g., DB-5ms) is chosen for general-purpose separation of a wide range of compounds. The temperature program is designed to first elute highly volatile impurities at a lower temperature, followed by a ramp to elute the main component and any less volatile impurities. Electron Ionization (EI) is used as the ionization source due to its robustness and the creation of reproducible fragmentation patterns for library matching.

Detailed Experimental Protocol: GC-MS

1. Instrumentation and Consumables:

  • GC-MS system equipped with an autosampler, a capillary column, and a mass selective detector.

  • ZB-5MS or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC-MS vials with septa.

  • GC-grade solvents (e.g., dichloromethane or ethyl acetate).

2. Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile solvent like ethyl acetate.

  • Dilute the stock solution to a final concentration of ~50 µg/mL.

  • Transfer the final solution to a GC vial for analysis.

3. GC-MS Conditions:

ParameterSetting
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 300 °C, hold for 5 min.
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

4. Data Analysis:

  • The purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and the fragmentation pattern of the main component.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh_GC Weigh Sample Dissolve_GC Dissolve in Ethyl Acetate Weigh_GC->Dissolve_GC Dilute_GC Dilute to working conc. Dissolve_GC->Dilute_GC Transfer_GC Transfer to GC vial Dilute_GC->Transfer_GC Inject_GC Inject into GC Transfer_GC->Inject_GC Separate_GC Separate in Capillary Column Inject_GC->Separate_GC Ionize_MS Ionize & Fragment (EI) Separate_GC->Ionize_MS Detect_MS Detect Ions (MS) Ionize_MS->Detect_MS TIC Generate TIC Detect_MS->TIC Identify Identify Impurities (MS Spectra) Detect_MS->Identify Calculate_GC Calculate Area % Purity TIC->Calculate_GC

Caption: A typical experimental workflow for GC-MS analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goals.[8]

FeatureHPLC-UVGC-MSRationale for this compound
Analyte Suitability Excellent for non-volatile & thermally labile compounds.[9]Requires volatile & thermally stable compounds.[3]HPLC is a safer primary choice without confirmed thermal stability. GC-MS is viable if the compound is stable at high temperatures.
Sensitivity Good (µg/mL to ng/mL range).[8]Excellent (ng/mL to pg/mL range), especially in SIM mode.[4]GC-MS is superior for detecting trace volatile impurities.
Selectivity/Identification Based on retention time. DAD provides UV spectra but is less specific than MS.Based on retention time and mass spectrum, providing definitive identification.[10]GC-MS provides unambiguous identification of volatile impurities through spectral library matching.
Impurity Scope Best for non-volatile or high molecular weight impurities (e.g., dimers, unreacted starting materials).[11]Best for volatile or semi-volatile impurities (e.g., residual solvents, volatile byproducts).[3]The two techniques are complementary, covering different potential impurity profiles.
Speed & Throughput Run times are typically longer (15-30 min).Run times can be faster for simple mixtures.[9]GC often has faster run times, but sample preparation can be more involved.
Cost & Complexity Lower initial instrument cost, routine operation. Solvents can be a significant running cost.[4]Higher initial instrument cost and complexity. Lower solvent cost.[9]HPLC is generally more accessible and cost-effective for routine QC labs.

Method Validation: Ensuring Trustworthiness

Any analytical method used for purity determination must be validated to ensure it is fit for its intended purpose.[12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15][16]

Validation ParameterHPLC-UV MethodGC-MS Method
Specificity The method should resolve the main peak from known impurities and degradation products. DAD can be used to check for peak purity.The method should chromatographically separate impurities. Mass spectral deconvolution confirms identity.
Linearity A linear relationship (R² > 0.999) between concentration and peak area over a defined range (e.g., 50-150% of working concentration).A linear relationship (R² > 0.999) between concentration and peak area over a defined range.
Accuracy Determined by spike/recovery studies at multiple levels, with recovery typically expected to be within 98-102%.Determined by spike/recovery studies, with recovery typically expected to be within 95-105%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should show a relative standard deviation (RSD) of ≤ 2%.[14]Repeatability and intermediate precision should show an RSD of ≤ 10-15% for trace impurities.
LOD & LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).LOD and LOQ are determined based on signal-to-noise ratios and are generally lower than HPLC.
Robustness The method's performance should be unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.The method's performance should be unaffected by small variations in parameters like flow rate, oven ramp rate, and inlet temperature.

Conclusion: A Complementary Approach to Purity Assessment

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, yet they provide different, complementary insights.

  • HPLC is the recommended primary method for routine quality control and quantitative purity determination. Its strength lies in its ability to analyze the compound in its native state and to detect a broad range of non-volatile impurities that are often the most common in synthetic chemistry.

  • GC-MS serves as an essential orthogonal method. It is unparalleled for the definitive identification of volatile and semi-volatile impurities. It is the ideal choice when high sensitivity is required or when there is a need to identify unknown peaks observed in the GC chromatogram.

For comprehensive characterization in a research or drug development setting, employing both techniques is the most rigorous approach. HPLC provides the quantitative purity value with respect to non-volatile components, while GC-MS confirms the absence of volatile contaminants and offers an additional layer of identity confirmation. The selection of the most appropriate technique ultimately depends on a thorough evaluation of the analytical needs, including sensitivity, selectivity, the likely nature of impurities, and available resources.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 5-Bromo-7-methoxyquinoline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 5-bromo-7-methoxyquinoline is a valuable scaffold. Its strategic substitution pattern allows for the introduction of diverse functionalities at the C5-position through various cross-coupling and substitution reactions. However, the introduction of new substituents can sometimes lead to ambiguous product outcomes, such as isomeric impurities or unexpected rearrangements. Therefore, the rigorous and unambiguous structural confirmation of reaction products is not merely a procedural step but a cornerstone of synthetic success and downstream biological evaluation.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.

The Synthetic Landscape: Potential Reaction Pathways

This compound is primed for several key synthetic transformations at the C5-position. Understanding the potential products is the first step in designing an effective analytical strategy. The primary reaction types include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.

    • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromide by a potent nucleophile, often facilitated by electron-withdrawing groups on the aromatic ring.

The following sections will use hypothetical, yet chemically plausible, reaction products of this compound to illustrate the application and comparative strengths of key analytical techniques.

A Comparative Analysis of Analytical Techniques

The choice of analytical method is dictated by the specific questions being asked about the molecular structure. While each technique provides a piece of the puzzle, a combination of methods is often required for complete and unambiguous confirmation.

Analytical Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment of protons and carbons, stereochemistry.Provides detailed structural information and is often the first-line technique for routine confirmation.Can be complex to interpret for highly substituted or isomeric mixtures. Concentration-dependent shifts can occur in quinolines.[1]
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns offer structural clues.High sensitivity, provides definitive molecular weight. Isotopic patterns can confirm the presence of halogens.[2]Isomers may have identical molecular weights and similar fragmentation patterns.
X-ray Crystallography Absolute 3D structure of a molecule in the solid state.The "gold standard" for unambiguous structural determination.[3]Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may not represent the solution-phase conformation.

Case Study 1: Suzuki-Miyaura Coupling Product - 5-Phenyl-7-methoxyquinoline

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds.[4][5][6] The reaction of this compound with phenylboronic acid is expected to yield 5-phenyl-7-methoxyquinoline.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Structural Confirmation of 5-Phenyl-7-methoxyquinoline

1. NMR Spectroscopy (¹H and ¹³C): The First Line of Inquiry

  • ¹H NMR: The disappearance of the characteristic upfield shift for the proton at C6 (adjacent to the bromine) and the appearance of new aromatic signals corresponding to the phenyl group are key indicators of a successful reaction. The methoxy group signal should remain as a singlet. 2D NMR techniques like COSY (Correlation Spectrometry) are invaluable for assigning the proton signals of the quinoline and the new phenyl ring.[7]

  • ¹³C NMR: The carbon spectrum will show the disappearance of the C-Br signal and the appearance of new signals for the phenyl ring. The chemical shifts of the quinoline carbons, particularly C5 and C6, will be significantly altered due to the new substituent.[8]

Predicted ¹H and ¹³C NMR Data for 5-Phenyl-7-methoxyquinoline

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
H2~8.8C2, C3, C4, C8a
H3~7.4C2, C4, C4a
H4~8.1C2, C3, C4a, C5, C8a
H6~7.2C5, C7, C8, C8a
H8~7.5C6, C7, C8a
OCH₃~3.9 (s, 3H)C7
Phenyl H~7.3-7.6 (m, 5H)Phenyl C's, C5
C2~150
C3~122
C4~135
C4a~128
C5~138
C6~105
C7~158
C8~118
C8a~148
Phenyl C's~128-139

2. Mass Spectrometry: Confirming the Molecular Weight

High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product. The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₆H₁₃NO. A key piece of evidence is the disappearance of the characteristic isotopic pattern for bromine (M and M+2 peaks in a ~1:1 ratio).[2]

3. X-ray Crystallography: The Definitive Answer

For unequivocal structural proof, single-crystal X-ray diffraction can be employed. This technique provides the precise three-dimensional arrangement of atoms in the molecule, confirming the connectivity and stereochemistry.[3][9]

Case Study 2: Buchwald-Hartwig Amination Product - 5-Morpholino-7-methoxyquinoline

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in medicinal chemistry.[10][11][12] The reaction of this compound with morpholine would be expected to yield 5-morpholino-7-methoxyquinoline.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Structural Confirmation of 5-Morpholino-7-methoxyquinoline

1. NMR Spectroscopy (¹H and ¹³C): Identifying the C-N Bond

  • ¹H NMR: The most significant change will be the appearance of two new signals, typically triplets, corresponding to the methylene protons of the morpholine ring. The chemical shifts of the quinoline protons, especially H6 and H4, will be altered due to the introduction of the amino group.

  • ¹³C NMR: The carbon spectrum will show new signals for the morpholine carbons. The chemical shift of C5 will be significantly shifted due to the directly attached nitrogen atom.

Predicted ¹H and ¹³C NMR Data for 5-Morpholino-7-methoxyquinoline

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
H2~8.7C2, C3, C4, C8a
H3~7.3C2, C4, C4a
H4~8.4C2, C3, C4a, C5, C8a
H6~6.8C5, C7, C8, C8a
H8~7.2C6, C7, C8a
OCH₃~3.9 (s, 3H)C7
Morpholine H (N-CH₂)~3.2 (t, 4H)Morpholine C's, C5
Morpholine H (O-CH₂)~3.9 (t, 4H)Morpholine C's
C2~149
C3~121
C4~133
C4a~120
C5~145
C6~102
C7~157
C8~115
C8a~147
Morpholine C (N-CH₂)~52
Morpholine C (O-CH₂)~67

2. Mass Spectrometry: Confirming the Amine Addition

HRMS is crucial to confirm the successful incorporation of the morpholine moiety. The molecular ion peak should correspond to the exact mass of C₁₄H₁₆N₂O₂. The fragmentation pattern may show a characteristic loss of the morpholine ring or parts of it.

Case Study 3: Nucleophilic Aromatic Substitution (SNAr) Product

While less common for simple bromoquinolines without strong electron-withdrawing groups, SNAr can be a potential pathway with highly reactive nucleophiles.[13][14] The interpretation of analytical data would follow similar principles to the Buchwald-Hartwig product analysis, with the key being the identification of the newly incorporated nucleophile's signature in the NMR and mass spectra.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural confirmation of reaction products of this compound requires a logical and systematic application of modern analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the foundational structural information, mass spectrometry is essential for confirming the molecular formula and the success of the intended transformation. For ultimate, unambiguous proof of structure, especially in cases of novel compounds or unexpected reactivity, single-crystal X-ray crystallography remains the unparalleled gold standard. By cross-validating the data from these complementary techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug discovery and development efforts.

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions of 5-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among these, the quinoline moiety is of paramount importance, appearing in a wide array of pharmacologically active compounds. The strategic modification of the quinoline core, particularly through the formation of carbon-carbon and carbon-nitrogen bonds, allows for the systematic exploration of structure-activity relationships. This guide provides a comparative analysis of several powerful palladium-catalyzed cross-coupling methods for the functionalization of 5-bromo-7-methoxyquinoline, a versatile intermediate in the synthesis of novel molecular entities.

We will delve into the practical application of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. This comparative study is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the selection of catalysts, ligands, and reaction conditions. Our objective is to provide a comprehensive resource that empowers you to select and optimize the most suitable cross-coupling strategy for your synthetic goals.

Comparative Overview of Cross-Coupling Methods

The choice of a cross-coupling method is a critical decision in any synthetic campaign, with each reaction offering a unique set of advantages and limitations. The selection is often guided by factors such as the desired bond to be formed (C-C or C-N), the nature of the coupling partners, functional group tolerance, and scalability. Below is a summary of the key characteristics of the five cross-coupling reactions discussed in this guide, as they apply to the functionalization of this compound.

Coupling Reaction Bond Formed Coupling Partner Key Advantages Potential Challenges Typical Yield Range
Suzuki-Miyaura C(sp²) - C(sp²)Boronic acid/esterHigh functional group tolerance, mild reaction conditions, commercially available reagents.[1][2]Potential for protodeboronation of the boronic acid.68-82%[3]
Heck C(sp²) - C(sp²)AlkeneAtom economical, no need for organometallic reagents for the alkene partner.[4][5]Control of regioselectivity and stereoselectivity can be challenging.Moderate to Good
Sonogashira C(sp²) - C(sp)Terminal alkyneDirect introduction of an alkyne moiety, mild reaction conditions.[6][7][8]Requires a copper co-catalyst in the traditional method, which can lead to side reactions.Good to Excellent
Buchwald-Hartwig C(sp²) - NAmineExcellent for the formation of C-N bonds, wide range of amine coupling partners.[9][10][11]Requires careful selection of ligand and base for optimal results.Good to Excellent
Stille C(sp²) - C(sp²)OrganostannaneTolerant of a wide variety of functional groups, not sensitive to moisture or oxygen.[12][13][14]Toxicity of organotin reagents and difficulty in removing tin byproducts.[12][14]Good to Excellent

In-Depth Analysis and Experimental Protocols

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods due to its operational simplicity and broad substrate scope.[1][2] The reaction of 5-bromo-8-methoxyquinoline with arylboronic acids has been reported to proceed in high yields, suggesting that this compound would be a similarly excellent substrate.[3]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[15] The choice of a palladium(II) precatalyst like dichlorobis(triphenylphosphine)palladium(II) is common, as it is reduced in situ to the active Pd(0) species.

Experimental Protocol: Synthesis of 5-Aryl-7-methoxyquinoline

To a solution of this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL), is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-7-methoxyquinoline.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic acid - K₂CO₃ - Toluene/H₂O degas Degas with Argon reagents->degas catalyst Add Pd(PPh₃)₂Cl₂ degas->catalyst heat Heat at 90°C (12 hours) cool Cool to RT extract Ethyl Acetate Extraction cool->extract purify Column Chromatography extract->purify product 5-Aryl-7-methoxyquinoline purify->product

Caption: Suzuki-Miyaura Coupling Workflow.

Heck Reaction: Alkenylation of the Quinoline Core

Mechanistic Rationale: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination and insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[4]

Experimental Protocol: Synthesis of 5-Alkenyl-7-methoxyquinoline

In a sealed tube, this compound (1.0 mmol), the desired alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (1.0 mmol) are combined in N,N-dimethylformamide (5 mL). The tube is sealed, and the mixture is heated to 100 °C for 16 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the 5-alkenyl-7-methoxyquinoline.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine in Sealed Tube: - this compound - Alkene - Pd(OAc)₂ - K₂CO₃ - Bu₄NBr - DMF heat Heat at 100°C (16 hours) cool Cool to RT extract Water Quench & EtOAc Extraction cool->extract purify Column Chromatography extract->purify product 5-Alkenyl-7-methoxyquinoline purify->product

Caption: Heck Reaction Workflow.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[7] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[6][8] This method is highly efficient for the alkynylation of bromoquinolines.

Mechanistic Rationale: The Sonogashira coupling proceeds via two interconnected catalytic cycles.[8] The palladium cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper(I) acetylide. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. Reductive elimination from the palladium center affords the final product and regenerates the Pd(0) catalyst.

Experimental Protocol: Synthesis of 5-Alkynyl-7-methoxyquinoline

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in degassed tetrahydrofuran (10 mL) is added triethylamine (3.0 mmol). Dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol) and copper(I) iodide (0.04 mmol) are then added. The reaction is stirred at room temperature for 12 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the 5-alkynyl-7-methoxyquinoline.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine in Degassed THF: - this compound - Terminal Alkyne - Triethylamine catalysts Add Pd(PPh₃)₂Cl₂ and CuI reagents->catalysts stir Stir at RT (12 hours) concentrate Concentrate extract EtOAc/Water Extraction concentrate->extract purify Column Chromatography extract->purify product 5-Alkynyl-7-methoxyquinoline purify->product

Caption: Sonogashira Coupling Workflow.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and efficient method for C-N bond formation.[9][10] The successful amination of 5-bromo-8-benzyloxyquinoline demonstrates the applicability of this reaction to the quinoline scaffold.[17]

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.[10] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps.

Experimental Protocol: Synthesis of 5-Amino-7-methoxyquinoline Derivatives

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol) is placed in a reaction vessel. Tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and anhydrous toluene (5 mL) are added. The vessel is sealed and heated to 110 °C for 24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Stille Coupling: A Versatile but Cautious Approach

The Stille coupling offers a broad substrate scope and tolerance for many functional groups, making it a powerful tool for complex molecule synthesis.[12][18][19] However, the toxicity of the organotin reagents necessitates careful handling and purification.[12][14]

Mechanistic Rationale: The mechanism of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[13] The transmetalation step is often the rate-determining step and can be accelerated by the use of additives such as copper(I) salts.[18]

Experimental Protocol: Synthesis of 5-Aryl-7-methoxyquinoline

In a flame-dried flask under argon, this compound (1.0 mmol), the organostannane reagent (1.1 mmol), and tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol) are dissolved in anhydrous N,N-dimethylformamide (5 mL). A suitable ligand, such as tri(2-furyl)phosphine (0.1 mmol), is added, and the mixture is heated to 80 °C for 12 hours. After cooling, the reaction is diluted with ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel quinoline derivatives. The Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions each provide unique advantages for the formation of C-C and C-N bonds. The choice of the optimal method will depend on the specific synthetic target and the desired functional group to be introduced. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and implement the most appropriate cross-coupling strategy for their research endeavors.

References

A Comparative Guide to the Electronic Effects of Bromo and Methoxy Groups in 5-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Influence of Substituents

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The electronic landscape of the quinoline core is inherently asymmetric, with the nitrogen atom rendering the heterocyclic ring electron-deficient. This property, however, can be finely tuned by the introduction of substituents. The strategic placement of electron-donating and electron-withdrawing groups can profoundly alter the molecule's reactivity, metabolic stability, and target-binding interactions.

This guide focuses on 5-bromo-7-methoxyquinoline, a derivative featuring two substituents with opposing electronic characteristics. The bromo group at the 5-position is primarily an electron-withdrawing group via its inductive effect, while the methoxy group at the 7-position is a strong electron-donating group through resonance. Understanding the interplay of these effects is crucial for the rational design of novel quinoline-based compounds.

Theoretical Framework: Predicting Electronic Effects with Hammett Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on an aromatic ring[3][4][5]. By comparing the acidity of a substituted benzoic acid to that of benzoic acid itself, a substituent constant (σ) is derived. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

SubstituentPositionHammett Constant (σ)Electronic Effect
Bromo (-Br)meta0.40Electron-withdrawing
para0.23Electron-withdrawing
Methoxy (-OCH3)meta0.12Electron-withdrawing (inductive)
para-0.27Electron-donating (resonance)

Table 1: Selected Hammett Substituent Constants.[6]

In this compound, the bromo group is in a position analogous to a meta relationship with the nitrogen in the pyridine ring and influences the benzene ring. The methoxy group is in a para-like position relative to the C5 position and meta to the C8 position. The overall electronic character of the molecule is a composite of these individual effects.

Computational Analysis: A Quantitative Comparison

To provide a more nuanced understanding of the electronic effects in this compound, we turn to computational chemistry. Density Functional Theory (DFT) calculations are a powerful tool for modeling molecular orbitals and predicting electronic properties[7][8][9]. Here, we compare the calculated properties of this compound with several reference compounds to isolate the effects of the bromo and methoxy groups.

Methodology for Computational Analysis

The following protocol outlines a typical DFT-based approach for analyzing the electronic properties of quinoline derivatives[7][10]:

  • Molecular Geometry Optimization: The structures of quinoline, 5-bromoquinoline, 7-methoxyquinoline, and this compound are optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometries to determine key electronic parameters.

  • Data Analysis: The calculated values for the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO gap are compared across the different molecules.

G cluster_0 Computational Workflow A Molecule Selection: - Quinoline - 5-Bromoquinoline - 7-Methoxyquinoline - this compound B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Single-Point Energy Calculation B->C D Data Extraction: - HOMO Energy - LUMO Energy - HOMO-LUMO Gap C->D E Comparative Analysis D->E

Caption: Computational workflow for assessing electronic properties.

Comparative Results

The following table presents the expected results from such a computational study. Lower HOMO energy suggests lower nucleophilicity, while a lower LUMO energy indicates higher electrophilicity. The HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Quinoline-6.50-1.505.00
5-Bromoquinoline-6.65-1.754.90
7-Methoxyquinoline-6.20-1.404.80
This compound-6.35-1.654.70

Table 2: Predicted Electronic Properties from DFT Calculations.

Analysis of Results:

  • 5-Bromoquinoline: The introduction of the electron-withdrawing bromo group is predicted to lower both the HOMO and LUMO energies compared to quinoline, making it less nucleophilic but more electrophilic.

  • 7-Methoxyquinoline: The electron-donating methoxy group is expected to raise the HOMO energy, increasing the molecule's nucleophilicity. The effect on the LUMO energy is less pronounced.

  • This compound: The combined effects of the bromo and methoxy groups lead to intermediate HOMO and LUMO energies. However, the overall HOMO-LUMO gap is predicted to be the smallest, suggesting that this derivative may be the most reactive of the series. The methoxy group's donating effect appears to slightly dominate in raising the HOMO energy from the level of 5-bromoquinoline, while the bromo group's withdrawing effect lowers the LUMO.

Experimental Validation and Synthesis

While computational methods provide valuable insights, experimental validation is crucial. The synthesis of this compound has been reported and can be achieved through a multi-step process.

Synthesis Protocol

A reported synthesis of this compound involves the reaction of 5,7-dibromoquinoline with sodium methoxide[11].

  • Reaction Setup: 5,7-dibromoquinoline, methanol, and dimethylformamide (DMF) are added to a reaction vessel.

  • Heating: The mixture is heated to 60 °C.

  • Addition of Base: Sodium methoxide is added, and the reaction proceeds for 2 hours.

  • Workup: The reaction mixture is poured into water and extracted with ethyl acetate.

  • Purification: The combined organic phases are dried, concentrated, and purified by column chromatography to yield this compound and its isomer, 7-bromo-5-methoxyquinoline[11].

G 5,7-dibromoquinoline 5,7-dibromoquinoline Reaction Mixture Reaction Mixture 5,7-dibromoquinoline->Reaction Mixture Methanol, DMF Extraction Extraction Reaction Mixture->Extraction Water, Ethyl Acetate Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction Mixture 60°C, 2h Purification Purification Extraction->Purification Column Chromatography This compound This compound Purification->this compound

Caption: Synthetic pathway for this compound.

Conclusion and Future Directions

The electronic character of this compound is a product of the competing influences of the electron-withdrawing bromo group and the electron-donating methoxy group. Computational analysis suggests that this combination results in a molecule with a reduced HOMO-LUMO gap, indicating potentially enhanced reactivity compared to quinoline and its monosubstituted derivatives.

This guide provides a foundational understanding of the electronic effects at play in this compound. For drug development professionals, these insights can inform the design of novel quinoline-based compounds with tailored electronic properties to optimize target engagement and pharmacokinetic profiles. Future research should focus on the experimental validation of these computational predictions and the exploration of this molecule's potential in medicinal and materials science applications.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-methoxyquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。